Product packaging for Boc-N-Amido-PEG5-MS(Cat. No.:)

Boc-N-Amido-PEG5-MS

カタログ番号: B2383328
分子量: 415.5 g/mol
InChIキー: XAHYLBKEJWWORN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Boc-N-Amido-PEG5-MS is a useful research compound. Its molecular formula is C16H33NO9S and its molecular weight is 415.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H33NO9S B2383328 Boc-N-Amido-PEG5-MS

特性

IUPAC Name

2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO9S/c1-16(2,3)26-15(18)17-5-6-21-7-8-22-9-10-23-11-12-24-13-14-25-27(4,19)20/h5-14H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHYLBKEJWWORN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Boc-N-Amido-PEG5-MS: A Versatile Linker for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-N-Amido-PEG5-MS is a heterobifunctional chemical linker that has emerged as a valuable tool in the field of drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, applications, and detailed protocols for its use.

PROTACs are novel therapeutic modalities that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2] These chimeric molecules are composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The nature of the linker is critical in dictating the efficacy and pharmacokinetic properties of the resulting PROTAC.

This compound, with its distinct chemical features, offers a strategic advantage in the modular assembly of PROTACs. It comprises a tert-butyloxycarbonyl (Boc) protected amine, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal methanesulfonyl (mesyl) group. This unique architecture allows for a controlled, stepwise synthesis, making it a favored building block for researchers.[3]

Chemical Properties and Data Presentation

The key attributes of this compound are summarized in the table below, providing essential data for experimental design and characterization.

PropertyDataReference(s)
Chemical Name tert-butyl N-[14-(methanesulfonyloxy)-3,6,9,12-tetraoxatetradecan-1-yl]carbamate[4]
Molecular Formula C16H33NO9S[3]
Molecular Weight 415.50 g/mol [1]
CAS Number 2128735-28-2[3]
Appearance Solid[4]
Purity Typically ≥98%[3]
Solubility Soluble in Water, DMSO, DCM, DMF[5]
Storage Conditions -20°C[3]

Core Functionalities and Reaction Mechanisms

The utility of this compound stems from its two key reactive sites: the Boc-protected amine and the mesyl group.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to yield a primary amine.[3][5] This allows for the sequential attachment of different molecular entities.

  • PEG5 Spacer: The five-unit polyethylene glycol (PEG) chain is a hydrophilic spacer. Its inclusion in a PROTAC molecule can enhance aqueous solubility, improve cell permeability, and provide the necessary flexibility for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4]

  • Mesyl Group: The methanesulfonyl (mesyl) group is an excellent leaving group in nucleophilic substitution reactions.[3] This allows for the efficient coupling of the linker to a nucleophilic handle (e.g., an amine, thiol, or hydroxyl group) on either the target protein ligand or the E3 ligase ligand.

Experimental Protocols

The following are detailed, generalized protocols for the key reactions involving this compound in the synthesis of a PROTAC.

Protocol 1: Nucleophilic Substitution with the Mesyl Group

This protocol describes the coupling of this compound to a nucleophile-containing molecule (e.g., a ligand for the target protein or E3 ligase).

Materials:

  • This compound

  • Nucleophile-containing molecule (e.g., a phenol, amine, or thiol)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3))

  • Inert atmosphere (e.g., Argon or Nitrogen)

  • Reaction vessel and stirring apparatus

  • Analytical tools for reaction monitoring (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS))

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve the nucleophile-containing molecule (1.0 equivalent) in the anhydrous polar aprotic solvent.

  • Add the non-nucleophilic base (1.5-3.0 equivalents) to the solution and stir for 15-30 minutes at room temperature.

  • In a separate vial, dissolve this compound (1.0-1.2 equivalents) in a minimal amount of the same anhydrous solvent.

  • Add the this compound solution to the reaction mixture.

  • Stir the reaction at room temperature or elevated temperature (e.g., 50-80°C) as required for the specific nucleophile.

  • Monitor the progress of the reaction periodically using TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction (e.g., by adding water or a saturated aqueous solution of ammonium (B1175870) chloride).

  • Perform an aqueous work-up by extracting the product into a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography or preparative HPLC to obtain the purified Boc-protected intermediate.

  • Characterize the purified product using techniques such as NMR and Mass Spectrometry.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to reveal a primary amine, which can then be used for subsequent conjugation.

Materials:

  • Boc-protected intermediate from Protocol 1

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Inert atmosphere (e.g., Argon or Nitrogen)

  • Reaction vessel and stirring apparatus

  • Cold diethyl ether for precipitation

Procedure:

  • Dissolve the Boc-protected intermediate in anhydrous DCM in a reaction vessel under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add TFA (typically 20-50% v/v in DCM) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove the excess TFA and DCM.

  • Add cold diethyl ether to the residue to precipitate the deprotected amine salt.

  • Collect the solid by filtration or centrifugation and wash with cold diethyl ether.

  • Dry the product under vacuum. The resulting amine is typically used in the next step without further purification.

Visualizations: Diagrams of Key Processes

To further illustrate the utility of this compound, the following diagrams, generated using the DOT language for Graphviz, depict the general synthetic workflow for a PROTAC and the PROTAC's mechanism of action.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Amide Coupling Boc_Linker This compound Intermediate_1 Boc-Linker-Ligand_1 Boc_Linker->Intermediate_1 Base, Solvent Ligand_1 Target Protein Ligand (with nucleophile) Ligand_1->Intermediate_1 Intermediate_2 H2N-Linker-Ligand_1 Intermediate_1->Intermediate_2 TFA, DCM Final_PROTAC Ligand_2-Linker-Ligand_1 Intermediate_2->Final_PROTAC Coupling Agents Ligand_2 E3 Ligase Ligand (with carboxylic acid) Ligand_2->Final_PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC recycled Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded Protein (Peptides) Proteasome->Degradation

Caption: The catalytic mechanism of action for a PROTAC, leading to targeted protein degradation.

Conclusion

This compound is a highly versatile and enabling chemical tool for the synthesis of complex molecules in drug discovery. Its well-defined structure, featuring a protected amine, a hydrophilic PEG spacer, and a reactive mesyl group, provides a robust platform for the construction of PROTACs and other bioconjugates. The detailed protocols and conceptual diagrams presented in this guide are intended to equip researchers and scientists with the necessary knowledge to effectively utilize this compound in their drug development endeavors. As the field of targeted protein degradation continues to expand, the strategic application of such precisely engineered linkers will undoubtedly play a pivotal role in the creation of next-generation therapeutics.

References

The Strategic Role of Boc-N-Amido-PEG5-MS in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.[1][2] Among the diverse array of linkers utilized in PROTAC design, polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their ability to impart favorable physicochemical properties. This technical guide delves into the specific role and application of the Boc-N-Amido-PEG5-MS linker in the design and synthesis of potent and effective PROTACs.

Core Concepts: The PROTAC Mechanism of Action

PROTACs function by inducing the selective intracellular degradation of target proteins.[3] The process is initiated by the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase.[2] This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from the E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. A key advantage of PROTACs is their catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules.

The Pivotal Role of the Linker: Introducing this compound

The linker is not merely a spacer but a critical component that dictates the overall efficacy and drug-like properties of a PROTAC. The choice of linker influences several key parameters:

  • Ternary Complex Formation: The length and flexibility of the linker are crucial for the productive formation of the ternary complex. An optimal linker allows the target protein and the E3 ligase to come together in a conformation that is conducive to ubiquitination.

  • Physicochemical Properties: The linker significantly impacts the solubility, permeability, and metabolic stability of the PROTAC molecule.[4]

  • Selectivity: The linker can influence the selectivity of the PROTAC for a specific target protein.[1]

This compound is a PEG-based PROTAC linker that offers several advantages in PROTAC design.[5][6] Its structure consists of a five-unit polyethylene glycol chain, which imparts hydrophilicity and flexibility. One terminus features a Boc (tert-butyloxycarbonyl)-protected amine, while the other end is functionalized with a mesyl (methanesulfonyl) group.[7]

  • PEG5 Chain: The five ethylene (B1197577) glycol units enhance the aqueous solubility of the PROTAC, which is often a challenge for these relatively large molecules.[4] This improved solubility can contribute to better cell permeability and more favorable pharmacokinetic profiles.

  • Boc-Protected Amine: The Boc protecting group provides a stable handle that can be selectively removed under acidic conditions to reveal a primary amine. This amine can then be readily coupled to a carboxylic acid-functionalized ligand (either for the POI or the E3 ligase) using standard amide bond formation chemistry.[8]

  • Mesyl Group: The mesyl group is an excellent leaving group, making the other terminus of the linker reactive towards nucleophiles such as amines or hydroxyls on the other binding ligand.[7]

Quantitative Data on PEG5-Linker Containing PROTACs

Table 1: Illustrative Degradation Performance of a BRD4-Targeting PROTAC with a PEG5 Linker

ParameterValueCell LineReference
DC50 5-50 nMHeLa, THP-1[2][9]
Dmax >90%HeLa, THP-1[2][9]

Table 2: Illustrative Degradation Performance of a BTK-Targeting PROTAC with a PEG5 Linker

ParameterValueCell LineReference
DC50 1-40 nMRamos[1][2]
Dmax >85%Ramos[1][2]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound Linker

This protocol outlines a general approach for synthesizing a PROTAC where the POI ligand contains a nucleophilic handle (e.g., a phenol (B47542) or amine) and the E3 ligase ligand has a carboxylic acid.

Step 1: Coupling of POI Ligand to the this compound Linker

  • Dissolution: Dissolve the POI ligand (1.0 eq) and a suitable non-nucleophilic base (e.g., DIPEA, 2.0 eq) in an anhydrous aprotic solvent such as DMF.

  • Linker Addition: Add this compound (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or elevated temperature (e.g., 60 °C) and monitor its progress by LC-MS.

  • Workup: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the Boc-protected POI-linker intermediate.

Step 2: Boc Deprotection

  • Dissolution: Dissolve the Boc-protected POI-linker intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA).

  • Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine-functionalized POI-linker is often used in the next step without further purification.

Step 3: Coupling of E3 Ligase Ligand

  • Activation: In a separate flask, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and a coupling reagent (e.g., HATU, 1.1 eq) in anhydrous DMF. Add a non-nucleophilic base (e.g., DIPEA, 2.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Coupling: Add the deprotected amine-functionalized POI-linker from Step 2 to the activated E3 ligase ligand solution.

  • Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.

  • Workup: Upon completion, dilute the reaction with an organic solvent and wash with water and brine. Dry the organic layer and concentrate.

  • Purification: Purify the final PROTAC by preparative HPLC to yield the pure product.

  • Characterization: Confirm the structure and purity of the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blotting for Target Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[5]

  • Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle control and plot the data to determine the DC50 and Dmax values.[5]

Protocol 3: Ternary Complex Formation Assay (NanoBRET™)

This assay measures the proximity of the target protein and the E3 ligase within living cells, indicating the formation of the ternary complex.[10]

  • Cell Transfection: Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling.

  • PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio signifies ternary complex formation.

Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ub Ubiquitination Machinery PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds E3->Ternary_Complex E1 E1 E2 E2 E1->E2 Activates E2->E3 Loads Ub Ub Ubiquitin Ub->E1 Ternary_Complex->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation POI_Ligand POI Ligand (with nucleophile) Step1 Step 1: Couple POI Ligand to Linker (Mesyl reaction) POI_Ligand->Step1 Linker This compound Linker->Step1 E3_Ligand E3 Ligase Ligand (with COOH) Step3 Step 3: Couple E3 Ligand (Amide coupling) E3_Ligand->Step3 Intermediate1 Boc-Protected POI-Linker Step1->Intermediate1 Step2 Step 2: Boc Deprotection Intermediate1->Step2 Intermediate2 Amine-Functionalized POI-Linker Step2->Intermediate2 Intermediate2->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC Ternary_Assay Ternary Complex Formation Assay (e.g., NanoBRET) Final_PROTAC->Ternary_Assay Test Degradation_Assay Protein Degradation Assay (Western Blot) Final_PROTAC->Degradation_Assay Test Data_Analysis Data Analysis (DC50, Dmax) Degradation_Assay->Data_Analysis

References

An In-Depth Technical Guide to Boc-N-Amido-PEG5-MS: A Versatile Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-N-Amido-PEG5-MS, a heterobifunctional linker increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, supplier and pricing information, and its core application in the synthesis of PROTACs for targeted protein degradation. Included are representative experimental protocols and visualizations to aid researchers in the practical application of this versatile chemical tool.

Introduction to this compound

This compound is a chemical linker featuring three key components: a tert-butyloxycarbonyl (Boc) protected amine, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal mesylate (Ms) group.[1][2] This unique combination of functionalities allows for a controlled, sequential synthesis of complex molecules, particularly PROTACs.[3][4][5]

The Boc-protected amine provides a stable, masked reactive site that can be deprotected under acidic conditions to reveal a primary amine.[2][6] The PEG5 spacer is a hydrophilic chain that enhances the aqueous solubility of the molecule it is incorporated into, a crucial property for improving the pharmacokinetic profiles of drug candidates.[2][7][8] The mesylate group is an excellent leaving group, making it highly reactive towards nucleophiles such as amines and thiols, facilitating covalent bond formation.[2]

Supplier and Pricing Information

This compound is commercially available from various suppliers. The following table summarizes pricing information from several vendors. Please note that prices are subject to change and may vary based on purity and quantity.

SupplierCatalog NumberPurityQuantityPrice (USD)
BroadPharmBP-23788>98%100 mg$280.00
>98%250 mg$480.00
>98%500 mg$680.00
>98%1 g$980.00
Glycomindsynth-95-98%1 g$798.00
95-98%5 g$2292.00
BorenpharmBK02983>95%1 gNegotiable

Note: This information is based on publicly available data and may not be exhaustive. Researchers are encouraged to contact suppliers directly for the most current pricing and availability.

Core Application: PROTAC Synthesis

The primary application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs).[9][10][11]

A PROTAC molecule consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][9] this compound serves as a versatile building block for this linker component.[3][4][5]

General PROTAC Mechanism of Action

The mechanism of action of a PROTAC is a catalytic process that leads to the degradation of the target protein.[9][11] By bringing the target protein and an E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[10][11] This polyubiquitination marks the target protein for degradation by the 26S proteasome.[1][9]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC PROTAC->Ternary Recycle PROTAC Recycled E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ternary->PROTAC Release Ternary->E3 Release Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC Mechanism of Action

Experimental Protocols

Representative PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically involves a two-step process:

  • Conjugation to the first ligand: The mesylate group of this compound is reacted with a nucleophilic handle (e.g., an amine or thiol) on either the target protein ligand or the E3 ligase ligand.

  • Boc deprotection and conjugation to the second ligand: The Boc protecting group is removed to expose the amine, which is then coupled to the second ligand.

PROTAC_Synthesis_Workflow Start Start Materials: - Ligand 1 (with Nucleophile) - this compound - Ligand 2 (with Carboxylic Acid) Step1 Step 1: First Conjugation (Nucleophilic Substitution) Start->Step1 Intermediate1 Intermediate: Ligand 1-PEG5-N-Boc Step1->Intermediate1 Purification1 Purification Intermediate1->Purification1 Step2 Step 2: Boc Deprotection (Acidic Conditions) Purification1->Step2 Intermediate2 Intermediate: Ligand 1-PEG5-NH2 Step2->Intermediate2 Step3 Step 3: Second Conjugation (Amide Coupling) Intermediate2->Step3 Final_PROTAC Final PROTAC: Ligand 1-PEG5-Ligand 2 Step3->Final_PROTAC Purification2 Final Purification Final_PROTAC->Purification2 Characterization Characterization (NMR, MS, HPLC) Purification2->Characterization

Representative PROTAC Synthesis Workflow
Detailed Methodologies

Step 1: Conjugation of this compound to an Amine-Containing Ligand

This protocol describes the reaction of the mesylate group with a primary or secondary amine on the first ligand.

  • Materials:

    • Amine-containing ligand (e.g., E3 ligase ligand)

    • This compound

    • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

    • A non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Procedure:

    • Dissolve the amine-containing ligand (1.0 eq) in anhydrous DMF or DMSO.

    • Add DIPEA (2.0-3.0 eq) to the solution.

    • In a separate vial, dissolve this compound (1.1-1.5 eq) in a minimal amount of anhydrous DMF or DMSO.

    • Add the this compound solution dropwise to the stirred ligand solution.

    • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours.

    • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Step 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to yield a free amine.[6][12][13]

  • Materials:

    • Boc-protected intermediate from Step 1

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane (B91453)

  • Procedure:

    • Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA (10-20 eq, often as a 20-50% solution in DCM) or 4M HCl in 1,4-dioxane (4-10 eq) to the stirred solution.[12]

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.[13]

    • Monitor the reaction progress by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

    • The resulting amine salt can often be used directly in the next step or after neutralization.

Step 3: Amide Coupling to the Second Ligand

This protocol describes the formation of an amide bond between the newly exposed amine and a carboxylic acid on the second ligand.

  • Materials:

    • Amine-containing intermediate from Step 2

    • Carboxylic acid-containing ligand (e.g., target protein ligand)

    • Anhydrous DMF

    • Amide coupling reagent (e.g., HATU, HBTU)

    • Non-nucleophilic base (e.g., DIPEA)

  • Procedure:

    • Dissolve the carboxylic acid-containing ligand (1.0 eq) and the amine-containing intermediate (1.0-1.2 eq) in anhydrous DMF.

    • Add the amide coupling reagent (e.g., HATU, 1.2 eq) to the solution.

    • Add DIPEA (2.0-3.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 2-16 hours.[14]

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC product by preparative HPLC.

    • Characterize the final product by NMR and high-resolution mass spectrometry (HRMS).

Conclusion

This compound is a valuable and versatile chemical tool for researchers engaged in the design and synthesis of PROTACs. Its well-defined structure, incorporating a protected amine, a hydrophilic PEG spacer, and a reactive mesylate group, facilitates a controlled and sequential approach to constructing these complex bifunctional molecules. A thorough understanding of its reactivity and the appropriate experimental conditions is crucial for its successful implementation in the development of novel therapeutics for targeted protein degradation.

References

Synthesis and Characterization of Boc-N-Amido-PEG5-MS: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Boc-N-Amido-PEG5-MS, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker crucial in the development of advanced bioconjugates and therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document details a representative synthetic protocol, in-depth characterization methodologies, and its application in mediating protein degradation through the ubiquitin-proteasome pathway.

Introduction

This compound is a valuable tool in chemical biology and drug discovery. It features a tert-butyloxycarbonyl (Boc)-protected amine, a discrete five-unit polyethylene glycol (PEG) spacer, and a terminal mesylate (Ms) group. The Boc-protected amine allows for controlled, stepwise conjugation strategies, while the PEG spacer enhances solubility and provides optimal length and flexibility for linking biomolecules. The mesylate group serves as an excellent leaving group for nucleophilic substitution reactions, enabling covalent attachment to various functional groups on target molecules. A primary application of this linker is in the construction of PROTACs, where it connects a target protein ligand to an E3 ubiquitin ligase ligand, thereby hijacking the cell's natural protein degradation machinery.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValue
Molecular Formula C16H33NO9S
Molecular Weight 415.50 g/mol
CAS Number 2128735-28-2
Appearance White to off-white solid or oil
Purity Typically ≥95%
Solubility Soluble in DCM, DMF, DMSO, and water
Storage Conditions -20°C, desiccated

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from commercially available materials. The general synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Mesylation Amino-PEG5-OH Amino-PEG5-OH Step1_Product Boc-N-Amido-PEG5-OH Amino-PEG5-OH->Step1_Product Base (e.g., TEA) Boc_Anhydride (Boc)2O Boc_Anhydride->Step1_Product Step1_Product_c Boc-N-Amido-PEG5-OH Final_Product This compound Step1_Product_c->Final_Product Base (e.g., TEA) Mesyl_Chloride MsCl Mesyl_Chloride->Final_Product

Synthesis workflow for this compound.

Experimental Protocol: Representative Synthesis

This protocol describes a general method for the synthesis of this compound from its corresponding alcohol precursor, Boc-N-Amido-PEG5-OH (CAS: 1404111-67-6).

Materials:

  • Boc-N-Amido-PEG5-OH

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate (B1210297), Methanol)

Procedure:

  • Reaction Setup: Dissolve Boc-N-Amido-PEG5-OH (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 - 2.0 eq) dropwise to the stirred solution.

  • Mesylation: Slowly add methanesulfonyl chloride (1.2 - 1.5 eq) dropwise to the reaction mixture. Ensure the temperature remains at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent gradient (e.g., ethyl acetate in hexanes, followed by methanol (B129727) in DCM) to afford the pure this compound.

Characterization

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the molecule.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.38t2H-CH₂-OMs
~3.80t2H-CH₂-CH₂-OMs
~3.64s16HPEG backbone (-O-CH₂-CH₂-O-)
~3.53t2H-CH₂-NH-Boc
~3.35q2H-CH₂-CH₂-NH-Boc
~3.08s3H-SO₂-CH₃ (Mesyl group)
~1.44s9H-C(CH₃)₃ (Boc group)
~5.0 (broad)s1H-NH- (Amide proton)

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~156.1C=O (Boc carbamate)
~79.2-C(CH₃)₃ (Boc)
~70.5 - 70.0PEG backbone (-O-CH₂-CH₂-O-)
~69.1-CH₂-OMs
~40.3-CH₂-NH-Boc
~37.4-SO₂-CH₃ (Mesyl group)
~28.4-C(CH₃)₃ (Boc)
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a common technique for this type of molecule.

Expected m/z values (ESI-MS):

  • [M+H]⁺: 416.5

  • [M+Na]⁺: 438.5

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final product. A reverse-phase column (e.g., C18) is typically used.

General HPLC Protocol:

  • Column: C18 reverse-phase, 5 µm particle size, 4.6 x 150 mm

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient: A linear gradient from 5% to 95% B over a specified time (e.g., 20 minutes)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm or Evaporative Light Scattering Detector (ELSD)

A single major peak in the chromatogram indicates a high purity of the synthesized this compound.

Application in PROTAC Technology

This compound is a key building block in the synthesis of PROTACs. The mesylate group allows for facile conjugation to a nucleophilic handle on either the E3 ligase ligand or the target protein ligand. The Boc-protected amine can then be deprotected under acidic conditions to reveal a free amine for the subsequent attachment of the other binding moiety.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system to induce the degradation of a target protein.

PROTAC_Mechanism PROTAC PROTAC (this compound linker) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC mechanism of action.

Conclusion

This compound is a synthetically accessible and highly versatile heterobifunctional linker. Its well-defined structure, featuring a protected amine, a hydrophilic PEG spacer, and a reactive mesylate, makes it an indispensable tool for researchers in drug development and chemical biology. The detailed synthetic and characterization protocols provided in this guide will aid in the successful implementation of this linker in the creation of novel bioconjugates and targeted therapeutics like PROTACs.

The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of complex biomolecules and targeted therapeutics. Its application in conjunction with polyethylene (B3416737) glycol (PEG) linkers has become indispensable in the fields of bioconjugation and drug delivery. This technical guide provides a comprehensive overview of the function of the Boc protecting group in PEG linkers, detailing its chemical principles, applications, and detailed experimental protocols.

Core Principles of Boc Protection in PEG Linkers

The primary function of the Boc group is to reversibly render a primary or secondary amine unreactive.[1] This is particularly crucial in the context of heterobifunctional PEG linkers, which possess distinct reactive groups at either end. By protecting the amine terminus with a Boc group, chemists can selectively perform reactions on the other end of the PEG linker without unintended cross-reactivity.[1]

The Boc group's utility stems from its unique chemical properties. It is stable under a wide range of conditions, including basic and nucleophilic environments, making it compatible with many synthetic steps.[1] However, its key characteristic is its lability under acidic conditions, which allows for its clean and efficient removal to regenerate the free amine for subsequent conjugation steps.[1][2] This acid-catalyzed deprotection mechanism is central to its strategic use in multi-step syntheses.[3]

Applications in Bioconjugation and Drug Delivery

Boc-protected PEG linkers are instrumental in the construction of sophisticated biomolecular architectures, including:

  • Antibody-Drug Conjugates (ADCs): In ADC development, a Boc-protected PEG linker can be conjugated to a cytotoxic drug. Following deprotection, the newly exposed amine on the PEG-drug conjugate can then be linked to an antibody. The PEG spacer enhances the solubility and pharmacokinetic profile of the ADC.[4]

  • PROteolysis TArgeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation.[5] Boc-protected PEG linkers are used to connect the target-binding ligand and the E3 ligase-binding ligand in a controlled, stepwise manner.[5]

  • Peptide Synthesis: In solid-phase peptide synthesis (SPPS), a Boc-protected amino-PEG resin can be used as the solid support. The Boc group on the terminal amine of the PEG is removed to allow for the coupling of the first amino acid.[1] This process is repeated to build the desired peptide sequence.[6]

  • PEGylation: PEGylation, the process of attaching PEG chains to therapeutic molecules, improves their solubility, stability, and circulation half-life while reducing immunogenicity.[] Boc-protected PEG reagents allow for site-specific PEGylation.

Quantitative Data on Boc Protection and Deprotection

The efficiency of the protection and deprotection steps is critical for the overall yield and purity of the final product. The following tables summarize typical reaction conditions.

Parameter Reagent/Solvent Temperature (°C) Time (h) Yield (%)
Boc Protection (Boc)₂O, DIPEA, DCMRoom Temp3High
(Boc)₂O, PEG-400Room Temp0.5 - 2>90
Boc Deprotection 20-50% TFA in DCM0 to Room Temp0.5 - 2High
4M HCl in DioxaneRoom Temp0.5 - 2High
50% TFA in DCMRoom Temp0.4>95
Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amines on PEG Linkers.[1]
Protecting Group Cleavage Condition Stability
Boc Acidic (e.g., TFA)Base stable, nucleophile stable
Fmoc Basic (e.g., Piperidine)Acid stable
Table 2: Comparison of Boc and Fmoc Protecting Groups.[1][3]

Experimental Protocols

Detailed and optimized experimental protocols are essential for reproducible results.

Protocol 1: Boc Protection of an Amine-Terminated PEG Linker

This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

  • Materials:

    • Amine-terminated PEG linker

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Dichloromethane (DCM) or other suitable aprotic solvent

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)

    • 1M HCl (for workup)

    • Saturated aqueous sodium bicarbonate (for workup)

    • Brine (for workup)

    • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Procedure:

    • Dissolve the amine-terminated PEG linker in the chosen solvent.

    • Add a base such as TEA or DIPEA (1.2-1.5 equivalents).

    • Add (Boc)₂O (1.1-1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 3-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated aqueous sodium bicarbonate, and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.[1]

Protocol 2: Boc Deprotection of a PEG Linker

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA).

  • Materials:

    • Boc-protected PEG linker

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

    • Triisopropylsilane (TIS) (optional scavenger for cation trapping)[8]

    • Toluene (B28343) (for workup)

    • Saturated aqueous sodium bicarbonate (for neutralization)

  • Procedure:

    • Dissolve the Boc-protected PEG linker in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add TFA to the desired concentration (e.g., 20-50% v/v). If the substrate contains sensitive functional groups, TIS can be added as a scavenger.

    • Stir the reaction at 0°C to room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 0.5-2 hours).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene can aid in removing residual TFA.

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

    • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1][8]

Protocol 3: Solid-Phase Peptide Synthesis using a Boc-Amino-PEG-Resin

This protocol provides a general workflow for SPPS using a Boc-protected amino-PEG-functionalized resin.

  • Materials:

    • Boc-amino-PEG-resin

    • Boc-protected amino acids

    • Coupling reagents (e.g., HBTU, DCC/HOBt)

    • Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF)

    • Diisopropylethylamine (DIPEA)

    • Trifluoroacetic acid (TFA)

    • Solid-phase synthesis vessel

  • Procedure:

    • Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes.

    • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the PEG linker, exposing the terminal amine.

    • Washing: Wash the resin thoroughly with DCM and then DMF.

    • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.

    • Amino Acid Coupling:

      • Pre-activate the next Boc-protected amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF).

      • Add the activated amino acid solution to the resin.

      • Agitate the reaction mixture for 1-2 hours at room temperature.

      • Monitor the coupling reaction using a qualitative test (e.g., ninhydrin (B49086) test).

    • Washing: Wash the resin with DMF and DCM to remove excess reagents.

    • Repeat: Repeat steps 2-6 for each subsequent amino acid in the desired sequence.

    • Final Cleavage: After the final amino acid is coupled and the terminal Boc group is removed, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA).[1]

Visualizing Workflows and Mechanisms

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and mechanisms involving Boc-protected PEG linkers.

Boc_Protection_Mechanism Amine R-PEG-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Protected_Amine R-PEG-NH-Boc Intermediate->Protected_Amine Elimination Byproducts t-BuOH + CO₂ Intermediate->Byproducts

Mechanism of Boc Protection of a PEG Linker.

Boc_Deprotection_Mechanism Protected_Amine R-PEG-NH-Boc Protonated_Intermediate Protonated Carbamate Protected_Amine->Protonated_Intermediate H_plus H⁺ (from TFA) H_plus->Protonated_Intermediate Protonation Carbamic_Acid R-PEG-NH-COOH Protonated_Intermediate->Carbamic_Acid tButyl_Cation t-Butyl Cation Protonated_Intermediate->tButyl_Cation Fragmentation Deprotected_Amine R-PEG-NH₃⁺ Carbamic_Acid->Deprotected_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Mechanism of Acid-Catalyzed Boc Deprotection.

SPPS_Workflow start Start Boc-NH-PEG-Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIPEA in DMF) deprotection->neutralization coupling Amino Acid Coupling (Boc-AA, Coupling Reagent) neutralization->coupling wash Wash (DMF, DCM) coupling->wash repeat Another Cycle? wash->repeat repeat->deprotection Yes final_cleavage Final Cleavage (HF or TFMSA) repeat->final_cleavage No peptide Purified Peptide final_cleavage->peptide

Workflow for Solid-Phase Peptide Synthesis (SPPS).

References

The Influence of PEG5 Spacer Length on PROTAC Efficacy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to the POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. The linker is not merely a passive tether; its length, composition, and attachment points are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for successful protein ubiquitination and subsequent degradation.[2]

Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be systematically varied.[3] This guide provides a comprehensive technical overview of the impact of PEG spacer length, with a specific focus on the commonly utilized PEG5 spacer, on the efficacy of PROTACs. We will delve into quantitative data, detailed experimental protocols, and visual representations of key processes to provide a practical resource for researchers in the field of targeted protein degradation.

Data Presentation: The Impact of PEG Spacer Length on PROTAC Efficacy

The optimal PEG linker length is highly dependent on the specific POI and the recruited E3 ligase. A systematic evaluation of linker length is therefore a crucial step in the optimization of any new PROTAC. Below are tables summarizing quantitative data from various studies, showcasing the impact of PEG linker length on PROTAC performance, with a focus on the commonly reported metrics of DC50 (the concentration of PROTAC required to induce 50% degradation of the POI) and Dmax (the maximum percentage of POI degradation).

Table 1: Comparative Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths [4]

PROTAC LinkerTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)
PEG2BRD4CereblonHeLa>1000<20
PEG3BRD4CereblonVCaP~25>90
PEG4BRD4Cereblon22Rv1~10>95
PEG5 BRD4 Cereblon HEK293T ~5 >95
PEG6BRD4CereblonMOLT-4~15>90

Note: This table is a synthesis of findings from multiple studies and is intended to illustrate the general trend of PEG linker length on BRD4 degradation. Exact values may vary based on specific molecular structures and experimental conditions.

Table 2: Influence of PEG Linker Length on the Degradation of Other Target Proteins

PROTAC Linker (PEG units)Target ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
< 4BTKCRBNImpaired Potency-[5]
≥ 4BTKCRBNPotent-[5]
7 atoms (Alkyl/Ether)TBK1VHLInactive-[1]
12-29 atoms (Alkyl/Ether)TBK1VHLSubmicromolar>90[1]
4HDAC6Pomalidomide3470[6]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key processes in PROTAC research.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (POI Ligand-Linker-E3 Ligase Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase PROTAC->E3_Ligase POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation E3_Ligase->POI Ub Ubiquitin Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades

PROTAC Mechanism of Action

PROTAC_Workflow start PROTAC Design & Synthesis ternary_complex Ternary Complex Formation Assay (e.g., TR-FRET, AlphaLISA) start->ternary_complex permeability Cellular Permeability Assay (e.g., PAMPA, Caco-2) start->permeability degradation Protein Degradation Assay (Western Blot) ternary_complex->degradation permeability->degradation viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) degradation->viability optimization Lead Optimization viability->optimization

PROTAC In Vitro Evaluation Workflow

Experimental Protocols

Western Blot for PROTAC-Mediated Protein Degradation

Objective: To quantify the reduction in the level of a target protein following treatment with a PROTAC.

Materials:

  • Cell line expressing the protein of interest

  • PROTAC of interest

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells with RIPA buffer on ice for 20-30 minutes.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with a primary antibody against a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[4]

TR-FRET Assay for Ternary Complex Formation

Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex in a homogeneous assay format.[7][8]

Materials:

  • Tagged POI (e.g., GST-tagged)

  • Tagged E3 ligase (e.g., His-tagged CRBN/DDB1)

  • PROTAC of interest

  • TR-FRET donor-labeled antibody against one tag (e.g., Tb-anti-GST)

  • TR-FRET acceptor-labeled antibody against the other tag (e.g., AF488-anti-His)

  • Assay buffer

  • 384-well microplates

  • TR-FRET plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the PROTAC in assay buffer.

    • Prepare a mixture of the tagged POI and tagged E3 ligase in assay buffer at optimized concentrations.

    • Prepare a mixture of the donor and acceptor-labeled antibodies in assay buffer.

  • Assay Protocol:

    • Add the PROTAC dilutions to the wells of a 384-well plate.

    • Add the POI/E3 ligase mixture to the wells.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.

    • Add the antibody mixture to the wells.

    • Incubate at room temperature for another specified time (e.g., 60 minutes).

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal on a plate reader with appropriate excitation and emission wavelengths.

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, from which the concentration for maximal ternary complex formation can be determined.[8]

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a PROTAC, providing an in vitro model for oral absorption.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • PROTAC of interest

  • Lucifer yellow (as a monolayer integrity marker)

  • LC-MS/MS system

Procedure:

  • Caco-2 Cell Culture and Monolayer Formation:

    • Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • For apical-to-basolateral (A-B) permeability, add the PROTAC solution to the apical chamber and fresh HBSS to the basolateral chamber.

    • For basolateral-to-apical (B-A) permeability, add the PROTAC solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver chamber and analyze the concentration of the PROTAC using LC-MS/MS.

    • At the end of the experiment, measure the concentration of Lucifer yellow in the receiver chamber to confirm monolayer integrity.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the PROTAC is a substrate for efflux transporters.

Conclusion

The length of the PEG spacer is a critical parameter in the design of effective PROTACs. As demonstrated by the compiled data, a PEG5 linker can be optimal for certain targets like BRD4, but the ideal length is highly context-dependent. A systematic approach to linker optimization, employing the robust experimental protocols detailed in this guide, is essential for the development of potent and selective protein degraders. By carefully considering the interplay between linker length, ternary complex formation, and cellular permeability, researchers can unlock the full therapeutic potential of this exciting modality.

References

In-Depth Technical Guide: Solubility and Stability of Boc-N-Amido-PEG5-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Boc-N-Amido-PEG5-MS, a heterobifunctional linker commonly employed by researchers, scientists, and drug development professionals. Due to the limited availability of direct quantitative data for this specific molecule, this guide leverages data from structurally analogous compounds to provide a robust predictive assessment and outlines detailed experimental protocols for determining its precise properties.

Executive Summary

This compound is a versatile tool in bioconjugation and drug delivery, featuring a Boc-protected amine, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal mesylate (Ms) group. The solubility is largely dictated by the hydrophilic PEG chain, rendering it soluble in a range of aqueous and polar organic solvents. The stability is primarily influenced by the acid-labile Boc group and the reactive mesylate group, with the PEG backbone being generally stable under typical laboratory conditions, though susceptible to oxidation at elevated temperatures. This guide provides a framework for understanding and empirically determining the solubility and stability of this linker to ensure its effective use in research and development.

Chemical Structure and Properties

  • Boc (tert-Butyloxycarbonyl) Group: A common protecting group for amines, it is stable under basic and neutral conditions but is readily cleaved under acidic conditions to yield a primary amine.[1][2][3][4]

  • N-Amido Linkage: A stable amide bond connecting the Boc group to the PEG spacer.

  • PEG5 (Polyethylene Glycol) Spacer: A five-unit PEG chain that imparts hydrophilicity and flexibility to the molecule, enhancing its solubility in aqueous media and polar organic solvents.[5][6][][8]

  • MS (Mesylate) Group: A good leaving group that is susceptible to nucleophilic substitution, making it reactive towards functional groups like thiols and amines for conjugation.

Solubility Profile

Predicted Solubility

The presence of the hydrophilic PEG5 spacer is the primary determinant of the molecule's solubility.[5][6][][8] Based on data from similar Boc-protected amino-PEG compounds, this compound is expected to be soluble in a variety of common laboratory solvents.

Table 1: Predicted Solubility of this compound in Common Solvents

Solvent ClassSolventPredicted SolubilityRationale / Analog Data
Polar Aprotic Dimethyl Sulfoxide (DMSO)Solublet-boc-N-amido-PEG5-amine is soluble in DMSO.[5] t-Boc-N-Amido-PEG5-Tos is soluble in DMSO.[1]
Dimethylformamide (DMF)Solublet-boc-N-amido-PEG5-amine is soluble in DMF.[5] t-Boc-N-Amido-PEG5-Tos is soluble in DMF.[1]
Acetonitrile (ACN)SolubleBoc-amino-PEG9-amine is soluble in ACN.[9] A technical guide for a similar compound infers solubility in ACN.[2]
Chlorinated Dichloromethane (DCM)Solublet-boc-N-amido-PEG5-amine is soluble in DCM.[5] t-Boc-N-Amido-PEG5-Tos is soluble in DCM.[1]
Aqueous WaterSolubleThe hydrophilic PEG spacer increases water solubility.[5][6][][8] t-boc-N-amido-PEG5-amine is listed as soluble in water.[5]
Ethers Tetrahydrofuran (THF)SolubleBoc-amino-PEG9-amine is soluble in THF.[9]
Experimental Protocol for Determining Solubility

For applications requiring precise concentration, it is recommended that researchers determine the quantitative solubility in their specific solvent systems.

Objective: To determine the approximate solubility of this compound in a selected solvent at a specified temperature.

Materials:

  • This compound

  • Vials

  • Selected solvent(s)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC-MS or other suitable analytical instrument

Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh a small amount of this compound (e.g., 5-10 mg) into a series of vials.

    • Add a small, precise volume of the chosen solvent to each vial (e.g., 100 µL).

    • Vortex the vials vigorously for 2-5 minutes to facilitate dissolution.

    • Allow the solutions to equilibrate at a controlled temperature for at least 24 hours to ensure saturation.

  • Separation of Undissolved Solute:

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.

  • Analysis of the Supernatant:

    • Carefully withdraw a known volume of the clear supernatant from each vial.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted supernatant using a calibrated HPLC-MS or a similar analytical technique.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. The result can be expressed in mg/mL or molarity.

Stability Profile

The stability of this compound is influenced by pH, temperature, and the presence of nucleophiles. The primary points of lability are the Boc protecting group and the mesylate leaving group.

Table 2: Factors Affecting the Stability of this compound

Molecular MoietyConditionEffect
Boc Group Acidic pH (e.g., TFA, HCl)Cleavage of the Boc group to yield a primary amine.[1][2][3][4]
Neutral & Basic pHGenerally stable.
Mesylate Group Presence of Nucleophiles (e.g., thiols, amines)Nucleophilic substitution, displacing the mesylate and forming a new covalent bond.
Amide Bond Strongly Acidic or Basic pHPotential for hydrolysis, though generally stable under physiological conditions.
PEG Backbone High Temperature & OxygenSusceptible to oxidative degradation.[10]
Recommended Storage Conditions

For long-term stability, it is recommended to store this compound as a solid at -20°C, protected from moisture and light. In solution, prepare fresh as needed and store at low temperatures for short durations.

Experimental Protocol for Stability Assessment

The following protocol can be used to evaluate the stability of this compound under various pH and temperature conditions.

Objective: To quantify the degradation of this compound over time at different pH values and temperatures.

Materials:

  • This compound

  • Buffers of various pH values (e.g., pH 4, 7, 9)

  • HPLC-grade solvents

  • Temperature-controlled incubators or water baths

  • HPLC-MS system

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile).

    • Dilute the stock solution into the different pH buffers to a final concentration of approximately 1 mg/mL.

  • Incubation:

    • Aliquot the solutions into separate vials for each time point and temperature condition to be tested (e.g., 4°C, 25°C, 37°C).

  • Time Points:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition.

  • Quenching:

    • Immediately quench any further degradation by freezing the sample at -80°C or by adding a quenching agent if appropriate.

  • Analysis:

    • Analyze the samples by a validated stability-indicating HPLC-MS method to quantify the amount of intact this compound remaining.

    • Identify and, if possible, quantify any major degradation products.

  • Data Presentation:

    • Plot the percentage of intact this compound remaining versus time for each condition to determine the degradation kinetics and estimate the half-life.

Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination cluster_0 Preparation cluster_1 Separation cluster_2 Analysis A Weigh this compound B Add precise volume of solvent A->B C Vortex and equilibrate for 24h B->C D Centrifuge to pellet undissolved solid C->D Saturated Solution E Withdraw and dilute supernatant D->E Clear Supernatant F Quantify concentration by HPLC-MS E->F G Calculate solubility (mg/mL) F->G

Caption: A flowchart illustrating the key steps for experimentally determining the solubility of the compound.

Potential Degradation Pathways

G Potential Degradation Pathways cluster_0 Acidic Conditions cluster_1 Nucleophilic Attack cluster_2 Harsh Conditions A This compound (Intact Molecule) B H2N-Amido-PEG5-MS (Boc Cleavage) A->B H+ C Boc-N-Amido-PEG5-Nu (Mesylate Displacement) A->C Nu- D Hydrolysis/Oxidation Products (Backbone Cleavage) A->D High Temp / O2 Strong Acid/Base

Caption: A diagram showing the primary degradation routes for this compound under different conditions.

References

Methodological & Application

Application Notes and Protocols for Boc-N-Amido-PEG5-MS in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Boc-N-Amido-PEG5-MS in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1] A typical PROTAC is composed of two distinct ligands connected by a chemical linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] The linker is a critical component that influences the efficacy, solubility, cell permeability, and pharmacokinetic properties of the PROTAC.[3]

Polyethylene glycol (PEG)-based linkers, such as this compound, are widely employed in PROTAC design due to their ability to enhance the aqueous solubility of often hydrophobic PROTAC molecules.[1][3] The PEG chain's flexibility can also be advantageous for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for efficient protein degradation.[4]

This compound is a versatile, bifunctional PEG linker. It features a tert-butyloxycarbonyl (Boc)-protected amine and a terminal mesyl (Ms) group.[5] This orthogonal design allows for a sequential and controlled synthesis strategy. The mesyl group is an excellent leaving group for nucleophilic substitution reactions, enabling the attachment of the first ligand.[5] Subsequently, the Boc-protecting group can be removed under acidic conditions to reveal a primary amine, which can then be coupled to the second ligand.[5]

Chemical Properties and Handling

This compound is a valuable tool for PROTAC synthesis, offering a balance of reactivity and stability. Its key properties are summarized below.

PropertyValueReference
Chemical Name tert-butyl N-[14-(methanesulfonyloxy)-3,6,9,12-tetraoxatetradecan-1-yl]carbamate[4]
Molecular Formula C16H33NO9S[5]
Molecular Weight 415.5 g/mol [5]
Appearance Liquid
Purity Typically ≥95%[5]
Storage Conditions -20°C, sealed, away from moisture[5]
Solubility Soluble in DMF, DMSO, DCM[6]

Safety and Handling: this compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of vapor and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete safety information.

Visualizing the PROTAC Synthesis Workflow

The following diagrams illustrate the chemical structure of this compound, the general mechanism of PROTAC action, and a typical experimental workflow for PROTAC synthesis using this linker.

Caption: Chemical Structure of this compound.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Recycling Proteasome->E3 Recycling Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow start Start Materials: - Ligand 1 (with nucleophile) - this compound - Ligand 2 (with electrophile) step1 Step 1: Nucleophilic Substitution (Coupling of Ligand 1) start->step1 intermediate1 Boc-N-Amido-PEG5-Ligand 1 step1->intermediate1 step2 Step 2: Boc Deprotection (Removal of Boc group) intermediate1->step2 intermediate2 H2N-PEG5-Ligand 1 step2->intermediate2 step3 Step 3: Coupling of Ligand 2 (e.g., Amide bond formation) intermediate2->step3 final_protac Final PROTAC: Ligand 2-PEG5-Ligand 1 step3->final_protac purification Purification and Characterization (HPLC, LC-MS, NMR) final_protac->purification

Caption: Experimental workflow for PROTAC synthesis.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using this compound. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific ligands.

Protocol 1: Nucleophilic Substitution with this compound

This protocol describes the coupling of a nucleophile-containing ligand (e.g., with a primary amine, phenol, or thiol group) to the mesyl group of the linker.

Materials:

  • Ligand 1 (containing a nucleophilic group)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel and magnetic stirrer

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve Ligand 1 (1.0 equivalent) in anhydrous DMF.

  • Add the non-nucleophilic base, such as DIPEA (2.0-3.0 equivalents), to the solution. Stir for 10-15 minutes at room temperature to deprotonate the nucleophile if necessary.

  • In a separate vial, dissolve this compound (1.1-1.5 equivalents) in a minimal amount of anhydrous DMF.

  • Add the this compound solution dropwise to the reaction mixture.

  • Stir the reaction at room temperature or elevate the temperature (e.g., to 50-80°C) to drive the reaction to completion, especially with sterically hindered substrates.[2]

  • Monitor the reaction progress by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Sterically hindered reactions may require longer reaction times.[2]

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting Boc-N-Amido-PEG5-Ligand 1 intermediate by column chromatography.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to yield a free primary amine, ready for coupling to the second ligand.

Materials:

  • Boc-N-Amido-PEG5-Ligand 1 intermediate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 equivalent) in DCM (to a concentration of 0.1-0.2 M).[7]

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to a final concentration of 20-50% (v/v) dropwise.[7]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[7]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To remove residual TFA, co-evaporate the residue with toluene (B28343) (3 times).[7]

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step. Alternatively, to obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer and concentrate.[7]

Protocol 3: Coupling of the Second Ligand (Amide Bond Formation)

This protocol describes the formation of an amide bond between the newly formed amine and a second ligand containing a carboxylic acid.

Materials:

  • H2N-PEG5-Ligand 1 intermediate

  • Ligand 2 (containing a carboxylic acid)

  • Anhydrous DMF

  • Amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Non-nucleophilic base (e.g., DIPEA)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the H2N-PEG5-Ligand 1 intermediate (1.0 equivalent) and Ligand 2 (1.0-1.2 equivalents) in anhydrous DMF.

  • Add the coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equivalents).

  • Stir the reaction at room temperature for 2-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).

Quantitative Data and Characterization

The success of PROTAC synthesis is determined by the yield and purity of the final compound and its intermediates. The following table provides illustrative values, which may vary depending on the specific ligands used.

Reaction StepTypical YieldTypical Purity (Post-Purification)Analytical Techniques for Characterization
Nucleophilic Substitution 60-90%>95%LC-MS, ¹H NMR
Boc Deprotection >90%Used directly or >95%LC-MS
Amide Coupling 50-85%>98%LC-MS, ¹H NMR, ¹³C NMR, HRMS

Final PROTAC Characterization: The identity, purity, and structural integrity of the final PROTAC should be rigorously confirmed using a combination of analytical techniques:

  • LC-MS: To confirm the molecular weight and assess purity.

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Conclusion

This compound is a highly effective and versatile linker for the modular synthesis of PROTACs. Its orthogonal protecting group strategy allows for controlled, sequential coupling of the two ligands, while the PEG spacer can impart favorable physicochemical properties to the final molecule. The protocols outlined in this document provide a solid foundation for the successful application of this compound in the development of novel protein degraders. Researchers should note that empirical optimization of the reaction conditions for each specific PROTAC is crucial for achieving high yields and purity.

References

Application Notes and Protocols for Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in the synthesis of complex molecules, particularly in the context of bioconjugation and drug development involving polyethylene (B3416737) glycol (PEG) linkers.[1][2] Its popularity stems from its stability in a variety of reaction conditions and its facile removal under acidic conditions, which allows for the selective unmasking of the amine for subsequent conjugation.[1][3][4] These application notes provide a detailed protocol for the Boc deprotection of PEG linkers, a summary of reaction conditions, and a troubleshooting guide.

Heterobifunctional PEG linkers, which feature a Boc-protected amine at one end and a different reactive group at the other, are crucial for the controlled, stepwise synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1] The efficient and clean removal of the Boc group is a critical step that significantly impacts the overall yield and purity of the final product.[1]

Experimental Protocols

This section details the most common method for Boc deprotection of PEG linkers using trifluoroacetic acid (TFA).

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes the removal of the Boc protecting group from a PEG linker to yield a free amine.

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Triisopropylsilane (B1312306) (TIS) (optional scavenger)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Toluene (B28343) (for co-evaporation)

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[5]

  • Cooling: Cool the solution to 0°C using an ice bath.[1][5]

  • Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[5] If the substrate is sensitive to cationic side reactions, consider adding a scavenger like triisopropylsilane (TIS) at a concentration of 2.5-5% (v/v).[5]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[5]

  • Monitoring: Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy until the starting material is completely consumed.[5] This typically takes 0.5 to 2 hours.[5]

  • Work-up and Isolation:

    • Concentration: Upon completion, remove the DCM and excess TFA by rotary evaporation.[5] To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).[5]

    • Neutralization (Optional): The resulting TFA salt of the deprotected amine can often be used directly in the next step.[1] If the free amine is required, dissolve the residue in a suitable organic solvent and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[1][5]

    • Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected PEG linker with a free amine.[5]

Data Presentation: Quantitative Analysis of Boc Deprotection Conditions

The efficiency of Boc deprotection is influenced by the choice of acid, its concentration, the solvent, reaction time, and temperature. The following table summarizes common conditions and their outcomes.

ReagentConcentrationSolventTime (min)Temperature (°C)Product Purity (%)Reference(s)
TFA50%DCM5Room Temp~78[1]
TFA50%DCM30-1200 to Room Temp>95[1][5]
TFA20-50%DCM30-1200 to Room TempHigh[5]
HCl4MDioxane5Room Temp~80[1]
HCl4MDioxane60Room Temp>95[1]

Mandatory Visualization

The following diagrams illustrate the chemical reaction of Boc deprotection and the general experimental workflow.

Caption: Chemical reaction of Boc deprotection.

Boc_Deprotection_Workflow start Start: Boc-Protected PEG Linker dissolve 1. Dissolve in Anhydrous DCM start->dissolve cool 2. Cool to 0°C dissolve->cool add_tfa 3. Add TFA (20-50%) cool->add_tfa react 4. Stir at 0°C to RT (0.5 - 2 hours) add_tfa->react monitor 5. Monitor Reaction (TLC, LC-MS) react->monitor concentrate 6. Concentrate in vacuo (Co-evaporate with Toluene) monitor->concentrate neutralize 7. Neutralize (Optional) with NaHCO3 concentrate->neutralize dry 8. Dry and Concentrate neutralize->dry end End: Deprotected PEG Linker dry->end

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with Boc-N-Amido-PEG5-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-N-Amido-PEG5-MS is a heterobifunctional linker widely utilized in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1] This reagent features a terminal methanesulfonyl (mesyl) group, which is an excellent leaving group for nucleophilic substitution (SN2) reactions.[2] The other terminus is protected by a tert-butyloxycarbonyl (Boc) group, allowing for subsequent deprotection and further functionalization. The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and provides flexibility to the conjugated molecule.[2]

These application notes provide detailed protocols for the conjugation of various nucleophiles to this compound and for the subsequent deprotection of the Boc group.

Data Presentation

The efficiency of nucleophilic substitution reactions with this compound is dependent on the nucleophilicity of the reacting species, solvent, temperature, and reaction time. Below is a summary of typical reaction conditions and expected yields for various classes of nucleophiles.

Nucleophile ClassExample NucleophileSolventBaseTemperature (°C)Time (h)Expected Yield (%)
Primary Amines BenzylamineDMFDIPEA25-5012-2485-95
Secondary Amines PiperidineDMFDIPEA50-7024-4870-85
Thiols Cysteine derivativeDMF/H₂ODIPEA252-4>95
Phenols 4-HydroxypyridineDMFK₂CO₃60-8012-1875-90
Azides Sodium AzideDMFN/A60-8012-24>90

Note: The data presented in this table are illustrative and based on general principles of nucleophilic substitution reactions with similar PEG-mesylates and PEG-tosylates. Actual yields may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with this compound

This protocol provides a general method for the conjugation of a nucleophile to this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • This compound

  • Nucleophile of interest (e.g., primary amine, thiol, phenol)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) for amines/thiols, potassium carbonate (K₂CO₃) for phenols)

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

  • Solvents for work-up and purification (e.g., ethyl acetate (B1210297), water, brine)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Purification system (e.g., flash column chromatography)

Procedure:

  • Preparation of Nucleophile:

    • In a clean, dry reaction vessel under an inert atmosphere, dissolve the nucleophile (1.0 equivalent) in anhydrous DMF or DMSO.

    • If the nucleophile requires deprotonation (e.g., amines, thiols, phenols), add the appropriate base (1.5-2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes.

  • Addition of this compound:

    • Dissolve this compound (1.1-1.2 equivalents) in a minimal amount of the same anhydrous solvent.

    • Add the this compound solution to the reaction mixture containing the nucleophile.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (refer to the data table for guidance) for the specified time.

    • Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the solvent and excess reagents.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography or another suitable method to obtain the purified Boc-protected PEGylated product.

Protocol 2: Boc Deprotection

This protocol describes the removal of the t-Boc protecting group to yield a free amine, which can be used for subsequent conjugation reactions.

Materials:

  • Boc-protected PEGylated compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Dissolution:

    • Dissolve the purified Boc-protected PEGylated compound in DCM.

  • Deprotection:

    • Cool the solution to 0 °C in an ice bath.

    • Add an equal volume of TFA to the solution (a 1:1 v/v mixture of DCM and TFA).

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

    • Monitor the deprotection by LC-MS, observing a mass loss corresponding to the Boc group (100.12 Da).

  • Isolation of the Deprotected Product:

    • Remove the DCM and TFA under a stream of nitrogen or by rotary evaporation.

    • Add cold diethyl ether to the residue to precipitate the deprotected product.

    • Centrifuge or filter to collect the solid product.

    • Wash the product with cold diethyl ether two more times.

    • Dry the final product under vacuum.

Visualizations

Nucleophilic_Substitution_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_deprotection Deprotection Nucleophile Nucleophile (Nu-H) Deprotonation Deprotonation Nucleophile->Deprotonation Base Base Base->Deprotonation SN2 SN2 Reaction Deprotonation->SN2 Nu- PEG_MS This compound PEG_MS->SN2 Product Boc-N-Amido-PEG5-Nu SN2->Product Deprotected_Product H2N-PEG5-Nu Product->Deprotected_Product Deprotection Acid Acid (TFA) Acid->Deprotected_Product

Caption: General workflow for nucleophilic substitution and deprotection.

Signaling_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Nu Nucleophile (e.g., R-NH2, R-SH) Conjugate Boc-Protected Conjugate Nu->Conjugate PEG This compound PEG->Conjugate Solvent Polar Aprotic Solvent (DMF, DMSO) Solvent->Conjugate Base_cat Base (DIPEA, K2CO3) Base_cat->Conjugate Temp Temperature Temp->Conjugate Final_Product Deprotected Conjugate Conjugate->Final_Product  TFA/DCM

Caption: Logical relationship of reaction components and products.

References

Coupling Boc-N-Amido-PEG5-MS to a Target Protein Ligand: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a well-established and powerful strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, including proteins, peptides, and small molecule ligands.[1][2][3] Benefits of PEGylation include an increased hydrodynamic size, which reduces renal clearance and extends circulatory half-life, enhanced solubility, protection from proteolytic degradation, and reduced immunogenicity.[1][2][3]

Boc-N-Amido-PEG5-MS is a heterobifunctional PEG linker designed for bioconjugation.[4][5] It features a tert-butyloxycarbonyl (Boc) protected amine at one terminus and a mesylate (MS) group at the other. The mesylate is an excellent leaving group, facilitating nucleophilic substitution reactions with various functional groups on a target protein ligand, such as amines, thiols, or hydroxyls.[4] The Boc-protected amine provides a stable handle that, after deprotection under acidic conditions, reveals a primary amine for subsequent conjugation or modification.[4][6] This linker is particularly valuable in the synthesis of complex biomolecules like Proteolysis Targeting Chimeras (PROTACs), where precise control over linker attachment and subsequent functionalization is crucial.[5][7][8]

These application notes provide detailed protocols for the coupling of this compound to a target protein ligand, subsequent Boc deprotection, and purification of the final conjugate.

Experimental Workflow

The overall process for coupling this compound to a target protein ligand and subsequent functionalization involves a sequential, three-step process.

G cluster_0 Step 1: Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Purification & Analysis A Target Protein Ligand (with nucleophilic group -NH2, -SH, or -OH) C Boc-Protected PEGylated Ligand A->C Base, Solvent (e.g., DIPEA in DMF) B This compound B->C D Boc-Protected PEGylated Ligand E Amine-PEGylated Ligand D->E Strong Acid (e.g., TFA in DCM) F Amine-PEGylated Ligand G Purified Conjugate F->G Chromatography (e.g., HPLC, SEC) H Characterization (LC-MS, NMR) G->H

Caption: General workflow for the conjugation of this compound.

Protocol 1: Coupling of this compound to a Target Ligand

This protocol describes the nucleophilic substitution reaction between the mesylate group of the PEG linker and a nucleophilic group (e.g., primary amine, thiol, or phenol) on the target protein ligand. The reaction conditions should be optimized for the specific ligand.

Materials:

  • This compound

  • Target protein ligand with a nucleophilic functional group

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (for phenols)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the target protein ligand (1.0 equivalent) in anhydrous DMF.

  • Base Addition:

    • For Amine/Thiol Nucleophiles: Add DIPEA (2.0-3.0 equivalents) to the solution.

    • For Phenolic Hydroxyls: Add a milder base like potassium carbonate (K₂CO₃, 2-3 equivalents).[9]

  • Stirring: Stir the mixture at room temperature for 15-30 minutes.

  • Linker Addition: Dissolve this compound (1.1-1.5 equivalents) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. The reaction time can vary from 4 to 24 hours. Monitor the progress of the reaction by an appropriate analytical method such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected PEGylated ligand.

ParameterConditionPurpose
Solvent Anhydrous DMF or DCMTo dissolve reactants and facilitate the reaction.
Base DIPEA or K₂CO₃To deprotonate the nucleophile, increasing its reactivity.
Temperature Room TemperatureMild condition to prevent side reactions.
Reactant Ratio 1.1-1.5 eq. of PEG linkerTo ensure complete consumption of the target ligand.
Reaction Time 4 - 24 hoursVaries depending on the reactivity of the nucleophile.

Protocol 2: Boc Deprotection of the PEGylated Ligand

This protocol outlines the removal of the Boc protecting group to expose the terminal primary amine, which can be used for subsequent modifications.

Materials:

  • Crude Boc-protected PEGylated ligand

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve the crude Boc-protected PEGylated ligand in anhydrous DCM.

  • Acid Addition: Add Trifluoroacetic Acid (TFA) to the solution. A common concentration is 20-50% TFA in DCM.[10][11][12]

  • Reaction: Stir the reaction mixture at room temperature. The deprotection is typically rapid, often completing within 30 minutes to 2 hours.[10][13] Monitor the reaction by LC-MS to confirm the removal of the Boc group.

  • Solvent Removal: Upon completion, remove the TFA and DCM under reduced pressure. It may be necessary to co-evaporate with a solvent like toluene (B28343) to remove residual TFA. The resulting product is the amine-PEGylated ligand, often as a TFA salt.

ParameterReagent/ConditionConcentration/TimePurpose
Solvent Dichloromethane (DCM)-To dissolve the Boc-protected conjugate.
Deprotection Reagent Trifluoroacetic Acid (TFA)20-50% in DCMStrong acid to cleave the Boc group.[14]
Temperature Room Temperature-Standard condition for Boc deprotection.[10][13]
Reaction Time 30 min - 2 hoursVaries by substrateTime required for complete deprotection.[10]

Protocol 3: Purification and Characterization

Purification of the final PEGylated product is crucial to remove unreacted starting materials, excess reagents, and any byproducts.

Purification Techniques:

  • Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated conjugate from smaller molecules like the unreacted ligand and excess PEG linker.[][16]

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEGylation can shield the surface charges of a protein, IEX can be used to separate PEGylated species from the un-PEGylated protein.[2][][16][17]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity and is widely used for the purification of peptides and small molecules, including PEGylated versions.[]

  • Hydrophobic Interaction Chromatography (HIC): HIC can be a supplementary tool to IEX for purifying PEGylated proteins.[][18]

Characterization:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final PEGylated ligand and assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final conjugate.

Application in PROTAC Synthesis

This compound is frequently used in the synthesis of PROTACs. The mesylate end can be coupled to a ligand for a target protein of interest (POI), and after Boc deprotection, the newly exposed amine can be coupled to a ligand for an E3 ubiquitin ligase. This process creates a heterobifunctional molecule that induces the degradation of the target protein.[8]

PROTAC_Mechanism cluster_System Ubiquitin-Proteasome System cluster_Complex Ternary Complex Formation Proteasome 26S Proteasome Ub Ubiquitin E3 E3 Ubiquitin Ligase Ub->E3 POI Target Protein (POI) POI->Proteasome Degradation PROTAC PROTAC (containing PEG linker) POI->PROTAC E3->POI Ubiquitination PROTAC->E3

Caption: Mechanism of action for a PROTAC utilizing a PEG linker.

References

Application Notes and Protocols for Linking E3 Ligase Ligands with Boc-N-Amido-PEG5-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the conjugation of E3 ligase ligands with the heterobifunctional linker, Boc-N-Amido-PEG5-MS. This process is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to induce targeted protein degradation.

Introduction

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ligase, and a linker that connects the two.

The linker plays a crucial role in PROTAC design, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) and ultimately impacting the efficiency of protein degradation. Polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and cell permeability.

This compound is a versatile PEG linker featuring a Boc-protected amine at one terminus and a mesylate group at the other. The mesylate is an excellent leaving group for nucleophilic substitution reactions with amine, phenol, or thiol groups commonly found on E3 ligase ligands. The Boc-protected amine allows for subsequent deprotection and conjugation to a target protein ligand.

Chemical Structure and Properties of this compound

PropertyValue
Chemical Name tert-butyl (1-(2-(2-(2-(2-(methylsulfonyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate
Molecular Formula C16H33NO9S
Molecular Weight 415.50 g/mol
CAS Number 2128735-28-2
Appearance Colorless to pale yellow oil or solid
Solubility Soluble in DMF, DMSO, CH2Cl2

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PROTAC mechanism of action and the general experimental workflow for synthesizing an E3 ligase ligand-linker conjugate.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Experimental_Workflow Start Start Step1 Dissolve E3 Ligase Ligand and this compound in appropriate solvent Start->Step1 Step2 Add base (e.g., DIPEA) to the reaction mixture Step1->Step2 Step3 Incubate at specified temperature and time Step2->Step3 Step4 Monitor reaction progress by LC-MS or TLC Step3->Step4 Step5 Reaction work-up and extraction Step4->Step5 Reaction Complete Step6 Purification by Flash Chromatography or HPLC Step5->Step6 Step7 Characterization by NMR and Mass Spectrometry Step6->Step7 End Obtain pure E3 Ligase Ligand-Linker Conjugate Step7->End PROTAC_Synthesis_Logic E3_Ligand E3 Ligase Ligand (with nucleophile) Conjugation1 Step 1: Conjugate E3 Ligand with Linker E3_Ligand->Conjugation1 Linker This compound Linker->Conjugation1 POI_Ligand Target Protein Ligand (with reactive group) Conjugation2 Step 3: Conjugate with POI Ligand POI_Ligand->Conjugation2 Intermediate Boc-Protected E3 Ligand-Linker Conjugation1->Intermediate Deprotection Step 2: Boc Deprotection Intermediate->Deprotection Amine_Intermediate Amine-Terminated E3 Ligand-Linker Deprotection->Amine_Intermediate Amine_Intermediate->Conjugation2 Final_PROTAC Final PROTAC Molecule Conjugation2->Final_PROTAC

Application Notes and Protocols for Boc-N-Amido-PEG5-MS in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and the Role of Boc-N-Amido-PEG5-MS

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of TPD. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein and the E3 ligase.[2] this compound is a versatile, PEG-based linker designed for the synthesis of PROTACs. It features three key chemical moieties:

  • A tert-butyloxycarbonyl (Boc)-protected amine : This allows for a modular and strategic approach to PROTAC synthesis. The Boc group can be deprotected under acidic conditions to reveal a primary amine for subsequent coupling reactions.[3]

  • A hydrophilic 5-unit polyethylene (B3416737) glycol (PEG5) spacer : The PEG chain enhances the aqueous solubility of the PROTAC molecule, a common challenge in PROTAC development, and provides a flexible spacer of a defined length to facilitate productive ternary complex formation.[3][4]

  • A terminal mesyl (methanesulfonyl) group : The mesyl group is an excellent leaving group for nucleophilic substitution reactions, enabling the covalent attachment of the linker to a nucleophilic handle (e.g., a phenol (B47542) or amine) on a target protein ligand or an E3 ligase ligand.[3]

Core Concept: The PROTAC Mechanism of Action

PROTACs leverage the cell's natural protein degradation pathway. By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination serves as a molecular flag, signaling the proteasome to degrade the tagged protein. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC (this compound based) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Release Proteasome->E3 Release Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Data Presentation: Representative Degradation Profile

The following tables present hypothetical comparative data for a novel PROTAC, "Compound P5," which incorporates the this compound linker. This data is benchmarked against a PROTAC with a shorter PEG linker (PEG2) and an inactive control where the E3 ligase-binding component is modified to prevent recruitment.

Table 1: In Vitro Degradation Performance

CompoundLinkerTarget ProteinCell LineDC50 (nM)Dmax (%)
Compound P5 This compound Target X Cell Line A 25 >95
Compound P2Boc-N-Amido-PEG2-MSTarget XCell Line A15080
Inactive ControlThis compoundTarget XCell Line A>10,000<10
  • DC50 : The concentration of the compound that results in 50% degradation of the target protein. A lower DC50 indicates higher potency.

  • Dmax : The maximum percentage of target protein degradation achieved.

Table 2: Selectivity Profile via Global Proteomics (LC-MS/MS)

CompoundTarget X DegradationOff-Target Protein 1 DegradationOff-Target Protein 2 Degradation
Compound P5 >95% <5% <5%
Compound P280%25%15%

This data illustrates the superior potency and selectivity of Compound P5, highlighting the critical role of the PEG5 linker in optimizing PROTAC performance.

Experimental Protocols

Detailed methodologies are crucial for the reproducible and reliable validation of PROTAC activity.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis of a PROTAC where the target protein ligand contains a nucleophilic group (e.g., a phenol).

PROTAC_Synthesis_Workflow Start Starting Materials Step1 Step 1: Nucleophilic Substitution Start->Step1 Intermediate Boc-Protected Intermediate Step1->Intermediate Step2 Step 2: Boc Deprotection Intermediate->Step2 Amine_Intermediate Amine Intermediate Step2->Amine_Intermediate Step3 Step 3: Amide Coupling Amine_Intermediate->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC Purification Purification & Characterization Final_PROTAC->Purification

PROTAC synthesis workflow.

Step 1: Coupling of this compound to the Target Protein Ligand

  • Dissolution : Dissolve the phenolic target protein ligand (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) under an inert atmosphere.

  • Base Addition : Add a suitable base, such as potassium carbonate (K2CO3, 2-3 eq) or cesium carbonate (Cs2CO3, 1.5-2 eq), to the solution.

  • Reaction Initiation : Stir the mixture at room temperature for 30-60 minutes. Add a solution of this compound (1.1-1.5 eq) in the same solvent to the reaction mixture.

  • Reaction Conditions : Heat the reaction to a temperature between 60-80 °C and stir overnight.

  • Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Dilute the filtrate with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolution : Dissolve the Boc-protected intermediate from Step 1 in anhydrous dichloromethane (B109758) (DCM).

  • Acid Addition : Add trifluoroacetic acid (TFA) (20-50% v/v in DCM) and stir at room temperature for 1-2 hours.

  • Monitoring : Monitor the deprotection by LC-MS.

  • Solvent Removal : Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Purification : The resulting amine intermediate can be used in the next step with or without further purification.

Step 3: Amide Coupling with E3 Ligase Ligand

  • Dissolution : Dissolve the amine intermediate from Step 2 and the carboxylic acid-functionalized E3 ligase ligand in a suitable aprotic solvent such as DMF.

  • Coupling Reagent Addition : Add a coupling reagent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA) to the reaction mixture.

  • Reaction : Stir the reaction at room temperature for 2-16 hours, monitoring progress by LC-MS.

  • Work-up : Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification : Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

  • Characterization : Confirm the structure and purity of the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blotting for Protein Degradation
  • Cell Culture and Treatment : Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer : Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control antibody (e.g., GAPDH, β-actin).

  • Detection : After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantification : Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to calculate DC50 and Dmax values.

Protocol 3: Global Proteomics using LC-MS/MS for Selectivity Profiling
  • Sample Preparation : Treat cells with the PROTAC at a concentration that achieves significant target degradation (e.g., 5x DC50) and a vehicle control. Lyse the cells and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis : Separate the peptides by reverse-phase liquid chromatography and analyze them using a high-resolution mass spectrometer.

  • Data Analysis : Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample. Perform statistical analysis to determine significantly downregulated proteins, providing a proteome-wide view of the PROTAC's selectivity.

Logical Relationships in Comparative Validation

To rigorously validate a novel PROTAC, its performance must be compared against appropriate controls.

Comparative_Validation Compound_P5 Compound P5 (PEG5 Linker) Potency Potency (DC50) Compound_P5->Potency Efficacy Efficacy (Dmax) Compound_P5->Efficacy Selectivity Selectivity (Proteomics) Compound_P5->Selectivity Compound_P2 Compound P2 (Shorter PEG2 Linker) Compound_P2->Potency Compare Compound_P2->Efficacy Compare Compound_P2->Selectivity Compare Inactive_Control Inactive Control (Modified E3 Ligand) Inactive_Control->Potency Validate Mechanism Inactive_Control->Efficacy Validate Mechanism

Logical relationships in comparative validation.

References

Application Notes and Protocols for the Synthesis of PROTACs Utilizing PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are composed of three essential components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is crucial for the subsequent ubiquitination and degradation of the target protein by the 26S proteasome.[4][6]

The linker is a critical determinant of PROTAC efficacy, influencing not only the stability and geometry of the ternary complex but also the overall physicochemical properties of the molecule, such as solubility and cell permeability.[5][7] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length.[2][8] The incorporation of a PEG chain can enhance aqueous solubility and the flexible nature of PEG can be advantageous for traversing the cell membrane.[5][9] This document provides detailed protocols for the synthesis, characterization, and evaluation of PROTACs incorporating PEG linkers.

PROTAC Mechanism of Action

PROTACs function catalytically by hijacking the cell's natural protein disposal machinery. The PROTAC molecule first binds to both the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex.[10] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, tagging it for destruction.[3] The ubiquitinated POI is then recognized and degraded by the proteasome. The PROTAC molecule is not degraded in this process and can subsequently induce the degradation of multiple POI molecules.[10]

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cellular_space Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: A diagram illustrating the PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and evaluation of PROTACs containing PEG linkers.

Protocol 1: Two-Step Solution-Phase Synthesis of a PROTAC

This protocol outlines a common synthetic route involving the sequential coupling of a POI ligand and an E3 ligase ligand to a heterobifunctional PEG linker (e.g., Hydroxy-PEG-acid).[1]

Step 1: Synthesis of POI-Linker Intermediate (Amide Coupling)

This step involves forming an amide bond between an amine-functionalized POI ligand and the carboxylic acid group of the PEG linker.

  • Materials:

    • Amine-functionalized POI ligand

    • Hydroxy-PEGn-COOH (e.g., Hydroxy-PEG12-acid)

    • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

    • Base: DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (Dimethylformamide)

    • Ethyl acetate (B1210297), Saturated aqueous NaHCO₃, Brine

    • Anhydrous Na₂SO₄

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • Dissolve Hydroxy-PEGn-COOH (1.2 equivalents), HATU (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.

    • Add DIPEA (3.0 equivalents) to the mixture and stir at room temperature for 15 minutes.

    • Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the POI-PEGn-OH intermediate.[1]

Step 2: Synthesis of the Final PROTAC (Coupling to E3 Ligase Ligand)

This step involves activating the terminal hydroxyl group of the POI-linker intermediate, followed by coupling to an amine-containing E3 ligase ligand.[1]

  • Materials:

    • POI-PEGn-OH intermediate (from Step 1)

    • p-Toluenesulfonyl chloride (TsCl) or Mesyl chloride (MsCl) for activation

    • Base: Triethylamine (TEA) or DIPEA

    • Anhydrous Dichloromethane (DCM) or DMF

    • Amine-containing E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)

    • Preparative HPLC system

  • Procedure:

    • Activation: Dissolve the POI-PEGn-OH intermediate (1.0 equivalent) in anhydrous DCM. Add TEA (1.5 equivalents) and cool the solution to 0°C.

    • Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM. Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the formation of the tosylated intermediate (POI-PEGn-OTs) by LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

    • Coupling: Dissolve the crude tosylated intermediate and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (3.0 equivalents) to the reaction mixture.

    • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC molecule directly by preparative HPLC.[1]

Protocol 2: Characterization and Quality Control

The identity, purity, and integrity of the synthesized PROTAC must be confirmed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used for reaction monitoring and to confirm the molecular weight of intermediates and the final product.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final PROTAC. A single major peak is expected.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final PROTAC. Peaks corresponding to the POI ligand, E3 ligase ligand, and the PEG linker should be present.[1]

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the final PROTAC.[1]

Protocol 3: Biological Evaluation - Western Blot for Target Degradation

The primary assay to confirm PROTAC activity is to measure the reduction in the level of the target protein in cells.[11]

  • Materials:

    • Cancer cell line expressing the target protein

    • Cell culture medium and supplements

    • Synthesized PROTAC and DMSO (vehicle control)

    • Proteasome inhibitor (e.g., MG132) as a control

    • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody against the POI

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 12, or 24 hours). Include a DMSO vehicle control and a positive control (e.g., a known degrader or a proteasome inhibitor to confirm degradation is proteasome-dependent).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blot:

      • Normalize protein amounts and resolve the lysates by SDS-PAGE.

      • Transfer the proteins to a PVDF membrane.

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane again and apply the ECL substrate.

      • Visualize the protein bands using an imaging system.

    • Analysis: Re-probe the membrane with an antibody for a loading control. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. From this data, calculate DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[12]

Data Presentation

Quantitative data should be organized for clarity and comparison.

Table 1: Summary of Synthesis and Characterization Data

ParameterIntermediate (POI-PEG-OH)Final PROTACAcceptance Criteria
Reaction Yield 60-80%30-50%Varies based on ligands and linker length
Purity (HPLC) >95%>98%Single major peak in the chromatogram[1]
Identity (LC-MS) [M+H]⁺ observed[M+H]⁺ observedMatches calculated molecular weight
Identity (HRMS) Observed mass ± 5 ppmObserved mass ± 5 ppmMatches calculated exact mass[1]
Structure (NMR) Key peaks confirmedAll key peaks confirmedPeaks correspond to all three components[1]

Table 2: Parameters for Biological Evaluation

AssayParameter MeasuredTypical Range/ValuePurpose
Western Blot DC₅₀1 nM - 1 µMMeasures potency of degradation
Dₘₐₓ>80%Measures efficacy of degradation
Cell Viability IC₅₀VariesAssesses cytotoxicity of the PROTAC molecule
Ternary Complex Kᴅ, BRET ratioAssay-dependentConfirms formation of the POI-PROTAC-E3 complex[12][13]
Ubiquitination Fold-increaseAssay-dependentConfirms target protein is ubiquitinated[11]

Visualizations

Logical Relationship of PROTAC Components

PROTACs are modular molecules where each component has a distinct function, bridged by the PEG linker.

PROTAC_Components cluster_functions POI_Ligand POI Ligand (Warhead) Linker PEG Linker POI_Ligand->Linker Connects F1 Binds to Target Protein POI_Ligand->F1 E3_Ligand E3 Ligase Ligand (Anchor) F3 Recruits E3 Ligase E3_Ligand->F3 Linker->E3_Ligand Connects F2 Provides Solubility, Flexibility, and Optimal Spacing Linker->F2

Caption: The modular components of a PROTAC molecule and their respective functions.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a PROTAC involves a multi-stage process from chemical synthesis to biological validation.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_qc Characterization & QC cluster_bio Biological Evaluation S1 Step 1: Synthesize POI-Linker Intermediate S2 Step 2: Couple E3 Ligase Ligand S1->S2 S3 Purification (Preparative HPLC) S2->S3 Q1 LC-MS S3->Q1 B1 Target Degradation (Western Blot) Q1->B1 Q2 HPLC (Purity) Q3 NMR Q4 HRMS B2 Cell Viability Assay B1->B2 B3 Mechanism of Action Assays (e.g., Ternary Complex Formation) B2->B3

Caption: A typical workflow for the design and evaluation of PROTACs.[5]

References

Application Notes and Protocols for Boc-N-Amido-PEG5-MS in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-N-Amido-PEG5-MS is a heterobifunctional linker molecule integral to modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This molecule features a Boc-protected amine, a five-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal mesylate (Ms) group. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal functional groups allow for a modular and strategic approach to synthesizing complex therapeutic agents.[1][2]

The Boc (tert-butyloxycarbonyl) group provides a stable, acid-labile protecting group for a primary amine, enabling selective and sequential conjugation.[1] The mesylate group is an excellent leaving group, facilitating nucleophilic substitution reactions, typically with amine or hydroxyl groups on a target ligand.[2] These characteristics make this compound a versatile tool for covalently linking a protein-targeting ligand to an E3 ligase ligand in the construction of PROTACs.

Core Applications in Drug Discovery

The primary application of this compound is in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit a target protein of interest to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] The PEG5 linker plays a crucial role in this process by:

  • Enhancing Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the often large and hydrophobic PROTAC molecule.[2]

  • Providing Optimal Length and Flexibility: The five-unit PEG spacer provides a flexible bridge of a specific length, which is critical for the efficient formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Physicochemical Properties

Below is a summary of the key physicochemical properties of this compound and related compounds.

PropertyValueReference
Molecular Formula C16H33NO9S[3]
Molecular Weight 415.50 g/mol [3]
CAS Number 2128735-28-2[3]
Appearance Solid powder[4]
Purity Typically >98%
Storage Conditions -20°C for long-term storage
Solubility Soluble in DMSO, DMF, and DCM[5]

Quantitative Data: Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that influences the efficacy of a PROTAC. The following tables summarize representative data from studies on PROTACs with varying PEG linker lengths, demonstrating the importance of linker optimization.

Table 1: Degradation Potency of TBK1-Targeting PROTACs

Linker Length (atoms)DC50 (nM)Dmax (%)Reference
< 12No degradation observed-[6][7]
21396[6][7]
2929276[6][7]
Note: This data illustrates the trend of linker length on the degradation of TANK-binding kinase 1 (TBK1). A 21-atom linker was found to be optimal in this study.

Table 2: Degradation Potency of BRD4-Targeting, Thalidomide-Based PROTACs

LinkerDC50 (nM)Dmax (%)Reference
PEG2>1000<50[3]
PEG3~500~70[3]
PEG4~100>90[3]
PEG5 <50 >95 [3]
PEG6~100>90[3]
Note: This table is a synthesis of findings from multiple studies on BRD4-targeting PROTACs using a thalidomide-based E3 ligase ligand. A PEG5 linker often represents an optimal length for potent BRD4 degradation in this context.

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

PROTACs function by hijacking the cell's ubiquitin-proteasome system. The diagram below illustrates the general mechanism of action.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of action for a PROTAC.

Experimental Workflow for PROTAC Synthesis

The following diagram outlines a typical solution-phase synthesis workflow for a PROTAC using this compound.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow cluster_0 Step 1: Linker-POI Ligand Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: E3 Ligase Ligand Coupling POI_Ligand POI Ligand (with -NH2 or -OH) Reaction1 Nucleophilic Substitution POI_Ligand->Reaction1 Linker This compound Linker->Reaction1 Intermediate1 Boc-N-Amido-PEG5-POI Reaction1->Intermediate1 Deprotection Acidic Conditions (e.g., TFA in DCM) Intermediate1->Deprotection Intermediate2 H2N-PEG5-POI Deprotection->Intermediate2 Reaction2 Amide Coupling (e.g., HATU, DIPEA) Intermediate2->Reaction2 E3_Ligand E3 Ligase Ligand (with -COOH) E3_Ligand->Reaction2 Final_PROTAC Final PROTAC Reaction2->Final_PROTAC Purification Purification Final_PROTAC->Purification Purification (HPLC)

Caption: Solution-phase synthesis workflow for a PROTAC.

Experimental Protocols

Protocol 1: Synthesis of Linker-POI Ligand Intermediate

This protocol describes the conjugation of this compound to a protein of interest (POI) ligand containing a nucleophilic amine or hydroxyl group.

Materials:

  • POI ligand with a primary or secondary amine, or a hydroxyl group

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • A non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve the POI ligand (1.0 equivalent) in anhydrous DMF or DMSO under an inert atmosphere.

  • Add DIPEA (2.0-3.0 equivalents) to the solution.

  • In a separate vial, dissolve this compound (1.1-1.5 equivalents) in a minimal amount of anhydrous DMF or DMSO.

  • Add the this compound solution dropwise to the POI ligand solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50-60°C) to increase the reaction rate if necessary.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure Boc-N-Amido-PEG5-POI intermediate.

Protocol 2: Boc Deprotection of the Linker-POI Intermediate

This protocol outlines the removal of the Boc protecting group to expose the primary amine for subsequent coupling.

Materials:

  • Boc-N-Amido-PEG5-POI intermediate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Ice bath

  • Reaction vessel

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-N-Amido-PEG5-POI intermediate in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring for an additional 1-3 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (B28343) (3 times) to remove residual TFA. The resulting TFA salt of the deprotected amine (H2N-PEG5-POI) can be used directly in the next step or neutralized.

Protocol 3: Coupling of the E3 Ligase Ligand to Form the Final PROTAC

This protocol describes the final amide coupling step to synthesize the PROTAC.

Materials:

  • H2N-PEG5-POI intermediate (as the TFA salt)

  • E3 ligase ligand with a carboxylic acid functionality (e.g., a pomalidomide (B1683931) derivative)

  • Anhydrous DMF

  • Amide coupling reagent (e.g., HATU - 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • A non-nucleophilic base (e.g., DIPEA)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve the E3 ligase ligand (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF under an inert atmosphere.

  • Add DIPEA (3.0-4.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Dissolve the H2N-PEG5-POI intermediate (1.1 equivalents) in anhydrous DMF and add it to the activated E3 ligase ligand solution.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).

  • Characterize the final product by NMR and high-resolution mass spectrometry.

Conclusion

This compound is a valuable and versatile linker for the development of PROTACs and other complex bioconjugates. Its properties allow for a controlled and sequential synthesis, while the PEG5 spacer often provides an optimal length for achieving potent biological activity. The provided protocols and data serve as a guide for researchers in the rational design and synthesis of novel therapeutics. It is important to note that the optimal linker length and reaction conditions may vary depending on the specific target protein and E3 ligase, necessitating empirical optimization for each new system.

References

Application Notes and Protocols for Boc-N-Amido-PEG5-MS in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a cutting-edge class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug. The linker molecule, which connects these two components, is critical to the ADC's overall performance, influencing its stability, pharmacokinetics, and efficacy. Boc-N-Amido-PEG5-MS is a heterobifunctional linker that offers precise control in the construction of ADCs.

This linker is comprised of three key functional parts:

  • A tert-butyloxycarbonyl (Boc) protected amine: This protecting group allows for the sequential attachment of a cytotoxic payload. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a primary amine for conjugation.

  • A hydrophilic 5-unit polyethylene (B3416737) glycol (PEG5) spacer: The PEG spacer enhances the solubility and stability of the ADC, reduces aggregation, and can improve the pharmacokinetic profile by increasing circulation time.[1][2][3] The discrete length of the PEG5 chain ensures the production of a homogeneous ADC.

  • A mesyl (methanesulfonyl) group: The mesyl group is an excellent leaving group for nucleophilic substitution reactions, enabling efficient and stable conjugation to nucleophilic residues on the antibody, such as the thiol group of a cysteine residue.[4]

These features make this compound a versatile tool for the development of next-generation ADCs with potentially improved therapeutic windows.

Data Presentation

The inclusion of a PEG linker can significantly impact the physicochemical and pharmacokinetic properties of an ADC. While specific data for a PEG5 linker was not found in the available literature, the following tables summarize representative data from studies on ADCs with varying PEG chain lengths, illustrating the general trends observed.

Table 1: Illustrative Impact of PEGylation on ADC Pharmacokinetics

ADC ConstructLinker TypeMean Residence Time (MRT) in vivo (hours)Plasma Clearance (mL/h/kg)
ADC-DrugXNon-PEGylated1500.4
ADC-PEG4-DrugXLinear PEG41800.3
ADC-PEG8-DrugXLinear PEG82200.2
ADC-PEG12-DrugXLinear PEG122500.15

Note: Data is illustrative and based on general trends observed in the literature for different PEG linkers. Actual values will vary depending on the specific antibody, payload, conjugation chemistry, and PEG length.[3]

Table 2: Illustrative Impact of PEGylation on ADC In Vitro Potency

Cell LineADC ConstructIC50 (nM)
HER2-positive (SK-BR-3)Trastuzumab-DrugY0.5
HER2-positive (SK-BR-3)Trastuzumab-PEG4-DrugY0.8
HER2-positive (SK-BR-3)Trastuzumab-PEG12-DrugY1.2
HER2-negative (MCF-7)Trastuzumab-DrugY>1000
HER2-negative (MCF-7)Trastuzumab-PEG-DrugY>1000

Note: The inclusion of a PEG linker can sometimes slightly decrease in vitro potency due to steric hindrance, but this is often offset by improved in vivo performance.[2]

Table 3: Drug-to-Antibody Ratio (DAR) Characterization Methods

Analytical MethodTypical Information Obtained
UV-Vis SpectrophotometryAverage DAR
Hydrophobic Interaction Chromatography (HIC-HPLC)Distribution of different drug-loaded species (DAR 0, 2, 4, 6, 8) and calculation of weighted average DAR.
Liquid Chromatography-Mass Spectrometry (LC-MS)Precise mass of the intact ADC and its subunits, providing detailed information on DAR distribution and heterogeneity.

Experimental Protocols

The following protocols provide a general framework for the synthesis of an ADC using this compound. Optimization of reaction conditions (e.g., molar excess of linker and drug, reaction time, and temperature) is recommended for each specific antibody and payload.

Protocol 1: Two-Step ADC Synthesis Strategy

This protocol outlines a two-step process where the payload is first conjugated to the linker, followed by conjugation to the antibody.

Step 1: Payload-Linker Conjugation

  • Deprotection of this compound:

    • Dissolve this compound in a suitable solvent (e.g., dichloromethane (B109758) or dioxane).

    • Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS to confirm the removal of the Boc group.

    • Evaporate the solvent and excess acid under reduced pressure to obtain the deprotected H2N-PEG5-MS linker.

  • Conjugation of Payload to the Deprotected Linker:

    • Activate the carboxylic acid group of the cytotoxic payload using a coupling agent such as HATU or EDC/NHS in an anhydrous aprotic solvent (e.g., DMF or DMSO).

    • Add the deprotected H2N-PEG5-MS linker to the activated payload solution.

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to facilitate the reaction.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Purify the resulting Payload-PEG5-MS conjugate by preparative HPLC.

Step 2: Antibody-Linker-Payload Conjugation

  • Antibody Reduction:

    • Prepare the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (B142953) (DTT), to reduce the interchain disulfide bonds. A 10-20 fold molar excess of the reducing agent is a good starting point.[5][6]

    • Incubate the reaction at 37°C for 1-2 hours.[7]

    • Remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) pre-equilibrated with a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.5).[6]

  • Conjugation Reaction:

    • Dissolve the Payload-PEG5-MS in a co-solvent such as DMSO.

    • Add the Payload-PEG5-MS solution to the reduced antibody. A 5-10 fold molar excess of the linker-payload over the generated thiol groups is recommended as a starting point.[7]

    • Ensure the final concentration of the organic co-solvent is below 10% (v/v) to maintain antibody stability.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. The mesyl group will react with the antibody thiols via nucleophilic substitution.

    • Quench the reaction by adding a thiol-containing reagent like N-acetylcysteine.

  • Purification of the ADC:

    • Purify the ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted linker-payload, quenching reagent, and any aggregates.

Protocol 2: ADC Characterization

1. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC:

  • Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7).

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7).

  • Gradient: A linear gradient from 100% A to 100% B over 30 minutes.

  • Detection: UV at 280 nm.

  • Analysis: The different drug-loaded species (DAR 0, 2, 4, etc.) will be separated based on hydrophobicity. The weighted average DAR can be calculated from the peak areas.

2. Analysis of Purity and Aggregation by SEC-HPLC:

  • Column: A suitable SEC column (e.g., TSKgel G3000SWxl).

  • Mobile Phase: Isocratic elution with a buffer such as PBS.

  • Detection: UV at 280 nm.

  • Analysis: This method separates the monomeric ADC from high molecular weight aggregates and low molecular weight fragments.

3. Confirmation of Conjugation by LC-MS:

  • Intact Mass Analysis: The purified ADC can be analyzed by LC-MS to determine the mass of the intact conjugate. This will confirm the successful conjugation and provide information on the distribution of drug-loaded species.

  • Reduced Mass Analysis: The ADC can be reduced to separate the light and heavy chains prior to LC-MS analysis. This provides more detailed information on the location and distribution of the conjugated payload.

Visualizations

ADC_Synthesis_Workflow cluster_linker_prep Step 1: Payload-Linker Synthesis cluster_adc_synthesis Step 2: ADC Formation Boc_Linker This compound Deprotection Acidic Deprotection Boc_Linker->Deprotection Free_Amine_Linker H2N-PEG5-MS Deprotection->Free_Amine_Linker Conjugation1 Amide Bond Formation Free_Amine_Linker->Conjugation1 Payload Cytotoxic Payload (with COOH) Activation Carboxylic Acid Activation Payload->Activation Activated_Payload Activated Payload Activation->Activated_Payload Activated_Payload->Conjugation1 Payload_Linker Payload-PEG5-MS Conjugation1->Payload_Linker Conjugation2 Nucleophilic Substitution Payload_Linker->Conjugation2 Antibody Monoclonal Antibody Reduction Disulfide Reduction (TCEP/DTT) Antibody->Reduction Reduced_Antibody Reduced Antibody (with -SH groups) Reduction->Reduced_Antibody Reduced_Antibody->Conjugation2 ADC_Crude Crude ADC Conjugation2->ADC_Crude Purification Purification (SEC/TFF) ADC_Crude->Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: Workflow for the two-step synthesis of an ADC using this compound.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding 1. Targeting Receptor Tumor-Specific Antigen Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug_Release Payload Release Lysosome->Drug_Release 4. Degradation Payload Cytotoxic Payload Drug_Release->Payload Cell_Death Apoptosis / Cell Death Payload->Cell_Death 5. Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate.

Disclaimer: The signaling pathways leading to cell death are dependent on the specific cytotoxic payload used and are not solely determined by the linker.

References

Troubleshooting & Optimization

Technical Support Center: Boc-N-Amido-PEG5-MS Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-N-Amido-PEG5-MS. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this versatile PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker featuring a Boc-protected amine, a 5-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal mesyl (Ms) group.[1] The Boc group provides a stable protecting group for the amine, which can be removed under acidic conditions for subsequent reactions. The hydrophilic PEG spacer enhances the solubility of the conjugated molecule in aqueous media. The mesyl group is an excellent leaving group for nucleophilic substitution reactions, making it highly reactive towards nucleophiles like thiols and amines. This linker is commonly used in bioconjugation, drug delivery, and for the synthesis of PROTACs (Proteolysis Targeting Chimeras).[2][3]

Q2: What are the most common problems encountered during this compound reactions?

A2: Common issues include low conjugation yield, side reactions such as off-target modification, and incomplete removal of the Boc protecting group.[1][4] Purification of the final product can also be challenging due to the heterogeneity of the reaction mixture.[5]

Q3: How can I improve the selectivity of my conjugation reaction?

A3: Optimizing the reaction pH is the most critical factor for selective conjugation. For targeting cysteine residues, a pH range of 7.0-8.5 is generally recommended to favor the more nucleophilic thiolate anion while keeping amine groups protonated and less reactive.[1] Controlling the stoichiometry (molar ratio of linker to your molecule) and minimizing the reaction time can also reduce off-target reactions.[1]

Q4: What are the best practices for removing the Boc protecting group?

A4: The Boc group is efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA). A common cocktail for deprotection is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). TIS is a crucial scavenger that prevents the tert-butyl cation, a byproduct of Boc deprotection, from causing side reactions with electron-rich amino acids like tryptophan and methionine.[1][4]

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield

Symptoms:

  • LC-MS or HPLC analysis shows a large amount of unreacted starting material.

  • The desired product peak is very small or absent.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal pH Verify and adjust the pH of your reaction buffer. For thiol conjugations, a pH of 7.0-8.5 is optimal. For amine conjugations, a higher pH of 8.0-9.0 may be necessary.
Steric Hindrance The conjugation site on your molecule may be sterically hindered. Try increasing the reaction temperature (e.g., from room temperature to 37°C) or extending the reaction time.[4] Using a longer PEG linker, if possible, can also alleviate steric hindrance.[4]
Reagent Degradation This compound is sensitive to moisture. Ensure it has been stored properly at -20°C and handle it in a dry environment.[6]
Insufficient Molar Excess of Linker Increase the molar excess of the this compound linker. A 2 to 20-fold molar excess is a good starting point, but this may require optimization.[5]
Inactive Nucleophile For thiol conjugations, ensure that cysteine residues are in their reduced form. Pre-treat your protein/peptide with a reducing agent like TCEP or DTT, followed by its removal before adding the PEG linker.
Problem 2: Multiple Products Observed in the Reaction Mixture

Symptoms:

  • HPLC or SDS-PAGE analysis shows multiple peaks or bands, indicating a heterogeneous product mixture.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Multiple Conjugation Sites Your molecule may have multiple accessible nucleophilic residues. To improve site-specificity, consider protein engineering to remove competing sites or use a protecting group strategy.
Over-PEGylation A high molar excess of the PEG linker can lead to multiple PEG chains attaching to a single molecule. Reduce the molar ratio of the linker to your substrate.[5]
Off-Target Reactions The mesyl group can react with other nucleophiles besides the intended target. Optimize the pH to favor the desired reaction. For example, a lower pH (around 7.0) can increase selectivity for cysteines over lysines.[1]
Problem 3: Incomplete Boc Deprotection

Symptoms:

  • Mass spectrometry analysis shows the presence of the Boc-protected product after the deprotection step.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Acid Concentration or Reaction Time Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or extend the reaction time.[4] Monitor the reaction by LC-MS to determine the optimal time.
Water Content in TFA Ensure that the TFA used is fresh and anhydrous, as water can reduce its effectiveness.[1]
Degradation of the Molecule If your molecule is sensitive to harsh acidic conditions, consider using a milder deprotection reagent or performing the reaction at a lower temperature (e.g., 0°C).[5]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Thiol-Containing Peptide
  • Peptide Preparation: Dissolve the thiol-containing peptide in a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). If necessary, reduce any disulfide bonds with TCEP and remove the reducing agent using a desalting column.

  • PEG Reagent Preparation: Immediately before use, dissolve this compound in a water-miscible organic solvent like DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction: Add the desired molar excess of the dissolved PEG reagent to the peptide solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v).

  • Incubation: Allow the reaction to proceed at room temperature with gentle stirring for 2-24 hours. Monitor the reaction progress using RP-HPLC.

  • Quenching (Optional): The reaction can be stopped by adding a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to consume any unreacted this compound.[5]

Protocol 2: Boc Deprotection of the PEGylated Product
  • Preparation: Dissolve the purified and lyophilized Boc-PEGylated molecule in dichloromethane (B109758) (DCM).

  • Deprotection Cocktail: Prepare a fresh deprotection cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Reaction: Cool the solution of the Boc-PEGylated molecule to 0°C in an ice bath. Add an equal volume of the deprotection cocktail. Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[5]

  • Work-up: Remove the DCM and excess TFA by rotary evaporation or under a stream of nitrogen.

  • Purification: The resulting amine-PEGylated molecule can be purified by RP-HPLC.

Quantitative Data

Table 1: Effect of pH on Nucleophile Reactivity

pHRelative Reactivity of Cysteine ThiolRelative Reactivity of Lysine (B10760008) AmineComments
6.5ModerateLowHigh selectivity for cysteine, but the reaction rate may be slow.[1]
7.5HighLow to ModerateA good balance of reactivity and selectivity for many proteins.[1]
8.5Very HighModerate to HighFaster reaction rate, but an increased risk of modifying lysine residues.[1]

Table 2: Common Scavengers for Boc Deprotection

ScavengerTarget Side ProductTypical Concentration
Triisopropylsilane (TIS) tert-butyl cation2.5% - 5% (v/v)
Water tert-butyl cation2.5% - 5% (v/v)
Thioanisole tert-butyl cation (especially for methionine-containing peptides)2.5% - 5% (v/v)
1,2-Ethanedithiol (EDT) tert-butyl cation (especially for tryptophan-containing peptides)2.5% - 5% (v/v)

Visualizations

experimental_workflow cluster_conjugation Conjugation Step cluster_deprotection Boc Deprotection Step start Dissolve Nucleophile (e.g., Thiol-Peptide) add_peg Add this compound (in DMSO/DMF) start->add_peg 1 react Incubate (RT, 2-24h, pH 7.0-8.5) add_peg->react 2 quench Quench Reaction (Optional) react->quench 3 purify1 Purify Boc-PEG-Conjugate (e.g., HPLC) quench->purify1 4 dissolve Dissolve Purified Boc-PEG-Conjugate purify1->dissolve Proceed to Deprotection add_tfa Add TFA/TIS/H2O Cocktail (0°C to RT) dissolve->add_tfa 5 incubate Incubate (1-2h) add_tfa->incubate 6 remove_tfa Remove Volatiles incubate->remove_tfa 7 purify2 Purify Final Product (e.g., HPLC) remove_tfa->purify2 8

Caption: A typical experimental workflow for this compound conjugation and subsequent Boc deprotection.

troubleshooting_low_yield cluster_causes cluster_solutions problem Low Conjugation Yield cause1 Suboptimal pH? problem->cause1 cause2 Steric Hindrance? problem->cause2 cause3 Reagent Degradation? problem->cause3 cause4 Inactive Nucleophile? problem->cause4 solution1 Adjust pH (7.0-8.5 for Thiols) cause1->solution1 solution2 Increase Temperature/Time or Use Longer Linker cause2->solution2 solution3 Use Fresh, Properly Stored Reagent cause3->solution3 solution4 Reduce Disulfides (e.g., with TCEP) cause4->solution4

Caption: A troubleshooting guide for diagnosing and resolving low conjugation yield in this compound reactions.

References

Technical Support Center: Incomplete Boc Deprotection of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the tert-butyloxycarbonyl (Boc) deprotection of polyethylene (B3416737) glycol (PEG)ylated compounds. This resource is designed for researchers, scientists, and drug development professionals to help navigate common challenges encountered during this critical reaction step.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete Boc deprotection of my PEGylated compound?

Incomplete deprotection is a frequent issue that can stem from several factors, often amplified by the properties of the PEG chain.[1][2]

  • Insufficient Acid Strength or Concentration: The Boc group is removed by acidolysis. If the acid concentration is too low or its strength is insufficient, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is the most common reagent, typically used in concentrations of 20-50% in a solvent like dichloromethane (B109758) (DCM).[1][3]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process; short reaction times or low temperatures may be insufficient for complete removal. While many reactions are performed at room temperature, sterically hindered substrates may require extended reaction times.[1][4]

  • Steric Hindrance: The bulky nature of the PEG chain, particularly for high molecular weight PEGs, can sterically hinder the acid's access to the Boc-protected amine, significantly slowing the reaction rate.[1][2][5]

  • Poor Solubility: The choice of solvent is critical. Both the PEGylated compound and the acid must be fully solvated for the reaction to proceed efficiently. DCM is a common choice, but solubility should be confirmed for your specific compound.[1]

Q2: I'm observing unexpected side products after the deprotection reaction. What could be the cause?

The primary side reaction during Boc deprotection is alkylation by the released tert-butyl cation.[6][7][8]

  • Tert-butyl Cation Alkylation: During acidolysis, the Boc group is released as a reactive tert-butyl cation. This cation can alkylate electron-rich, nucleophilic sites on your molecule, such as tryptophan, methionine, or cysteine residues, leading to undesired by-products.[6][7] This is a known issue in peptide synthesis and is relevant for PEGylated peptides or other complex biomolecules.[9]

Q3: How can I prevent the formation of alkylation side products?

To prevent side reactions from the tert-butyl cation, the use of "scavengers" in the reaction cocktail is highly recommended.[6] Scavengers are reagents that react with and neutralize the carbocations before they can modify your compound of interest.

ScavengerTargetTypical Concentration (v/v)Notes
Triisopropylsilane (TIS) tert-butyl cation2.5% - 5%An effective general scavenger, particularly good for protecting tryptophan residues.[6]
Water tert-butyl cation2.5%Often used in combination with other scavengers like TIS.[6]
Thioanisole tert-butyl cation5%Particularly effective for protecting methionine residues.[6]
1,2-Ethanedithiol (EDT) tert-butyl cation2.5%Very effective for protecting sulfur-containing residues, but has a strong odor.[6]

Q4: How can I monitor the progress of the deprotection reaction?

Monitoring the reaction is crucial to determine the optimal reaction time and ensure completion.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and straightforward method to qualitatively track the disappearance of the Boc-protected starting material and the appearance of the deprotected product. The resulting free amine is more polar and will typically have a lower Rf value.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly accurate method that allows for the quantification of the starting material, the desired product, and any side products, providing a precise assessment of reaction progress.[1][10]

Troubleshooting Guide

Problem: My Boc deprotection is incomplete, as confirmed by LC-MS.

This guide provides a systematic approach to troubleshoot and optimize the reaction.

G start Incomplete Deprotection Detected by LC-MS check_conditions Review Reaction Conditions: - Acid Concentration - Reaction Time - Temperature start->check_conditions increase_acid Increase Acid Concentration (e.g., from 20% to 50% TFA) check_conditions->increase_acid Concentration Low? extend_time Extend Reaction Time (Monitor every 1-2 hours) check_conditions->extend_time Time/Temp Low? change_solvent Check Solubility & Consider Alternative Solvent (e.g., 4M HCl in Dioxane) check_conditions->change_solvent Solubility Poor? re_analyze Re-run Reaction and Analyze by LC-MS increase_acid->re_analyze extend_time->re_analyze change_solvent->re_analyze complete Deprotection Complete re_analyze->complete Successful incomplete Still Incomplete re_analyze->incomplete Unsuccessful incomplete->check_conditions Re-evaluate

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Experimental Protocols

General Protocol for Solution-Phase Boc Deprotection

This protocol outlines a standard procedure for removing a Boc protecting group from a PEGylated compound using TFA in DCM.

Materials:

  • Boc-protected PEGylated compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., Triisopropylsilane - TIS) (optional, but recommended)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Toluene (B28343) (for co-evaporation)

Procedure:

  • Dissolution: Dissolve the Boc-protected PEGylated compound in anhydrous DCM to a concentration of approximately 0.1–0.2 M in a round-bottom flask.[1]

  • Cooling: Cool the solution to 0°C using an ice bath.[1][3]

  • Reagent Addition: Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[1][3] If your compound contains acid-sensitive residues (e.g., Trp, Met), add a scavenger such as TIS (2.5–5% v/v).[1][6]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1][3]

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS until all starting material has been consumed (typically 1–4 hours).[1][3][10]

  • Workup:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[1][3]

    • To remove residual TFA, perform co-evaporation by adding toluene to the residue and concentrating under reduced pressure. Repeat this step three times.[1]

    • The resulting product is the TFA salt of the deprotected amine, which can often be used directly in subsequent steps.[1]

  • Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[1]

G dissolve 1. Dissolve Boc-PEG in DCM cool 2. Cool to 0°C dissolve->cool add_tfa 3. Add TFA (+ Scavenger) cool->add_tfa react 4. Stir & Warm to RT (1-4h) add_tfa->react monitor 5. Monitor by LC-MS/TLC react->monitor monitor->react Incomplete workup 6. Concentrate & Co-evaporate monitor->workup Complete product Product: Deprotected PEG-Amine (TFA Salt) workup->product

References

Technical Support Center: PROTAC Synthesis with Boc-N-Amido-PEG5-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) using Boc-N-Amido-PEG5-MS.

Troubleshooting Guide: Low Reaction Yield

This guide is designed to help you identify and resolve common issues leading to low yields in your PROTAC synthesis when using the this compound linker.

Q1: I am observing very low to no formation of my desired product. What are the primary causes and how can I troubleshoot this?

A1: Low product formation is a common challenge and can typically be attributed to issues with the nucleophilic substitution reaction. The mesylate (Ms) is a good leaving group, but the efficiency of its displacement can be affected by several factors.

Initial Troubleshooting Steps:

  • Verify Starting Material Quality:

    • Confirm the identity and purity of your nucleophile (your E3 ligase ligand or protein-of-interest ligand) and the this compound linker using techniques like NMR or LC-MS.

    • Ensure the linker has not degraded during storage. It is sensitive to moisture and should be stored at -20°C.[1]

  • Assess Reaction Conditions:

    • The choice of base, solvent, and temperature are critical for the success of the nucleophilic substitution.

    • Steric hindrance around the nucleophilic site on your ligand can significantly slow down the reaction.

Frequently Asked Questions (FAQs)

Q2: What are the optimal reaction conditions for coupling this compound with my ligand?

A2: Optimal conditions are substrate-dependent, but a good starting point for a nucleophilic substitution reaction is to use a polar aprotic solvent like DMF or DMSO, with a non-nucleophilic base such as diisopropylethylamine (DIPEA). The reaction is typically performed at room temperature to 50°C.

Q3: I see multiple spots on my TLC or multiple peaks in my LC-MS analysis. What are the likely side products?

A3: The formation of multiple products can be due to several side reactions:

  • Reaction with solvent: If using a nucleophilic solvent, it may compete with your intended nucleophile.

  • Intramolecular cyclization: Although less common with a PEG5 linker, intramolecular reactions can sometimes occur.

  • Degradation of starting materials: The stability of your ligand or the linker under the reaction conditions should be considered. The Boc protecting group is generally stable to basic conditions but can be sensitive to strong acids.[2]

Q4: Is the Boc protecting group stable under the reaction conditions?

A4: The Boc (tert-butyloxycarbonyl) group is generally stable to the basic conditions used for the mesylate displacement, such as those involving DIPEA. However, it is sensitive to acidic conditions and will be cleaved. Ensure that your reaction conditions remain basic to neutral to avoid premature deprotection.[2][3]

Q5: How does the choice of nucleophile affect the reaction yield?

A5: The nature of the nucleophile is critical.

  • Hard vs. Soft Nucleophiles: Mesylates are good leaving groups, and the reaction generally follows SN2 principles. Softer nucleophiles (e.g., thiols) are generally more reactive towards the carbon bearing the mesylate than harder nucleophiles (e.g., alcohols).

  • Steric Hindrance: A sterically hindered nucleophile will react more slowly. If your ligand has a bulky substituent near the nucleophilic atom, you may need to use more forcing conditions (higher temperature, longer reaction time) to achieve a good yield.

Data Presentation: Optimizing Reaction Parameters

The following table summarizes the expected impact of various reaction parameters on the yield of the nucleophilic substitution reaction with this compound. The quantitative estimates are based on general principles of organic synthesis and data from similar PEG linkers.

ParameterConditionExpected Yield Range (%)Rationale & Remarks
Nucleophile Phenol40-70%Requires a base to be deprotonated to the more nucleophilic phenoxide.
Thiol60-90%Thiols are generally good nucleophiles for this reaction.
Primary Amine50-80%Good nucleophilicity, but can be prone to over-alkylation if other amines are present.
Base DIPEA (2-3 eq.)60-85%A non-nucleophilic base that effectively scavenges the methanesulfonic acid byproduct without competing in the reaction.
K₂CO₃ (excess)50-75%A solid base that can be effective, especially for phenolates, but may lead to heterogeneity in the reaction mixture.
None<10%A base is generally required to deprotonate less acidic nucleophiles and to neutralize the acid formed during the reaction.
Solvent DMF60-90%A polar aprotic solvent that is well-suited for SN2 reactions.
DMSO60-90%Similar to DMF, an excellent choice for this type of reaction.
Acetonitrile50-80%A less polar aprotic solvent, which may result in slightly lower reaction rates.
Temperature Room Temp (25°C)50-70%A good starting point for most reactions.
50°C70-90%Increased temperature can overcome activation energy barriers, especially for less reactive or sterically hindered nucleophiles.
> 80°CVariableHigher temperatures may lead to degradation of starting materials or the product.
Stoichiometry 1.0-1.2 eq. Linker60-80%A slight excess of the linker can help drive the reaction to completion.
(Linker:Nucleophile)> 2.0 eq. LinkerVariableA large excess can lead to difficulties in purification and may not significantly improve the yield.

Experimental Protocols

Protocol 1: General Procedure for Coupling of a Phenolic Ligand to this compound

This protocol provides a general method for the synthesis of a PROTAC intermediate via the reaction of a phenolic moiety on a protein-of-interest (POI) or E3 ligase ligand with this compound.

Materials:

  • Phenolic ligand (1.0 eq.)

  • This compound (1.2 eq.)

  • Diisopropylethylamine (DIPEA) (3.0 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the phenolic ligand (1.0 eq.) in anhydrous DMF.

  • Basification: Add DIPEA (3.0 eq.) to the solution and stir for 15 minutes at room temperature to ensure complete deprotonation of the phenol.

  • Linker Addition: Add this compound (1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at 50°C. Monitor the progress of the reaction by LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the desired Boc-protected PROTAC intermediate.

Visualizations

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow with this compound cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Final Coupling Ligand POI or E3 Ligand (with Nucleophile) Intermediate Boc-Protected Intermediate Ligand->Intermediate Base (e.g., DIPEA) Solvent (e.g., DMF) Linker This compound Linker->Intermediate Deprotection Amine-PEG5-Ligand Intermediate->Deprotection Acid (e.g., TFA) Final_PROTAC Final PROTAC Deprotection->Final_PROTAC Coupling Reagents (e.g., HATU) Second_Ligand Second Ligand (E3 or POI) Second_Ligand->Final_PROTAC

Caption: A general workflow for the synthesis of a PROTAC using this compound.

Troubleshooting_Low_Yield Troubleshooting Low Yield in PROTAC Synthesis Start Low Yield Observed Check_Purity Are starting materials pure? Start->Check_Purity Purify Purify Ligand and/or Linker Check_Purity->Purify No Check_Conditions Are reaction conditions optimal? Check_Purity->Check_Conditions Yes Purify->Check_Conditions Optimize_Conditions Optimize Base, Solvent, or Temperature Check_Conditions->Optimize_Conditions No Check_Stoichiometry Is stoichiometry correct? Check_Conditions->Check_Stoichiometry Yes Optimize_Conditions->Check_Stoichiometry Adjust_Stoichiometry Adjust Linker:Ligand Ratio Check_Stoichiometry->Adjust_Stoichiometry No Consider_Sterics Consider Steric Hindrance Check_Stoichiometry->Consider_Sterics Yes Adjust_Stoichiometry->Consider_Sterics

Caption: A decision tree for troubleshooting low yield in PROTAC synthesis.

References

Technical Support Center: Mesyl-Activated PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mesyl-activated Polyethylene (B3416737) Glycol (PEG) linkers. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is a mesyl-activated PEG linker and why is it used?

A mesyl-activated PEG linker is a polyethylene glycol polymer where one or both terminal hydroxyl (-OH) groups have been converted to a methanesulfonyl ester, also known as a mesylate (-OMs). The mesyl group is an excellent leaving group, making the carbon it is attached to highly susceptible to nucleophilic substitution.[1] This high reactivity is leveraged for bioconjugation, allowing for the efficient covalent attachment of the PEG linker to nucleophilic functional groups on biomolecules such as amines (-NH2), thiols (-SH), and hydroxyls (-OH).

Q2: What are the primary desired reactions of mesyl-activated PEG linkers?

The primary desired reaction is a bimolecular nucleophilic substitution (SN2) reaction. In this reaction, a nucleophile from a biomolecule (e.g., the amine group of a lysine (B10760008) residue on a protein) attacks the carbon atom bearing the mesylate group, displacing it and forming a stable covalent bond between the PEG linker and the biomolecule.[1]

Q3: What are the common side reactions associated with mesyl-activated PEG linkers?

The two most common side reactions are hydrolysis and elimination (β-elimination) .

  • Hydrolysis: The mesylate group can be displaced by water, converting the activated PEG back to its original hydroxyl form (PEG-OH). This reaction is competitive with the desired nucleophilic substitution and is influenced by factors such as pH and temperature.

  • Elimination: In the presence of a base, a proton on the carbon adjacent (beta) to the mesylate group can be abstracted, leading to the formation of a double bond and creating a PEG-alkene. This is an E2 (bimolecular elimination) reaction.[2][3]

Q4: How does pH affect the reaction of mesyl-activated PEGs?

The pH of the reaction medium is a critical parameter that influences the balance between the desired nucleophilic substitution and the side reactions of hydrolysis and elimination.

  • Slightly Basic pH (7.5-8.5): This range is often optimal for reactions with primary amines (e.g., lysine residues on proteins) as it deprotonates the amine to make it more nucleophilic, while minimizing the rate of hydrolysis.

  • High pH (>9.0): At higher pH, the concentration of hydroxide (B78521) ions (a strong nucleophile and base) increases. This significantly accelerates the rate of hydrolysis. Furthermore, the increased basicity promotes the elimination side reaction.

  • Acidic pH (<6.5): In acidic conditions, the concentration of nucleophilic hydroxide ions is low, which slows down hydrolysis. However, primary amines will be protonated to form non-nucleophilic ammonium (B1175870) ions (-NH3+), which will significantly reduce the rate of the desired conjugation reaction.

Troubleshooting Guides

Issue 1: Low Yield of PEGylated Conjugate

Possible Causes & Solutions

Possible CauseRecommended Action
Hydrolysis of Mesyl-PEG - Optimize pH: For amine conjugation, maintain the pH between 7.5 and 8.5. Avoid highly basic conditions. - Temperature Control: Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis. - Fresh Reagents: Use freshly prepared or properly stored mesyl-activated PEG, as it can hydrolyze over time, especially in the presence of moisture.
Inefficient Nucleophilic Substitution - pH Optimization: Ensure the pH is appropriate for the nucleophile. For amines, a pH of 7.5-8.5 is generally recommended to ensure deprotonation without excessive hydrolysis. - Molar Ratio: Increase the molar excess of the mesyl-activated PEG to the target molecule to drive the reaction to completion. A titration experiment is recommended to find the optimal ratio. - Steric Hindrance: If the conjugation site is sterically hindered, consider using a longer PEG linker to provide more flexibility.
Presence of Competing Nucleophiles - Buffer Selection: Use buffers that do not contain competing nucleophiles. For example, avoid Tris buffers if your target nucleophile is an amine. Phosphate-buffered saline (PBS) is a common choice.
Elimination Side Reaction - Avoid Strong Bases: Do not use strong bases in your reaction mixture. If a basic pH is required, use a buffer system rather than a strong base like NaOH. - Detection of Byproduct: Analyze the reaction mixture for the presence of a PEG-alkene byproduct using techniques like ¹H NMR (look for signals in the 5-6 ppm range) or mass spectrometry.

Troubleshooting Workflow for Low Conjugation Yield

G start Low Conjugation Yield check_reagents Verify Quality and Stoichiometry of Mesyl-PEG start->check_reagents check_conditions Review Reaction Conditions (pH, Temp, Buffer) start->check_conditions analyze_side_products Analyze for Side Products (Hydrolysis, Elimination) start->analyze_side_products sub_reagents1 Use fresh Mesyl-PEG check_reagents->sub_reagents1 Degraded? sub_reagents2 Optimize Molar Ratio (Increase PEG excess) check_reagents->sub_reagents2 Suboptimal ratio? sub_conditions1 Adjust pH to 7.5-8.5 (for amines) check_conditions->sub_conditions1 pH incorrect? sub_conditions2 Lower Temperature (e.g., 4°C) and increase reaction time check_conditions->sub_conditions2 Temp too high? sub_conditions3 Use Non-Nucleophilic Buffer (e.g., PBS) check_conditions->sub_conditions3 Buffer interference? sub_side_products1 Evidence of Hydrolysis? (PEG-OH detected by MS) analyze_side_products->sub_side_products1 sub_side_products2 Evidence of Elimination? (PEG-alkene detected by NMR/MS) analyze_side_products->sub_side_products2 re_optimize Re-run experiment with optimized parameters sub_reagents1->re_optimize sub_reagents2->re_optimize sub_conditions1->re_optimize sub_conditions2->re_optimize sub_conditions3->re_optimize sub_side_products1->sub_conditions1 sub_side_products2->sub_conditions1 G PEG_OMs PEG-OMs (Mesyl-activated PEG) Conjugate PEG-Nu-Biomolecule (Desired Product) PEG_OMs->Conjugate Sₙ2 (Desired) Hydrolyzed PEG-OH (Hydrolysis Byproduct) PEG_OMs->Hydrolyzed Hydrolysis (Side Reaction) Eliminated PEG-alkene (Elimination Byproduct) PEG_OMs->Eliminated E2 (Side Reaction) Nucleophile Biomolecule-Nu Nucleophile->Conjugate Water H₂O (Water) Water->Hydrolyzed Base Base (e.g., OH⁻) Base->Eliminated G Mesyl_PEG Mesyl-PEG Stability pH pH Mesyl_PEG->pH influences Temp Temperature Mesyl_PEG->Temp influences Moisture Moisture Mesyl_PEG->Moisture influences Nucleophile_Conc Nucleophile Concentration Mesyl_PEG->Nucleophile_Conc influences pH_High High pH (>9): ↑ Hydrolysis ↑ Elimination pH->pH_High pH_Low Low pH (<7): ↓ Hydrolysis ↓ Nucleophilicity of Amines pH->pH_Low Temp_High High Temp: ↑ All reaction rates (especially hydrolysis) Temp->Temp_High Moisture_High High Moisture: ↑ Hydrolysis Moisture->Moisture_High Nucleophile_High High [Nu]: Favors desired Sₙ2 reaction over hydrolysis Nucleophile_Conc->Nucleophile_High

References

Technical Support Center: Optimizing Boc-N-Amido-PEG5 Linker Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for coupling Boc-N-Amido-PEG5 linkers. This guide focuses on the widely used N-hydroxysuccinimide (NHS) ester-mediated amine coupling chemistry. Should your "MS" designation refer to a mesylate (methanesulfonyl) group, this would involve a nucleophilic substitution reaction with different conditions, briefly addressed in the FAQ section.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for coupling Boc-N-Amido-PEG5-NHS ester to a primary amine?

The optimal pH for NHS ester coupling is a compromise between maximizing the concentration of the reactive, deprotonated primary amine and minimizing the hydrolysis of the NHS ester.[1] A pH range of 7.2 to 8.5 is generally recommended, with pH 8.3-8.5 often cited as optimal for many biomolecule labeling reactions.[2][3][4][5] At lower pH, the amine group is protonated and non-nucleophilic, reducing the reaction rate.[1] At higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired amidation reaction.[1][2]

Q2: What are suitable buffers for this reaction?

Phosphate (B84403), carbonate-bicarbonate, HEPES, or borate (B1201080) buffers at a concentration of 0.1 M are commonly used for NHS ester coupling reactions.[1][2][3] It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target molecule for reaction with the NHS ester, leading to reduced labeling efficiency.[6]

Q3: My Boc-N-Amido-PEG5-NHS ester is not readily soluble in aqueous buffers. What should I do?

Many non-sulfonated NHS esters have poor water solubility.[2] It is recommended to first dissolve the NHS ester in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture.[3][4][6] Ensure the DMF is amine-free, as any contaminating amines will react with the NHS ester.[3][4] The final concentration of the organic solvent in the reaction should be kept low (typically 0.5-10%) to avoid denaturation of protein targets.[2]

Q4: How can I stop the coupling reaction?

The reaction can be quenched by adding a buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0 or 1 M glycine.[1][2] These will react with any remaining NHS ester, preventing further reaction with the target molecule.

Q5: What if "MS" in my reagent name refers to a mesylate group?

If you have Boc-N-Amido-PEG5-Ms (mesylate), the reaction is a nucleophilic substitution, not an NHS ester coupling. The mesyl group is a good leaving group that can be displaced by a nucleophile like an amine or a thiol.[7][8] This reaction is typically performed in an anhydrous polar aprotic solvent like DMF or acetonitrile, often in the presence of a non-nucleophilic base such as potassium carbonate or cesium carbonate to facilitate the formation of the nucleophile.[9]

Troubleshooting Guide

Issue 1: Low or No Coupling Efficiency

  • Question: I am observing very low or no yield of my desired conjugate. What could be the cause?

  • Answer: Low coupling efficiency is a common problem that can arise from several factors:

    • Incorrect pH: Verify that the reaction buffer is within the optimal pH range of 7.2-8.5 using a calibrated pH meter.[6]

    • Hydrolyzed NHS Ester: NHS esters are moisture-sensitive and can hydrolyze over time.[10][11] Ensure your reagent is stored properly under desiccated conditions and allow it to warm to room temperature before opening to prevent condensation.[10][11] You can test the activity of your NHS ester by comparing its UV absorbance at 260 nm before and after intentional hydrolysis with a base.[10][11]

    • Presence of Competing Nucleophiles: Ensure your reaction buffer and sample are free from primary amine-containing substances (e.g., Tris, glycine, ammonium (B1175870) salts).[6]

    • Inaccessible Amine on Target Molecule: The primary amines on your target molecule may be sterically hindered or buried within the molecule's structure.[6] Consider denaturation strategies if applicable, or increasing the molar excess of the PEG reagent.

    • Insufficient Reactant Concentration: The reaction is bimolecular, so higher concentrations of both the target molecule and the PEG reagent will favor the reaction.

Issue 2: Reagent Instability and Handling

  • Question: How should I handle and store my Boc-N-Amido-PEG5-NHS ester to ensure its stability?

  • Answer: Proper handling and storage are crucial for maintaining the reactivity of NHS esters.

    • Storage: Store the reagent at -20°C, desiccated.[7][12][13]

    • Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[10][11]

    • Solution Preparation: Prepare stock solutions of the NHS ester in anhydrous DMSO or DMF immediately before use.[6] Do not store NHS esters in aqueous solutions.[6] A solution of NHS ester in dry DMF can be stored at -20°C for 1-2 months.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing your coupling reaction.

Table 1: pH Effects on NHS Ester Coupling

pH RangeEffect on Amine ReactivityEffect on NHS Ester Stability (Hydrolysis)Overall Recommendation
< 7.0Low (Amine is protonated)High (Low hydrolysis rate)Not recommended, low reaction rate.
7.2 - 8.5Good (Increasing deprotonation)Moderate (Hydrolysis rate increases with pH)Optimal range for most applications. [2]
> 8.5High (Amine is deprotonated)Low (Rapid hydrolysis)Generally not recommended due to rapid reagent inactivation.[2]

Table 2: Half-life of NHS Esters in Aqueous Solution

pHTemperatureHalf-life
7.00°C4-5 hours[2]
7.0Room Temp~7 hours[10]
8.64°C10 minutes[2]
9.0Room TempMinutes[10]

Detailed Experimental Protocol: Boc-N-Amido-PEG5-NHS Coupling

This protocol provides a general guideline for coupling a Boc-N-Amido-PEG5-NHS ester to a protein. Optimization may be required for specific applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.4)

  • Boc-N-Amido-PEG5-NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5[1][3]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[1]

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[1]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the Boc-N-Amido-PEG5-NHS ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.[3]

  • Perform the Coupling Reaction:

    • Add a calculated molar excess of the NHS ester solution to the protein solution. A starting point is often a 10-20 fold molar excess of the NHS ester over the protein.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[2][3] Gentle mixing during incubation is recommended.

  • Quench the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove the excess, unreacted PEG reagent and byproducts (e.g., N-hydroxysuccinimide) by dialysis or size-exclusion chromatography.

Visual Diagrams

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Coupling Reaction cluster_post Post-Reaction prep_protein Prepare Protein Solution in Amine-Free Buffer (pH 8.3-8.5) reaction Combine Reagents Incubate at RT (1-4h) or 4°C (overnight) prep_protein->reaction prep_peg Dissolve Boc-PEG-NHS in Anhydrous DMSO/DMF prep_peg->reaction quench Quench Reaction (e.g., Tris buffer) reaction->quench purify Purify Conjugate (Dialysis / SEC) quench->purify end end purify->end Characterize Final Product

Caption: Experimental workflow for Boc-N-Amido-PEG5-NHS ester coupling to a primary amine.

troubleshooting_guide start Low Coupling Yield? check_ph Is pH 7.2-8.5? start->check_ph Yes adjust_ph Adjust pH of reaction buffer check_ph->adjust_ph No check_reagent Is NHS ester active? check_ph->check_reagent Yes new_reagent Use fresh, properly stored NHS ester check_reagent->new_reagent No check_buffer Is buffer amine-free? check_reagent->check_buffer Yes change_buffer Use non-amine buffer (e.g., Phosphate, Bicarbonate) check_buffer->change_buffer No optimize_conc Optimize reactant concentrations and molar ratio check_buffer->optimize_conc Yes

Caption: Troubleshooting decision tree for low yield in NHS ester coupling reactions.

References

Technical Support Center: Optimizing PROTAC® Solubility with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the strategic use of polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: Why are PROTACs often poorly soluble?

PROTACs are large, complex molecules that frequently fall into the "beyond Rule of Five" (bRo5) chemical space.[1][] Their high molecular weight (typically 700-1200 Da) and often lipophilic nature contribute to their low aqueous solubility.[1][3] This inherent insolubility can hinder formulation, reduce bioavailability, and lead to challenges in obtaining reliable data from in vitro and in vivo experiments.[3][4]

Q2: How do PEG linkers improve the solubility of PROTACs?

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which are hydrophilic.[5][6] Incorporating PEG chains into the PROTAC linker increases the molecule's overall polarity and hydrophilicity. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving interactions with aqueous environments and thereby enhancing water solubility.[6][7] This can lead to better compatibility with physiological conditions.[5]

Q3: What is the impact of PEG linker length on PROTAC solubility?

Generally, increasing the length of the PEG linker can lead to a corresponding increase in the aqueous solubility of the PROTAC.[4] The addition of more ethylene glycol units enhances the hydrophilic character of the molecule. However, there is a trade-off to consider. Excessively long PEG linkers can sometimes negatively impact cell permeability and may not be optimal for ternary complex formation.[8] Therefore, the ideal PEG linker length needs to be empirically determined for each specific PROTAC system to balance solubility with other critical drug-like properties.

Q4: Besides PEG linkers, what other strategies can be used to improve PROTAC solubility?

While PEG linkers are a primary strategy, several other approaches can be employed to enhance PROTAC solubility:

  • Incorporate other polar functional groups: Introducing polar groups such as piperazine (B1678402) or piperidine (B6355638) into the linker can also increase solubility.[9]

  • Formulation Strategies:

    • Amorphous Solid Dispersions (ASDs): Embedding the PROTAC in a polymer matrix can enhance its solubility and dissolution rate.[10][11][12] ASDs can create a supersaturated state of the PROTAC, improving its bioavailability.[10][12]

    • Lipid-Based Formulations: Self-nanoemulsifying drug delivery systems (SNEDDS) can be used to improve the aqueous solubility of lipophilic PROTACs.[3]

  • pH Modification: For PROTACs with ionizable groups, adjusting the pH of the buffer can improve solubility.[3]

  • Use of Co-solvents: In some experimental setups, the addition of a small percentage of a biocompatible co-solvent like PEG 400 can help maintain solubility.

Q5: Can modifying the linker impact other PROTAC properties besides solubility?

Yes, the linker is a critical component that influences multiple aspects of PROTAC function.[5] Modifications to the linker, including the incorporation and length of a PEG chain, can affect:

  • Cell permeability: While enhancing solubility, excessive hydrophilicity from long PEG chains can hinder passive diffusion across the lipophilic cell membrane.[7][8]

  • Ternary complex formation: The length and flexibility of the linker are crucial for the effective formation of the ternary complex between the target protein and the E3 ligase.[4][8]

  • Metabolic stability: The linker can be a site for metabolism. The choice of linker chemistry can influence the PROTAC's in vivo half-life.[3]

Troubleshooting Guide

This guide addresses common issues encountered during experiments related to PROTAC solubility.

Issue Possible Cause Troubleshooting Steps & Solutions
PROTAC precipitates from solution upon dilution from DMSO stock into aqueous buffer. The aqueous solubility of the PROTAC is exceeded.1. Determine the kinetic solubility: Perform a kinetic solubility assay to understand the solubility limit in your experimental buffer (see Experimental Protocols).[1] 2. Lower the final concentration: Ensure the final concentration of the PROTAC in your assay is below its measured kinetic solubility. 3. Optimize DMSO concentration: Keep the final DMSO concentration in the aqueous solution as low as possible (typically ≤ 1%).[1] 4. Use a co-solvent: If compatible with your assay, consider adding a small amount of a co-solvent like PEG 400 to the aqueous buffer.
Inconsistent or non-reproducible results in cellular assays. Poor solubility leading to aggregation and variable effective concentrations.1. Visually inspect solutions: Before use, carefully check for any signs of precipitation in your stock and working solutions. 2. Sonication: Briefly sonicating the final diluted solution can sometimes help dissolve small precipitates, but be aware that this may not result in a long-term stable solution. 3. Filter the solution: For certain applications, filtering the final solution through a low-binding filter can remove aggregates.
Low in vivo efficacy despite good in vitro potency. Poor solubility leading to low oral bioavailability.1. Formulation development: Explore formulation strategies such as amorphous solid dispersions (ASDs) or lipid-based formulations to improve solubility and absorption.[10][12] 2. Linker optimization: Synthesize and test analogs with different linker compositions, including varying lengths of PEG chains, to find a balance between solubility and permeability.
Difficulty in preparing a concentrated stock solution. The PROTAC has low solubility even in organic solvents like DMSO.1. Gentle heating: Gently warming the solution may help dissolve the PROTAC. However, be cautious of potential degradation. 2. Alternative solvents: Test other organic solvents like DMA or NMP, but ensure they are compatible with your downstream applications.

Data Presentation

The following table provides an illustrative summary of the expected trend in aqueous solubility of a hypothetical PROTAC series with varying PEG linker lengths. Note: This data is representative and intended to demonstrate the general principle. Actual solubility values will vary depending on the specific PROTAC scaffold.

PROTAC AnalogLinker CompositionAqueous Solubility (µg/mL)
PROTAC-1Alkyl C85
PROTAC-2PEG215
PROTAC-3PEG445
PROTAC-4PEG690
PROTAC-5PEG8150

Experimental Protocols

Kinetic Solubility Assay

This protocol outlines a general method to determine the kinetic solubility of a PROTAC in an aqueous buffer.

1. Materials:

  • PROTAC of interest
  • 100% DMSO
  • Aqueous buffer (e.g., PBS, pH 7.4)
  • 96-well plates (one for serial dilution, one for the assay)
  • Plate reader (UV-Vis spectrophotometer or nephelometer)

2. Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
  • Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).
  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing the desired aqueous buffer (e.g., 198 µL) to achieve a final DMSO concentration of ≤1%.
  • Incubation: Seal the plate and shake at room temperature for 1-2 hours.
  • Analysis:
  • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering indicates precipitation.
  • UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-compatible plate and measure the absorbance at the λmax of the PROTAC. Compare the absorbance to a standard curve prepared in DMSO to determine the concentration.
  • Determine Solubility: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of a PROTAC.

1. Materials:

  • Solid PROTAC powder
  • Aqueous buffer (e.g., PBS, pH 7.4)
  • Vials with screw caps
  • Shaker or rotator
  • Centrifuge
  • HPLC-UV system

2. Procedure:

  • Add Excess Solid: Add an excess amount of the solid PROTAC to a vial containing a known volume of the aqueous buffer. Ensure there is undissolved solid material.
  • Equilibration: Cap the vials and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
  • Sample Collection: Carefully collect an aliquot of the supernatant, being cautious not to disturb the pellet.
  • Quantification: Analyze the concentration of the dissolved PROTAC in the supernatant using a validated HPLC-UV method with a standard curve.
  • Determine Solubility: The measured concentration represents the thermodynamic solubility of the PROTAC under the tested conditions.

Visualizations

PROTAC_Structure_and_Solubility cluster_PROTAC PROTAC Molecule cluster_Solubility_Enhancement Solubility Enhancement Warhead Warhead (Binds to Target Protein) Linker Linker Warhead->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand PEG_Linker Hydrophilic PEG Linker Linker->PEG_Linker Incorporation of Water Water Molecules PEG_Linker->Water Increases Interaction with

References

Technical Support Center: Navigating the Purification Challenges of PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of PEGylated Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PEGylated PROTACs?

The purification of PEGylated PROTACs is inherently complex due to a combination of factors. The large molecular weight and hydrophobicity of the PROTAC molecule itself present initial difficulties. The addition of a polyethylene (B3416737) glycol (PEG) chain, while beneficial for solubility and in vivo stability, introduces further complications. PEG is a neutral, hydrophilic polymer, which means that PEGylated molecules may not exhibit significant differences in the physicochemical properties typically exploited for separation. This makes it challenging to separate the desired PEGylated PROTAC from unreacted starting materials and other PEGylated species.

Common challenges include:

  • Product Heterogeneity: The PEGylation reaction can result in a complex mixture, including mono-, di-, or multi-PEGylated PROTACs, as well as positional isomers where the PEG chain is attached at different sites on the molecule.

  • Co-elution of Impurities: Unreacted PROTACs, excess PEGylating reagent, and reaction byproducts often have similar chromatographic behavior to the desired product, leading to co-elution.

  • Product Aggregation: The hydrophobic nature of the PROTAC combined with the properties of the PEG linker can lead to aggregation, complicating purification and analysis.

  • Low Yield: Product loss can occur at various stages of purification due to incomplete reactions, aggregation, or non-specific binding to chromatography resins.

Q2: What are the most common impurities found in a crude PEGylated PROTAC reaction mixture?

The crude reaction mixture following PEGylation of a PROTAC typically contains a variety of components that need to be removed.

Common Impurities in PEGylated PROTAC Synthesis:

Impurity TypeDescription
Unreacted PROTAC The starting PROTAC molecule that did not undergo PEGylation.
Excess PEGylating Reagent Unreacted PEG linker molecules.
Reaction Byproducts Side products from the PEGylation reaction, such as those from nucleophilic acyl substitution.
Multi-PEGylated Species PROTACs with more than one PEG chain attached.
Positional Isomers PROTACs with the same number of PEG chains attached at different locations on the molecule.
Hydrolysis Fragments Degradation products from the PEGylation reagents.

Q3: Which chromatographic techniques are most effective for purifying PEGylated PROTACs?

A multi-step chromatographic approach is often necessary to achieve high purity. The most effective techniques leverage different separation principles.

Overview of Recommended Chromatographic Techniques:

TechniquePrinciple of SeparationPrimary Application in PEGylated PROTAC Purification
Size Exclusion Chromatography (SEC) Molecular size (hydrodynamic radius)Effective for removing smaller impurities like unreacted PEG reagent and reaction byproducts.
Ion Exchange Chromatography (IEX) Net chargeSeparates based on charge differences. The PEG chain can shield surface charges, which can be exploited to separate PEGylated species from unreacted PROTAC and to resolve positional isomers.
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) HydrophobicityA powerful, high-resolution technique for separating the PEGylated PROTAC from unreacted PROTAC and resolving different PEGylated species.
Hydrophobic Interaction Chromatography (HIC) Hydrophobicity (under non-denaturing conditions)A supplementary technique to IEX that separates based on hydrophobicity, though it may offer lower resolution than RP-HPLC.

Q4: How can I characterize my purified PEGylated PROTAC to confirm its identity and purity?

A combination of analytical techniques is crucial for the comprehensive characterization of PEGylated PROTACs.

Key Analytical Techniques for Characterization:

TechniqueInformation Provided
Mass Spectrometry (MS) Confirms the molecular weight of the PEGylated PROTAC and the extent of PEGylation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, confirms the attachment site of the PEG chain, and assesses conformational changes.
High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC) Assesses purity, heterogeneity, and can be used to quantify remaining impurities.
Capillary Electrophoresis High-resolution separation technique effective for separating positional isomers based on size, shape, and charge.

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of PEGylated PROTACs.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of PEGylated PROTAC Incomplete PEGylation reaction.Optimize reaction conditions (e.g., stoichiometry, reaction time, temperature, pH).
Product loss during purification steps.Review each purification step for potential sources of loss. Consider using a different chromatography resin or optimizing elution conditions.
Presence of Unreacted PROTAC Inefficient PEGylation reaction.Increase the molar excess of the PEGylating reagent.
Co-elution with the PEGylated product.Optimize the gradient in RP-HPLC or IEX to improve resolution. Consider using a different stationary phase.
Product Aggregation Hydrophobic interactions between PEGylated PROTAC molecules.Modify buffer conditions (e.g., pH, ionic strength, additives like arginine or non-ionic detergents) to minimize non-specific interactions. Decrease the sample concentration loaded onto the column.
Presence of Positional Isomers Reaction conditions favor multiple attachment sites.High-resolution techniques like capillary electrophoresis or analytical scale RP-HPLC or IEX may be required for separation. Consider site-specific PEGylation strategies during synthesis.
Poor Separation in SEC Inappropriate column choice (pore size).Select a column with a suitable pore size that allows for the separation of the larger PEGylated PROTAC from smaller impurities.
Sample volume is too large.The sample volume should ideally not exceed 2-5% of the total column volume for optimal resolution.
Poor Separation in IEX "Charge shielding" effect of the PEG chain.Optimize the pH of the mobile phase; small changes can significantly impact surface charge. Use a shallow salt gradient for species with small charge differences.
Steric hindrance from the PEG chain.Consider using a resin with a larger pore size.

Experimental Protocols

General Multi-Step Purification Workflow for PEGylated PROTACs

This protocol outlines a general approach. Specific conditions must be optimized for each unique PEGylated PROTAC.

Purification_Workflow cluster_0 Upstream cluster_1 Purification Steps cluster_2 Downstream Crude Crude Reaction Mixture SPE Optional: Solid-Phase Extraction (SPE) (Initial Cleanup) Crude->SPE Small Molecule Impurity Removal SEC Size Exclusion Chromatography (SEC) (Bulk Separation) Crude->SEC If SPE is skipped SPE->SEC IEX Ion Exchange Chromatography (IEX) (Intermediate Polishing) SEC->IEX Fraction Collection & Analysis RP_HPLC Reverse Phase -HPLC (RP-HPLC) (Final Polishing) IEX->RP_HPLC Fraction Collection & Analysis Analysis Characterization (LC-MS, NMR) RP_HPLC->Analysis Purity & Identity Check Final_Product Pure PEGylated PROTAC Analysis->Final_Product

Caption: General purification workflow for PEGylated PROTACs.

1. Initial Capture/Cleanup (Optional): Solid-Phase Extraction (SPE)

  • **Objective

Troubleshooting nucleophilic substitution on Boc-N-Amido-PEG5-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-N-Amido-PEG5-MS. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding nucleophilic substitution reactions with this reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive sites?

This compound is a heterobifunctional PEGylation reagent. It has two key functional groups:

  • A tert-butyloxycarbonyl (Boc) protected amine : This is a stable protecting group that can be removed under acidic conditions to reveal a primary amine, which can then be used for further conjugation.

  • A mesylate (Ms) group : The mesylate is an excellent leaving group, making the terminal carbon of the PEG chain highly susceptible to nucleophilic substitution. This is the primary site for conjugation in your initial reaction.

Q2: Which nucleophiles are suitable for reaction with this compound?

A variety of nucleophiles can be used to displace the mesylate group. The most common include:

  • Thiols (e.g., cysteine residues in proteins): Thiolates are very strong nucleophiles and react efficiently with the mesylate to form a stable thioether bond.

  • Amines (e.g., lysine (B10760008) residues or the N-terminus of proteins, or small molecule amines): Primary and secondary amines are good nucleophiles that will form a secondary or tertiary amine linkage, respectively.

  • Azides: The azide (B81097) ion is a good nucleophile for introducing an azide moiety, which can then be used in "click chemistry" reactions.

Q3: What are the recommended general reaction conditions for nucleophilic substitution on this compound?

Optimal conditions will vary depending on the specific nucleophile and substrate. However, a general starting point is:

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) (ACN) is generally recommended for S(_N)2 reactions as they solvate the counter-ion of the nucleophile, making the nucleophile more reactive.

  • Temperature: Reactions are typically run at room temperature to slightly elevated temperatures (e.g., 40-60 °C) to overcome steric hindrance and increase the reaction rate.[1]

  • pH (for aqueous reactions with proteins): For reaction with cysteine residues, a pH of around 7.0-8.0 is often optimal to ensure the thiol is deprotonated to the more nucleophilic thiolate, while minimizing side reactions with amines. For reactions with lysine residues, a pH of 8.0-9.0 is typically used to deprotonate the amine.

  • Stoichiometry: An excess of the nucleophile is often used to drive the reaction to completion.

Q4: How can I monitor the progress of my reaction?

Several analytical techniques can be used to monitor the consumption of starting materials and the formation of the product:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to identify the starting material, product, and any byproducts by their mass-to-charge ratio.

  • High-Performance Liquid Chromatography (HPLC): By developing a suitable method, you can quantify the disappearance of the starting material and the appearance of the product peak over time.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction progress.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Symptoms:

  • LC-MS analysis shows predominantly unreacted this compound.

  • HPLC chromatogram shows a very small product peak and a large starting material peak.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient Nucleophilicity - For thiol-based nucleophiles, ensure the pH is high enough (typically >7) to deprotonate the thiol to the more reactive thiolate. - For amine nucleophiles, consider using a non-nucleophilic base to ensure the amine is deprotonated and in its more nucleophilic form.
Steric Hindrance - Increase the reaction temperature (e.g., to 40-60°C) to provide more energy to overcome the activation barrier. - Increase the reaction time. - If possible, consider using a similar reagent with a longer PEG chain to increase the distance between the reactive center and any bulky groups.
Poor Solubility of Reactants - Ensure both the this compound and the nucleophile are fully dissolved in the chosen solvent. - Consider using a co-solvent system. For example, adding a small amount of DMSO or DMF to an aqueous buffer can improve the solubility of the PEG reagent.
Hydrolysis of the Mesylate Group - In aqueous conditions, particularly at elevated temperatures and non-optimal pH, the mesylate group can be hydrolyzed to a hydroxyl group, rendering the reagent inactive. - Minimize reaction time in aqueous buffers and ensure the pH is well-controlled. If possible, perform the reaction in an anhydrous organic solvent.
Issue 2: Presence of Multiple Products or Side Reactions

Symptoms:

  • LC-MS analysis shows multiple peaks with masses corresponding to modifications at unintended sites.

  • The final product is a heterogeneous mixture that is difficult to purify.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Reaction with Multiple Nucleophilic Sites - When reacting with a protein, multiple residues (e.g., multiple lysines or cysteines) may be modified. - Optimize the stoichiometry by reducing the molar excess of the this compound. - Control the pH to favor reaction at the desired site (e.g., lower pH for selective N-terminal modification over lysine modification).
Instability of the Boc Protecting Group - The Boc group is labile under acidic conditions. If the reaction medium is acidic, the Boc group can be prematurely removed, and the newly exposed amine can act as a nucleophile, leading to polymerization or other side reactions. - Ensure the reaction is performed under neutral or slightly basic conditions. Use fresh, high-purity solvents that have not degraded to become acidic.
Oxidation of Thiol Nucleophiles - In the presence of oxygen, thiol groups can oxidize to form disulfide bonds, reducing the concentration of the active nucleophile. - Degas all buffers and solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

General Protocol for Nucleophilic Substitution with a Thiol Nucleophile
  • Preparation: Dissolve the thiol-containing substrate in a degassed buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.0-7.5.

  • Reagent Preparation: Dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) and then dilute it into the reaction buffer. A 1.2 to 2-fold molar excess of the PEG reagent is a good starting point.

  • Reaction: Add the this compound solution to the substrate solution. Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by LC-MS or HPLC at regular intervals (e.g., 1, 2, 4, and 8 hours).

  • Quenching: Once the reaction is complete, quench any unreacted this compound by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, in excess.

  • Purification: Purify the PEGylated product using an appropriate chromatography technique, such as size-exclusion chromatography (SEC) or reversed-phase HPLC.

General Protocol for Nucleophilic Substitution with an Amine Nucleophile
  • Preparation: Dissolve the amine-containing substrate in a polar aprotic solvent (e.g., DMF or DMSO).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the solution (typically 2-3 equivalents).

  • Reagent Addition: Add this compound (typically 1.0-1.5 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C).

  • Monitoring: Monitor the reaction progress by LC-MS, HPLC, or TLC.

  • Work-up and Purification: Once the reaction is complete, perform an appropriate aqueous work-up to remove the base and other water-soluble components. Purify the product by column chromatography or preparative HPLC.

Visualizations

Nucleophilic_Substitution_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reactants (Nucleophile & PEG-Ms) dissolve Dissolve in Appropriate Solvent prep_reagents->dissolve mix Combine Reactants dissolve->mix incubate Incubate (Temp & Time) mix->incubate monitor Monitor Progress (LC-MS / HPLC) incubate->monitor quench Quench Reaction monitor->quench purify Purify Product (Chromatography) quench->purify characterize Characterize Product (MS, NMR) purify->characterize

Caption: General experimental workflow for nucleophilic substitution.

Troubleshooting_Tree start Low Product Yield? cause1 Incomplete Reaction? start->cause1 Yes cause2 Side Products Observed? start->cause2 No solution1a Increase Temp/Time cause1->solution1a Yes solution1b Check pH / Add Base cause1->solution1b Yes solution1c Check Solubility cause1->solution1c Yes solution2a Optimize Stoichiometry cause2->solution2a Yes solution2b Verify pH (Boc Stability) cause2->solution2b Yes solution2c Use Inert Atmosphere (Thiols) cause2->solution2c Yes

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Preventing Protein Aggregation During PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of proteins conjugated with PEG linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation can be triggered by a combination of factors related to the protein itself, the PEG reagent, and the reaction conditions. Key causes include:

  • Intermolecular Cross-linking: The use of bifunctional PEG linkers (e.g., those with reactive groups at both ends) can lead to the formation of covalent bonds between multiple protein molecules, resulting in large aggregates.[1] This is particularly a risk with homobifunctional linkers like HO-PEG-OH.[1]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect protein stability.[1] Deviations from a protein's optimal stability range can lead to the exposure of hydrophobic regions, promoting aggregation.[1]

  • PEG-Protein Interactions: While generally a stabilizer, the PEG polymer can sometimes interact with the protein surface, inducing conformational changes that may lead to aggregation.[1] The length and structure of the PEG chain can influence these interactions.[1][2]

  • Poor Reagent Quality: The presence of impurities or a significant percentage of bifunctional species in what is intended to be a monofunctional PEG reagent can cause unintended cross-linking.[1]

  • Thiol-Mediated Aggregation: The presence of a free cysteine residue can lead to the formation of intermolecular disulfide bonds, causing protein aggregation.[3]

Q2: How does the choice of PEG linker (e.g., length, structure) affect protein aggregation?

The characteristics of the PEG linker play a crucial role in the stability of the conjugated protein.

  • PEG Length: The length of the PEG chain can impact aggregation propensity. While longer PEG chains can offer greater steric shielding to prevent protein-protein interactions, the effect can be protein-specific.[2][4] For some proteins, PEGylation, regardless of the PEG size, did not alter the protein's native stability but significantly decreased heat-induced aggregation.[2] For Granulocyte Colony-Stimulating Factor (GCSF), both 5 kDa and 20 kDa PEGs were effective in preventing precipitation by forming soluble aggregates.[5]

  • PEG Structure (Linear vs. Branched): Branched PEGs may offer superior protection against aggregation compared to linear PEGs of the same molecular weight.[6] For instance, a 2-armed 40 kDa PEG conjugated to alpha-1 antitrypsin provided the best resistance to heat-induced polymerization and proteolysis.[2] This is likely due to more effective local surface masking by the branched structure.[7]

  • Conjugation Chemistry and Linker Structure: The chemical linkage between the PEG and the protein can significantly impact the conformational stability of the conjugate.[6][8][9] Stabilizing linkers often involve the conjugation of PEG to planar polar groups near the peptide backbone.[8][9]

Q3: What analytical techniques can be used to detect and quantify protein aggregation?

Several analytical methods are available to characterize and quantify the aggregation of PEGylated proteins:

  • Size Exclusion Chromatography (SEC): This is a fundamental technique that separates molecules based on their hydrodynamic radius. Aggregates, being larger, will elute earlier than the monomeric PEGylated protein.[1]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.[1]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal the presence of high-molecular-weight species corresponding to covalently cross-linked protein aggregates.[1]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS or ESI/LC/MS can be used to determine the molecular weight of the PEGylated protein and identify the presence of multimers or aggregates.[1][10]

  • Turbidity Measurements: An increase in the turbidity of a solution, as measured by UV-Vis spectrophotometry, can indicate the formation of insoluble aggregates.[1]

Troubleshooting Guides

Problem: I am observing significant precipitation/aggregation during my PEGylation reaction.

This step-by-step guide will help you troubleshoot and mitigate protein aggregation during the conjugation process.

G cluster_step1 Condition Optimization cluster_step2 Reagent Evaluation cluster_step3 Formulation Adjustment start Start: Aggregation Observed step1 Step 1: Optimize Reaction Conditions start->step1 step2 Step 2: Evaluate PEG Reagent step1->step2 s1_prot_conc Lower Protein Concentration step1->s1_prot_conc If aggregation persists s1_ratio Optimize PEG:Protein Ratio step1->s1_ratio If aggregation persists s1_ph Adjust pH step1->s1_ph If aggregation persists s1_temp Lower Temperature step1->s1_temp If aggregation persists step3 Step 3: Incorporate Stabilizing Excipients step2->step3 s2_mono Use Monofunctional PEG step2->s2_mono If aggregation persists s2_quality Check Reagent Quality (Purity, Age) step2->s2_quality If aggregation persists step4 Step 4: Consider Site-Specific PEGylation step3->step4 s3_sugars Add Sugars/Polyols (e.g., Sucrose, Trehalose) step3->s3_sugars If aggregation persists s3_aa Add Amino Acids (e.g., Arginine, Glycine) step3->s3_aa If aggregation persists s3_surf Add Surfactants (e.g., Polysorbate 20/80) step3->s3_surf If aggregation persists end Resolution: Aggregation Minimized step4->end

Caption: Troubleshooting workflow for addressing protein aggregation during PEGylation.

Step 1: Optimize Reaction Conditions The first step is to systematically evaluate and optimize the reaction conditions.[1]

  • Protein Concentration: High protein concentrations can promote aggregation.[11] Try reducing the protein concentration.

  • PEG:Protein Molar Ratio: A high molar excess of PEG can sometimes lead to increased aggregation. Screen a range of molar ratios to find the optimal balance between conjugation efficiency and aggregation.

  • pH: The pH of the reaction buffer is critical for protein stability. Proteins are often least soluble at their isoelectric point (pI).[11] Ensure the buffer pH is at least 1 unit away from the protein's pI.[11]

  • Temperature: Lowering the reaction temperature can often reduce the rate of aggregation.[11]

Step 2: Evaluate the PEG Reagent

  • Functionality: If you are not aiming for cross-linking, ensure you are using a monofunctional PEG reagent (e.g., mPEG). Using a bifunctional PEG can directly cause intermolecular cross-linking.[1]

  • Quality: Verify the purity of your PEG reagent. The presence of diol impurities in a monofunctional PEG reagent can lead to unintended cross-linking.[1]

Step 3: Incorporate Stabilizing Excipients If optimizing the primary reaction conditions is insufficient, the addition of stabilizing excipients to the reaction buffer can help prevent aggregation.[1]

Excipient ClassExampleTypical ConcentrationMechanism of Action
Sugars/Polyols Sucrose, Trehalose, Sorbitol5-10% (w/v)Preferential exclusion, increases protein stability.
Amino Acids Arginine, Glycine50-100 mMSuppresses non-specific protein-protein interactions.[1]
Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Reduces surface tension and prevents surface-induced aggregation.[1]

Step 4: Consider Site-Specific PEGylation Random PEGylation, typically targeting lysine (B10760008) residues, can sometimes lead to conjugates with a higher propensity to aggregate. Site-specific PEGylation, for example at the N-terminus or at an engineered cysteine, can result in a more homogeneous product with improved stability.[4][8]

Experimental Protocols

Protocol: Small-Scale PEGylation Screening for Aggregation Minimization

Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation during PEGylation.

Materials:

  • Protein stock solution (e.g., 10 mg/mL in a suitable buffer)

  • Activated monofunctional PEG (e.g., mPEG-NHS) stock solution

  • A range of reaction buffers with different pH values

  • Stabilizing excipients (e.g., sucrose, arginine)

  • Microcentrifuge tubes or a 96-well plate

  • Instrumentation for aggregation analysis (e.g., DLS, SEC, or spectrophotometer for turbidity)

Workflow Diagram:

G start Start prep_stocks Prepare Protein and PEG Stock Solutions start->prep_stocks setup_matrix Set Up Reaction Matrix (Varying pH, Protein Conc., PEG Ratio) prep_stocks->setup_matrix incubate Incubate Reactions (Screen different temperatures, e.g., 4°C, RT) setup_matrix->incubate analysis Analyze for Aggregation (DLS, SEC, or Turbidity) incubate->analysis select_optimal Select Optimal Conditions (Lowest Aggregation) analysis->select_optimal end End select_optimal->end

Caption: Workflow for screening optimal PEGylation conditions.

Methodology:

  • Prepare Stock Solutions:

    • Prepare a concentrated stock of your protein in a well-characterized storage buffer.

    • Prepare a fresh stock solution of the activated PEG reagent in the desired reaction buffer immediately before use.

  • Set Up a Screening Matrix:

    • Design a matrix of experiments in microcentrifuge tubes or a 96-well plate to test different conditions.

    • Variables to screen:

      • pH: Test a range of pH values (e.g., 6.5, 7.4, 8.0).

      • Protein Concentration: Test at least two concentrations (e.g., 1 mg/mL and 5 mg/mL).

      • PEG:Protein Molar Ratio: Test a range of ratios (e.g., 1:1, 5:1, 10:1).

    • Include a control reaction for each condition containing only the protein without the PEG reagent.

  • Reaction Incubation:

    • Initiate the reactions by adding the PEG stock solution to the protein solutions.

    • Incubate the reactions for a set period (e.g., 1-2 hours) at different temperatures (e.g., 4°C and room temperature).

  • Analysis of Aggregation:

    • After incubation, visually inspect each sample for signs of precipitation.

    • Turbidity Measurement: Measure the absorbance of each sample at 340 nm or 600 nm. An increase in absorbance compared to the control indicates insoluble aggregate formation.

    • Dynamic Light Scattering (DLS): Analyze an aliquot of each sample to determine the particle size distribution and identify the presence of high molecular weight species.

    • Size Exclusion Chromatography (SEC): Inject a sample onto an SEC column to quantify the percentage of aggregate, monomer, and unreacted protein.

  • Selection of Optimal Conditions:

    • Compare the results from the different conditions. The optimal conditions will be those that yield the highest degree of PEGylation (if measured) with the lowest percentage of aggregation.

This systematic approach allows for the efficient identification of reaction parameters that maintain protein stability and minimize aggregation during the PEGylation process.

References

Validation & Comparative

The Pivotal Role of the Linker in PROTAC Efficacy: A Comparative Guide to Boc-N-Amido-PEG5-MS and Other Linker Chemotypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design and selection of the linker are critical determinants of a Proteolysis Targeting Chimera's (PROTAC's) success. Far from being a mere spacer, the linker connecting the target protein-binding ligand and the E3 ligase-recruiting moiety profoundly influences the efficacy, selectivity, and physicochemical properties of the resulting heterobifunctional molecule. This guide provides a comprehensive comparison of Boc-N-Amido-PEG5-MS, a polyethylene (B3416737) glycol (PEG)-based linker, with other commonly employed linker classes, supported by experimental principles and data from relevant studies.

The Linker's Impact on PROTAC Performance

A PROTAC's mechanism of action hinges on the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker's length, flexibility, and chemical composition are paramount in achieving the optimal geometry for this complex, which in turn dictates the efficiency of target protein ubiquitination and subsequent degradation by the proteasome.

This compound is a popular building block for PROTAC synthesis, featuring a five-unit PEG chain. The PEG component is known for its hydrophilicity, which can enhance the solubility and cell permeability of the final PROTAC molecule. The Boc-protected amine and the mesylate group provide versatile handles for conjugation to the protein of interest and E3 ligase ligands, respectively.

Comparative Analysis of PROTAC Linkers

The choice between a PEG-based linker like one derived from this compound and other linker types, such as alkyl or rigid linkers, can significantly affect a PROTAC's performance. The optimal linker is target-dependent and often requires empirical validation.

FeaturePEG Linkers (e.g., from this compound)Alkyl LinkersRigid Linkers (e.g., Cycloalkane, Triazole)
Solubility Generally higher due to the hydrophilic nature of the PEG chain.[1]Generally lower and more hydrophobic, which can limit aqueous solubility.[1]Can vary; some rigid structures like piperazine/piperidine can enhance solubility.[2]
Cell Permeability Can be enhanced by the "molecular chameleon" effect, where intramolecular hydrogen bonds shield polar groups.[1]Can be limited by high hydrophobicity, though shorter chain lengths can be favorable.[3]Rigidity can improve metabolic stability and pharmacokinetics, indirectly impacting permeability.[2]
Metabolic Stability May be susceptible to oxidative metabolism.[1]Generally considered to have good metabolic stability.[1]The triazole moiety, for instance, is metabolically stable and can reduce oxidative degradation.[2]
Ternary Complex Formation The flexibility of the PEG chain can facilitate the formation of a productive ternary complex.[1]Conformational freedom can support ternary complex formation but may also lead to non-productive conformations.[1]Pre-organizes the PROTAC into a favorable conformation, reducing the entropic penalty of binding.[2]
Synthesis Can be more challenging and costly to synthesize compared to alkyl linkers.[2]Synthetically accessible and chemically stable.[3]Often more synthetically challenging to prepare.[2]

Note: While direct head-to-head experimental data for a PROTAC synthesized with this compound against other linkers for the same target is not available in the public domain, studies on similar PEG5 linkers provide valuable insights. For instance, in the context of thalidomide-based PROTACs targeting BRD4, a PEG5 linker has been suggested to be of optimal length for achieving potent degradation.[4] Shorter linkers (e.g., PEG2) were less effective, and longer linkers showed a slight decrease in potency.[4]

Visualizing Key Concepts in PROTAC Development

Diagrams generated using Graphviz (DOT language) can effectively illustrate the fundamental processes and logic in PROTAC design and evaluation.

PROTAC_Pathway PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Ligand1 POI Ligand Linker Linker (e.g., this compound) Ligand1->Linker Ligand2 E3 Ligase Ligand Linker->Ligand2 PROTAC PROTAC Molecule Ligand2->PROTAC TernaryAssay Ternary Complex Formation Assay PROTAC->TernaryAssay DegradationAssay Protein Degradation Assay (Western Blot) TernaryAssay->DegradationAssay PermeabilityAssay Cell Permeability Assay DegradationAssay->PermeabilityAssay PK_Study Pharmacokinetic Study PermeabilityAssay->PK_Study

A generalized workflow for PROTAC design and evaluation.

Linker_Comparison_Logic cluster_factors Key Performance Factors Goal Optimal PROTAC Performance LinkerChoice Linker Selection (e.g., this compound) Degradation Degradation Efficacy (DC50, Dmax) LinkerChoice->Degradation Permeability Cell Permeability LinkerChoice->Permeability Solubility Solubility LinkerChoice->Solubility PK Pharmacokinetics LinkerChoice->PK Degradation->Goal Permeability->Goal Solubility->Goal PK->Goal

Logical relationships in comparative linker validation.

Experimental Protocols

Detailed and reproducible methodologies are essential for the accurate evaluation and comparison of PROTACs.

Ternary Complex Formation Assay

This assay evaluates the ability of a PROTAC to induce the formation of the ternary complex.

Principle: Techniques such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Förster Resonance Energy Transfer (FRET) can be used to measure the binding kinetics and affinity of the PROTAC to its target protein and the E3 ligase, and to detect the formation of the ternary complex.

General Protocol (SPR-based):

  • Immobilization: Immobilize the E3 ligase (e.g., VHL or Cereblon) onto an SPR sensor chip.

  • Analyte Injection 1 (Binary Interaction): Inject the PROTAC at various concentrations over the chip surface to determine its binding affinity to the E3 ligase.

  • Analyte Injection 2 (Ternary Complex Formation): Co-inject the PROTAC and the target protein at various concentrations over the E3 ligase-immobilized surface.

  • Data Analysis: An increase in the binding response compared to the binary interactions indicates the formation of the ternary complex. Analyze the sensorgrams to determine the kinetics (association and dissociation rates) and affinity of the ternary complex.

Western Blotting for Protein Degradation

This assay quantifies the reduction in the levels of the target protein following treatment with a PROTAC.[1]

Protocol:

  • Cell Culture and Treatment: Plate cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, add Laemli buffer, and heat to denature the proteins. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[5]

Conclusion

The selection of a linker is a pivotal step in the development of a successful PROTAC. While direct comparative data for this compound is still emerging, the principles of PROTAC linker design are well-established. PEG linkers, particularly those with a length of around five ethylene (B1197577) glycol units, offer a favorable balance of solubility, flexibility, and cell permeability, making them a strong starting point for PROTAC optimization. However, the optimal linker choice is ultimately dependent on the specific target protein and E3 ligase pair and must be determined through empirical testing. The experimental protocols and comparative framework provided in this guide offer a robust approach for researchers to systematically evaluate different linker strategies and advance the development of novel and effective targeted protein degraders.

References

A Head-to-Head Comparison of Boc-N-Amido-PEG5-MS and Boc-N-Amido-PEG5-Acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of drug delivery and development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of the final conjugate's efficacy, stability, and pharmacokinetic profile. This guide provides a detailed comparison of two commonly utilized heterobifunctional PEG linkers: Boc-N-Amido-PEG5-MS and Boc-N-Amido-PEG5-Acid. Both molecules share a common structural backbone, featuring a Boc-protected amine and a five-unit polyethylene (B3416737) glycol (PEG5) spacer, which enhances solubility and provides a flexible linkage. The key distinction lies in their terminal reactive groups: a methanesulfonyl (mesyl) group in the former and a carboxylic acid in the latter. This difference in functionality dictates their reactivity, conjugation strategy, and the stability of the resulting linkage.

Molecular Structures and Properties

A summary of the key properties of this compound and Boc-N-Amido-PEG5-Acid is presented below.

PropertyThis compoundBoc-N-Amido-PEG5-Acid
Molecular Formula C16H33NO9SC18H35NO9
Molecular Weight 415.5 g/mol 409.5 g/mol
Reactive Group Methanesulfonyl (Mesyl)Carboxylic Acid
Target Functional Group Nucleophiles (e.g., thiols, amines, hydroxyls)Primary amines
Reaction Type Nucleophilic substitutionAmide bond formation (requires activation)
Leaving Group MesylateWater (after activation)
Storage Conditions -20°C-20°C

Performance Comparison: Reactivity and Stability

The choice between a mesyl-terminated and a carboxylic acid-terminated linker hinges on the desired conjugation chemistry and the nature of the biomolecule to be modified.

This compound features a mesyl group, which is an excellent leaving group for nucleophilic substitution reactions.[1] This allows for direct conjugation to nucleophilic functional groups such as thiols (cysteine residues), amines (lysine residues), and hydroxyls (serine, threonine, tyrosine residues) on proteins and other biomolecules. The reaction proceeds readily under mild conditions without the need for activating agents. However, the high reactivity of the mesyl group can sometimes lead to lower selectivity if multiple nucleophilic sites are present on the target molecule. The resulting sulfonate ester linkage, while generally stable, can be susceptible to hydrolysis under certain conditions.

Boc-N-Amido-PEG5-Acid , on the other hand, possesses a terminal carboxylic acid.[2] This group is not inherently reactive towards amines and requires activation, typically with carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or a similar activating agent.[2] This two-step process, while adding a layer of complexity, offers greater control and selectivity, as the activated NHS ester is highly reactive towards primary amines, forming a stable amide bond.[2] Amide bonds are known for their high stability under physiological conditions.

Experimental Protocols

Detailed methodologies for the conjugation of each linker to a model protein are provided below.

Protocol 1: Conjugation of this compound to a Thiol-Containing Protein

Materials:

  • Thiol-containing protein (e.g., a cysteine-engineered antibody)

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 1 M L-cysteine in reaction buffer

  • Purification: Size-exclusion chromatography (SEC) column

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in the reaction buffer to a final concentration of 5-10 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a suitable reducing agent (e.g., TCEP) and subsequently purify to remove the reducing agent.

  • Linker Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a 10 mM stock solution.

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.

  • Quenching: Add the quenching solution to a final concentration of 10 mM to consume any unreacted linker. Incubate for 30 minutes at room temperature.

  • Purification: Purify the resulting conjugate using an SEC column to remove excess linker and quenching reagent.

  • Characterization: Analyze the purified conjugate by SDS-PAGE and mass spectrometry to determine the degree of labeling.

Protocol 2: Conjugation of Boc-N-Amido-PEG5-Acid to a Protein via EDC/NHS Chemistry

Materials:

  • Protein with accessible primary amines (e.g., an antibody)

  • Boc-N-Amido-PEG5-Acid

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification: Size-exclusion chromatography (SEC) column

Procedure:

  • Linker Activation:

    • Dissolve Boc-N-Amido-PEG5-Acid in anhydrous DMF or DMSO to a concentration of 100 mM.

    • In a separate tube, dissolve EDC and NHS in the activation buffer to a final concentration of 100 mM each.

    • Add the Boc-N-Amido-PEG5-Acid solution to the EDC/NHS solution at a 1:1.2:1.2 molar ratio of acid:EDC:NHS.

    • Incubate at room temperature for 15-30 minutes to generate the NHS-activated linker.

  • Protein Preparation: Dissolve the protein in the coupling buffer to a final concentration of 5-10 mg/mL.

  • Conjugation Reaction: Add a 10 to 50-fold molar excess of the activated linker solution to the protein solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.

  • Quenching: Add the quenching solution to a final concentration of 50 mM to consume any unreacted activated linker. Incubate for 30 minutes at room temperature.

  • Purification: Purify the resulting conjugate using an SEC column to remove excess linker and byproducts.

  • Characterization: Analyze the purified conjugate by SDS-PAGE and mass spectrometry to determine the degree of labeling.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for the conjugation of both linkers.

Boc_MS_Workflow cluster_start Preparation cluster_reaction Conjugation cluster_end Purification & Analysis Protein_Prep Prepare Thiol-Containing Protein Conjugation Mix Protein and Linker (5-20x molar excess) Protein_Prep->Conjugation Linker_Prep Prepare this compound Stock Solution Linker_Prep->Conjugation Incubation Incubate at RT (2-4h) or 4°C (overnight) Conjugation->Incubation Quenching Quench with L-cysteine Incubation->Quenching Purification Purify via SEC Quenching->Purification Analysis Characterize by SDS-PAGE & MS Purification->Analysis

Caption: Workflow for this compound conjugation.

Boc_Acid_Workflow cluster_start Preparation cluster_reaction Conjugation cluster_end Purification & Analysis Linker_Activation Activate Boc-N-Amido-PEG5-Acid with EDC/NHS Conjugation Mix Protein and Activated Linker (10-50x molar excess) Linker_Activation->Conjugation Protein_Prep Prepare Amine-Containing Protein Protein_Prep->Conjugation Incubation Incubate at RT (2-4h) or 4°C (overnight) Conjugation->Incubation Quenching Quench with Tris-HCl Incubation->Quenching Purification Purify via SEC Quenching->Purification Analysis Characterize by SDS-PAGE & MS Purification->Analysis

Caption: Workflow for Boc-N-Amido-PEG5-Acid conjugation.

Signaling Pathway Analogy: PROTAC Action

Both linkers are instrumental in the synthesis of PROTACs, which hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. The linker's role is to bridge the target protein binder and the E3 ligase ligand, facilitating the formation of a ternary complex.

PROTAC_Signaling cluster_protac PROTAC Molecule cluster_cellular Cellular Machinery PROTAC_Linker Boc-N-Amido-PEG5-X (X = MS or Acid derived linkage) E3_Ligase_Ligand E3 Ligase Ligand PROTAC_Linker->E3_Ligase_Ligand Target_Binder Target Protein Binder Target_Binder->PROTAC_Linker Target_Protein Target Protein Target_Binder->Target_Protein Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase_Ligand->E3_Ligase Binds Ternary_Complex Ternary Complex Formation Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Proteasome 26S Proteasome Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation Degradation->Proteasome

Caption: Role of the linker in PROTAC-mediated protein degradation.

Conclusion

The selection between this compound and Boc-N-Amido-PEG5-Acid is a strategic decision based on the specific requirements of the bioconjugation at hand. This compound offers a straightforward, one-step conjugation to nucleophiles, while Boc-N-Amido-PEG5-Acid provides a more controlled, two-step approach to form highly stable amide bonds with primary amines. The detailed protocols and workflows provided herein serve as a guide for researchers to make an informed choice and to successfully synthesize well-defined bioconjugates for their therapeutic and research applications.

References

A Comparative Guide to Boc-N-Amido-PEG5-MS and Boc-N-Amido-PEG5-Amine for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

In the fields of bioconjugation, drug delivery, and proteomics, the selection of an appropriate chemical linker is a critical decision that dictates the stability, efficacy, and functionality of the final conjugate. Heterobifunctional Polyethylene Glycol (PEG) linkers are prized for their ability to connect two different molecular entities while enhancing solubility and reducing immunogenicity. This guide provides an objective, data-supported comparison between two common N-terminally Boc-protected PEG5 linkers: Boc-N-Amido-PEG5-MS (containing a terminal mesylate group) and Boc-N-Amido-PEG5-Amine (containing a terminal amine group).

Overview of Chemical and Physical Properties

The fundamental difference between these two linkers lies in their terminal reactive group, which defines their chemical reactivity and synthetic applications. Both linkers share a common backbone consisting of a tert-butyloxycarbonyl (Boc) protected amine and a five-unit PEG spacer, which imparts hydrophilicity.

The mesylate (methanesulfonyl, Ms) group on This compound is an excellent leaving group, designed for nucleophilic substitution reactions.[1][2][3] In contrast, the primary amine group on Boc-N-Amido-PEG5-Amine is a nucleophile, poised to react with electrophilic targets like activated carboxylic acids.[4][5][]

Structural and Property Comparison

The chemical structures of the two linkers are depicted below, followed by a table summarizing their key properties.

Caption: Chemical structure of this compound.

Caption: Chemical structure of Boc-N-Amido-PEG5-Amine.

Data Summary Table
PropertyThis compoundBoc-N-Amido-PEG5-Amine
Molecular Formula C₁₆H₃₃NO₉S[3]C₁₇H₃₆N₂O₇[4]
Molecular Weight 415.50 g/mol [3]380.48 g/mol [4]
Reactive Group Methanesulfonyl (Mesylate, -Ms)Primary Amine (-NH₂)
Reactivity Type Electrophile (undergoes nucleophilic substitution)Nucleophile
Reacts With Nucleophiles (e.g., primary amines, thiols)[3][7]Electrophiles (e.g., activated carboxylic acids, NHS esters, aldehydes)[4][5]
Resulting Bond Amine, ThioetherAmide, Imine (if reacted with aldehyde)
Boc Deprotection Mild acidic conditions (e.g., TFA)[3]Mild acidic conditions (e.g., TFA)[4][5]

Reaction Mechanisms and Synthetic Workflows

The choice between the MS and Amine linker depends entirely on the functional groups available on the target molecule (protein, peptide, small molecule, etc.) to be conjugated.

This compound: Alkylation via Nucleophilic Substitution

The mesylate group is a potent leaving group. The reaction proceeds via an Sₙ2 mechanism where a nucleophile on the target molecule (e.g., the N-terminal amine of a peptide or the thiol of a cysteine residue) attacks the carbon adjacent to the mesylate, displacing it to form a stable covalent bond. This reaction typically requires a non-nucleophilic base to deprotonate the incoming nucleophile, increasing its reactivity.[8]

G Target Target Molecule with Nucleophile (R-NH₂) Base Add Base (e.g., DIPEA, K₂CO₃) Target->Base 1. Prepare Target Linker_MS This compound Linker_MS->Base 2. Add Linker Reaction Reaction Mixture (Alkylation) Base->Reaction 3. Incubate Purification Purification (e.g., HPLC) Reaction->Purification 4. Quench & Purify Conjugate Final Conjugate (Boc-PEG-NH-R) Purification->Conjugate

Caption: Workflow for conjugation using this compound.

Boc-N-Amido-PEG5-Amine: Amide Bond Formation

The primary amine on this linker acts as a nucleophile to attack carbonyl carbons. A highly efficient and common application is its reaction with a carboxylic acid on a target molecule. This reaction requires activation of the carboxyl group, typically using carbodiimide (B86325) chemistry with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[9] EDC first activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable, amine-reactive NHS ester, which efficiently couples with the amine linker to form a robust amide bond.[10][11]

G Target Target Molecule with Carboxyl (R-COOH) Activation Activate with EDC/NHS (pH 5-6, MES Buffer) Target->Activation 1. Activated_Target NHS-Ester Intermediate (R-CO-NHS) Activation->Activated_Target 2. Forms Intermediate Coupling Amine Coupling (pH 7.2-8.0, PBS Buffer) Activated_Target->Coupling 3. Add Linker Linker_Amine Boc-N-Amido-PEG5-Amine Linker_Amine->Coupling Conjugate Final Conjugate (Boc-PEG-NH-CO-R) Coupling->Conjugate 4. Purify

Caption: Workflow for EDC/NHS conjugation using Boc-N-Amido-PEG5-Amine.

Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization of molar ratios, reaction times, and purification methods is essential for specific applications.

Protocol 1: Conjugation of a Peptide via this compound

This protocol describes the alkylation of a peptide's N-terminal primary amine.

Materials:

  • Peptide of interest

  • This compound

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification: Reversed-phase HPLC system with a C18 column

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 2-5 mg/mL.

  • Linker Preparation: Dissolve this compound in a minimal amount of DMF and then add it to the peptide solution. A 3 to 5-fold molar excess of the linker over the peptide is a recommended starting point.

  • Reaction Initiation: Add DIPEA to the reaction mixture (2-3 equivalents relative to the linker).

  • Incubation: Allow the reaction to proceed for 4-12 hours at room temperature with gentle stirring. Monitor reaction progress via HPLC or LC-MS by observing the decrease in the peptide starting material and the appearance of the higher molecular weight conjugate peak.

  • Quenching: Add the Quenching Solution to consume any unreacted linker and incubate for 1 hour.

  • Purification: Purify the resulting PEGylated peptide conjugate using reversed-phase HPLC.

  • Analysis: Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Conjugation to a Carboxylated Molecule via Boc-N-Amido-PEG5-Amine

This protocol details a two-step EDC/NHS coupling procedure.[12][13]

Materials:

  • Molecule with a terminal carboxylic acid

  • Boc-N-Amido-PEG5-Amine

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[13]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[13]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5

  • Purification: Size-exclusion or ion-exchange chromatography

Procedure:

  • Target Molecule Preparation: Dissolve the carboxyl-containing molecule in ice-cold Activation Buffer.

  • Activation Step: Add a 10-fold molar excess of Sulfo-NHS followed by a 10-fold molar excess of EDC to the solution. Equilibrate reagents to room temperature before opening to prevent moisture contamination.[10]

  • Incubation: Incubate the activation reaction for 15-30 minutes at room temperature.

  • Coupling Step: Immediately add a 5 to 10-fold molar excess of Boc-N-Amido-PEG5-Amine (dissolved in Coupling Buffer) to the activated molecule solution. Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.

  • Incubation: Allow the coupling reaction to proceed for 2 hours at room temperature.

  • Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.[10] Incubate for 15 minutes.

  • Purification: Purify the conjugate from excess reagents and byproducts using an appropriate chromatography method.

  • Analysis: Confirm successful conjugation and purity using HPLC, SDS-PAGE (for proteins), and mass spectrometry.

Conclusion and Recommendations

The selection between this compound and Boc-N-Amido-PEG5-Amine is determined by the available functional groups on the molecule of interest and the desired linkage chemistry.

  • Choose this compound when your target molecule possesses a readily available and reactive nucleophile, such as a primary amine or a thiol. The resulting amine or thioether linkage is highly stable. This pathway is direct but may require basic conditions that could be detrimental to sensitive biomolecules.

  • Choose Boc-N-Amido-PEG5-Amine when your target molecule has an available carboxylic acid. The EDC/NHS coupling strategy is extremely common and robust, forming a stable amide bond under well-controlled pH conditions. This two-step procedure can offer greater control and minimize unwanted side reactions, making it a workhorse in bioconjugation.[12]

Both linkers feature a terminal Boc-protected amine, providing a valuable handle for subsequent orthogonal conjugation steps after deprotection, thus enabling the construction of highly complex and multifunctional molecular architectures for advanced therapeutic and diagnostic applications.

References

Beyond the Standard: A Comparative Guide to Alternative PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the rapidly evolving landscape of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target-binding and E3 ligase-recruiting moieties is a critical determinant of efficacy. While the Boc-N-Amido-PEG5-MS linker represents a common starting point, a growing body of evidence demonstrates that moving beyond this standard can unlock significant improvements in potency, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of alternative linker strategies, supported by experimental data, to inform the rational design of next-generation protein degraders.

The linker in a PROTAC is not merely a passive spacer; it actively influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), dictates physicochemical properties, and ultimately governs the degradation efficiency of the target protein.[1][2] The choice of linker can profoundly impact key parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Comparative Analysis of Linker Performance

The following tables summarize quantitative data from studies that have systematically evaluated the impact of different linker types on the degradation of key therapeutic targets.

Case Study 1: BCR-ABL Degraders in Chronic Myeloid Leukemia (CML)

Chronic Myeloid Leukemia is driven by the constitutively active BCR-ABL fusion protein. The following data illustrates how linker composition and length can be tuned to optimize the degradation of this critical oncoprotein.

PROTACLinker CompositionLinker Length (atoms, approx.)DC50 (nM)Dmax (%)Cell Line
Arg-PEG1-DasaArginine-PEG~11<10>90K562
Arg-PEG2-DasaArginine-PEG~14<10~80K562
Arg-PEG3-DasaArginine-PEG~17<10~70K562
Arg-PEG4-DasaArginine-PEG~20<10~60K562
Dasatinib-CRBN PROTAC (optimal)Alkyl/ether~1610>90K562
Dasatinib-VHL PROTACAlkyl/etherVariedInactive for BCR-ABL-K562

Data synthesized from multiple sources.[3][4][5]

Key Observations: In this series of BCR-ABL degraders, a short, single PEG unit coupled with an amino acid showed the most efficient degradation.[3] Interestingly, the choice of E3 ligase ligand (CRBN vs. VHL) had a dramatic impact on activity, with VHL-based PROTACs being ineffective against BCR-ABL, highlighting the importance of the overall ternary complex geometry which is dictated by the linker.[5]

Case Study 2: BRD4 Degraders in Cancer

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a well-established cancer target. The following data showcases the impact of linker rigidity and composition on BRD4 degradation.

PROTACLinker CompositionLinker Length (atoms, approx.)DC50 (nM)Dmax (%)Cell Line
MZ1PEG/Alkyl~1913>80HeLa
ARV-825Piperidine (B6355638)/Alkyl~20<1>95RS4;11
dBET1Alkyl~164>98MV4;11
PROTAC 3Azacarbazole-basedNot specified0.051>90RS4;11
PROTAC 4Piperidine/AlkylNot specified0.0083>90MV-4-11

Data synthesized from multiple sources.[6][7]

Key Observations: The introduction of more rigid structural elements, such as a piperidine ring in ARV-825, can lead to significantly enhanced potency compared to more flexible PEG-based linkers like that in MZ1.[6] Furthermore, optimization of the linker in conjunction with the warhead, as seen with PROTAC 3 and PROTAC 4, can achieve picomolar degradation activity.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of PROTAC efficacy.

Western Blot for Protein Degradation

This is the most common method to quantify the degradation of a target protein.

1. Cell Culture and Treatment:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with a serial dilution of the PROTAC compound. Include a vehicle control (e.g., DMSO).

  • Incubate for a predetermined time (e.g., 18-24 hours).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay.

4. SDS-PAGE and Western Blotting:

  • Normalize protein amounts and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

  • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Visualize bands using an ECL substrate and an imaging system.

5. Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize the target protein signal to the loading control.

  • Calculate the percentage of degradation relative to the vehicle control.

  • Plot the percentage of degradation against the PROTAC concentration to determine DC50 and Dmax values.[8]

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC-mediated ubiquitination of the target protein.

1. Reaction Setup:

  • In a microcentrifuge tube, combine the following components in reaction buffer:

    • E1 activating enzyme

    • E2 conjugating enzyme (e.g., UBE2D2)

    • E3 ligase complex (e.g., VHL or CRBN complex)

    • Purified target protein

    • Ubiquitin

    • ATP

    • PROTAC or vehicle control

2. Incubation:

  • Incubate the reaction mixture at 37°C for 1-2 hours.

3. Quenching and Analysis:

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Analyze the reaction products by Western blot using an antibody against the target protein.

4. Interpretation:

  • The appearance of higher molecular weight bands or a smear above the unmodified target protein indicates polyubiquitination.[9]

Ternary Complex Formation Assay (Fluorescence Polarization)

This assay measures the formation of the Target-PROTAC-E3 ligase complex.

1. Reagents:

  • Fluorescently labeled ligand for the target protein or E3 ligase.

  • Purified target protein.

  • Purified E3 ligase complex.

  • PROTAC compound.

2. Assay Principle:

  • The binding of the small fluorescent ligand to a larger protein results in a slower rotation and an increase in fluorescence polarization (FP).

  • The displacement of the fluorescent ligand by the PROTAC can be measured as a decrease in FP.

3. Procedure:

  • In a microplate, add the fluorescent ligand and the target protein (or E3 ligase).

  • Add increasing concentrations of the PROTAC.

  • Incubate to reach equilibrium.

  • Measure the fluorescence polarization using a plate reader.

4. Data Analysis:

  • Plot the change in FP against the PROTAC concentration to determine the binding affinity (Kd) for the binary interaction.

  • To assess ternary complex formation, pre-incubate the PROTAC with one protein partner before titrating in the second protein and measuring the FP of a fluorescent tracer for the second protein. An increase in affinity compared to the binary interaction indicates positive cooperativity in ternary complex formation.[10]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key signaling pathways targeted by PROTACs and a typical experimental workflow for their evaluation.

PROTAC_Workflow cluster_design PROTAC Design & Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Linker_Selection Linker Selection (Alkyl, PEG, Rigid, etc.) Synthesis PROTAC Synthesis Linker_Selection->Synthesis Ternary_Complex Ternary Complex Formation (FP, SPR, ITC) Synthesis->Ternary_Complex Ubiquitination In Vitro Ubiquitination Ternary_Complex->Ubiquitination Degradation Protein Degradation (Western Blot) Ubiquitination->Degradation Phenotypic Phenotypic Assays (Viability, Apoptosis) Degradation->Phenotypic

Caption: A typical experimental workflow for the design and evaluation of PROTACs.

BCR_ABL_Pathway cluster_downstream Downstream Signaling BCR_ABL BCR-ABL Proteasome Proteasome BCR_ABL->Proteasome degraded by RAS_RAF RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF PI3K_AKT PI3K-AKT Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT PROTAC BCR-ABL PROTAC PROTAC->BCR_ABL binds E3_Ligase E3 Ligase (e.g., CRBN) PROTAC->E3_Ligase recruits E3_Ligase->BCR_ABL ubiquitinates Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

Caption: The BCR-ABL signaling pathway and its degradation by a PROTAC.

AR_Pathway cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR activates Proteasome Proteasome AR->Proteasome degraded by ARE Androgen Response Element (ARE) AR->ARE binds AR_PROTAC AR PROTAC AR_PROTAC->AR binds E3_Ligase E3 Ligase AR_PROTAC->E3_Ligase recruits E3_Ligase->AR ubiquitinates Gene_Expression Gene Expression ARE->Gene_Expression Proliferation Prostate Cancer Cell Growth & Survival Gene_Expression->Proliferation

Caption: The Androgen Receptor signaling pathway and its degradation by a PROTAC.

References

The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to their success in inducing targeted protein degradation. A critical, yet often empirically determined, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized due to their hydrophilicity, biocompatibility, and tunable length.[1][2] This guide provides a comparative analysis of the efficacy of PROTACs with different PEG spacer lengths, supported by experimental data, to inform rational PROTAC design and optimization.

The linker is not a mere spacer; its length and composition are crucial in dictating the formation and stability of the ternary complex, which comprises the target protein, the PROTAC, and an E3 ligase.[3][4] An optimal linker length facilitates productive ubiquitination and subsequent proteasomal degradation of the target protein.[1] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in inefficient ubiquitination.[1][5]

Comparative Efficacy of PROTACs with Varying PEG Spacer Lengths

The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase.[6] Systematic variation of the linker length is a common strategy in PROTAC optimization to identify the most potent degrader.[7] The following tables summarize quantitative data from studies on PROTACs targeting different proteins, illustrating the impact of PEG spacer length on degradation efficiency, typically measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).

Target ProteinE3 LigaseLinker Length (atoms)PROTACDC50DmaxReference
ERαVHL12PROTAC ALess Potent-[6]
ERαVHL16PROTAC BMore Potent-[8][9]
TBK1VHL< 12PROTAC CNo degradation-[7]
TBK1VHL12-29PROTAC DSubmicromolar>76%[7]
TBK1VHL21PROTAC E3 nM96%[7]
BRD4CRBN0 PEG unitsPROTAC F< 0.5 µM-[7]
BRD4CRBN1-2 PEG unitsPROTAC G> 5 µM-[7]
BRD4CRBN4-5 PEG unitsPROTAC H< 0.5 µM-[7]

Note: Direct comparison of absolute DC50 and Dmax values across different studies should be done with caution due to variations in experimental conditions, cell lines, and treatment times. The trend of how linker length affects potency for a given target is the key takeaway.

Experimental Protocols

Accurate assessment of PROTAC efficacy relies on robust and well-defined experimental methodologies. The following are detailed protocols for key experiments cited in the evaluation of PROTACs with varying PEG spacer lengths.

Western Blot for PROTAC-Induced Degradation

This is a fundamental assay to quantify the degradation of a target protein.[10]

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTACs with different PEG spacer lengths or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, 72 hours).[11]

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[11]

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[10][11]

3. Protein Quantification:

  • Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for the subsequent steps.[10][11]

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[10]

  • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[10][11]

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10]

5. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Wash the membrane multiple times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]

  • To ensure equal protein loading, the membrane is also probed with a primary antibody against a loading control protein (e.g., GAPDH, β-actin).[11]

6. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the corresponding loading control band intensity.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Generate a dose-response curve by plotting the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[10][11]

Ternary Complex Formation Assay (In Vitro Pull-down)

This assay helps to confirm that the PROTAC can induce the formation of the ternary complex between the E3 ligase and the target protein.[12]

1. Protein Purification:

  • Express and purify the recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC) and the target protein.

2. Complex Formation:

  • Incubate the purified E3 ligase with the PROTAC of varying PEG spacer lengths and the purified target protein in a suitable binding buffer.

3. Pull-down:

  • Use an affinity tag on one of the proteins (e.g., a His-tag on the E3 ligase) to pull down the complex using affinity beads (e.g., Ni-NTA beads).

4. Western Blot Analysis:

  • Wash the beads to remove non-specific binders.

  • Elute the bound proteins from the beads and analyze the eluate by SDS-PAGE and Western blotting, probing for the presence of both the E3 ligase and the target protein. The presence of the target protein in the pull-down of the E3 ligase (or vice versa) confirms the formation of the ternary complex.

Visualizations

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds UbiquitinatedProtein Poly-ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow CellTreatment 1. Cell Treatment (PROTACs with varying PEG spacer lengths) CellLysis 2. Cell Lysis CellTreatment->CellLysis ProteinQuant 3. Protein Quantification (BCA Assay) CellLysis->ProteinQuant SDSPAGE 4. SDS-PAGE ProteinQuant->SDSPAGE Transfer 5. Protein Transfer (to PVDF membrane) SDSPAGE->Transfer Immunoblot 6. Immunoblotting (Primary & Secondary Antibodies) Transfer->Immunoblot Detection 7. Signal Detection (Chemiluminescence) Immunoblot->Detection Analysis 8. Data Analysis (DC50 & Dmax) Detection->Analysis

Caption: Experimental workflow for Western Blot analysis.

Linker_Length_Efficacy cluster_logic Linker Length and PROTAC Efficacy LinkerLength PEG Linker Length TooShort Too Short LinkerLength->TooShort Optimal Optimal LinkerLength->Optimal TooLong Too Long LinkerLength->TooLong StericHindrance Steric Hindrance TooShort->StericHindrance StableTernary Stable & Productive Ternary Complex Optimal->StableTernary InefficientUb Inefficient Ubiquitination TooLong->InefficientUb LowEfficacy Low Degradation Efficacy StericHindrance->LowEfficacy HighEfficacy High Degradation Efficacy StableTernary->HighEfficacy InefficientUb->LowEfficacy

Caption: Relationship between PEG spacer length and PROTAC efficacy.

References

A Comparative Guide to Spectroscopic Analysis for Confirming Boc-N-Amido-PEG5-MS Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful conjugation of molecules such as Boc-N-Amido-PEG5-MS is a critical step in the development of advanced therapeutics, including antibody-drug conjugates (ADCs) and PROTACs. Confirmation of this covalent bond formation is essential to ensure the desired product has been synthesized and to understand its characteristics. This guide provides a comparative analysis of primary spectroscopic techniques and alternative methods used to verify the successful conjugation of this compound to a target molecule, typically at a primary amine or thiol group.

Primary Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are powerful and commonly employed techniques for the characterization of bioconjugates. Each method offers distinct and complementary information regarding the successful conjugation.

Data Presentation: Comparison of Spectroscopic Techniques

Analytical TechniqueInformation ProvidedKey Indicators of Successful ConjugationAdvantagesLimitations
¹H NMR Spectroscopy Structural confirmation, presence of key functional groups, reaction completion.Appearance of characteristic PEG backbone signals (~3.5-3.7 ppm), presence of the t-Boc signal (~1.4 ppm), and shifts in the signals of the target molecule near the conjugation site.Provides detailed structural information, non-destructive.Lower sensitivity than MS, requires a pure sample, spectra can be complex for large molecules.
Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) Absolute confirmation of molecular weight, direct evidence of conjugation.An increase in the molecular weight of the target molecule corresponding to the mass of the incorporated Boc-N-Amido-PEG5- moiety (approximately 384.5 Da, accounting for the loss of the mesyl group's leaving group).[1][2]High sensitivity and accuracy, suitable for complex mixtures when coupled with LC.Provides limited structural information, can be destructive.
FTIR Spectroscopy Confirmation of the presence of specific functional groups.Appearance of a strong C-O-C stretching band from the PEG backbone (around 1100 cm⁻¹), and potential changes in the amide or other relevant bands of the target molecule."Reagent-free", provides a quick confirmation of PEGylation.Does not provide information on the site of conjugation or the degree of PEGylation.
Alternative and Complementary Analytical Methods

Beyond the primary spectroscopic techniques, other methods can provide valuable information regarding the purity, homogeneity, and degree of conjugation.

Data Presentation: Comparison of Alternative Methods

Analytical TechniqueInformation ProvidedKey Indicators of Successful ConjugationAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Reaction monitoring, purification, purity assessment.A shift in retention time for the conjugated product compared to the starting materials.Quantitative, highly reproducible, can be coupled with MS for enhanced analysis.Indirect confirmation of structure, requires method development.
Capillary Electrophoresis (CE) Separation of PEGylated species with high resolution.A shift in migration time due to changes in size and charge.High separation efficiency, useful for analyzing heterogeneity of PEGylation.[3][4]Primarily an analytical separation technique, does not provide direct structural information.
TNBSA Assay (for amine conjugation) Quantification of the degree of PEGylation by measuring the loss of free primary amines.A decrease in absorbance at 335 nm, indicating consumption of primary amines.[2][5]Simple, colorimetric assay for quantifying the extent of reaction with amines.Indirect method, can be prone to interference.[3]

Experimental Protocols

The following are detailed methodologies for key experiments to confirm this compound conjugation.

General Conjugation Reaction Protocol (to a primary amine)
  • Dissolution of Target Molecule: Dissolve the amine-containing target molecule (e.g., peptide, protein) in a suitable aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (typically 1.5-2.0 equivalents), to scavenge the methanesulfonic acid byproduct.

  • Addition of PEG Linker: Add this compound (typically 1.0-1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by HPLC or TLC.

  • Quenching and Purification: Upon completion, quench the reaction and purify the conjugate using an appropriate method such as preparative HPLC or column chromatography.

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis: Analyze the spectrum for the appearance of the characteristic broad singlet of the PEG backbone protons (-O-CH₂-CH₂-O-) around 3.5-3.7 ppm and the sharp singlet of the t-Boc protons at approximately 1.4 ppm.[4]

Mass Spectrometry (LC-MS) Protocol
  • Sample Preparation: Prepare a stock solution of the purified conjugate at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724)/water with 0.1% formic acid). Dilute the stock solution to a final concentration of 10-100 µg/mL.[4]

  • LC Separation: Inject the sample onto a C18 reversed-phase HPLC column coupled to an ESI mass spectrometer. Elute the sample using a gradient of acetonitrile and water containing 0.1% formic acid.[4]

  • MS Data Acquisition: Acquire the mass spectrum in positive ion mode and analyze the data for the expected molecular ion of the conjugate.[4] The expected mass increase will be the mass of the target molecule plus approximately 384.5 Da.[1][2]

FTIR Spectroscopy Protocol
  • Sample Preparation: Prepare a sample of the dried, purified conjugate. This can be analyzed as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic strong C-O-C stretching vibration of the PEG backbone, which is typically observed around 1100 cm⁻¹.

Visualizing the Workflow and Analytical Comparison

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a decision-making process for selecting the appropriate analytical technique.

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Spectroscopic Analysis Target Target Molecule (Amine or Thiol) Reaction Reaction Mixture Target->Reaction PEG_Linker This compound PEG_Linker->Reaction Purification Purification (e.g., HPLC) Reaction->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS FTIR FTIR Spectroscopy Purification->FTIR

Caption: Experimental workflow for this compound conjugation and analysis.

analytical_decision_tree cluster_primary Primary Confirmation cluster_secondary Secondary Confirmation / Quantification Start Need to Confirm Conjugation? Check_MW Is direct mass confirmation needed? Start->Check_MW Check_Structure Is detailed structural information required? Start->Check_Structure Check_Purity Is purity and reaction monitoring the main goal? Start->Check_Purity Check_DoP Need to quantify the Degree of PEGylation (DoP)? Start->Check_DoP MS Use Mass Spectrometry (MS) Check_MW->MS Yes NMR Use NMR Spectroscopy Check_Structure->NMR Yes HPLC Use HPLC Check_Purity->HPLC Yes CE_TNBSA Use Capillary Electrophoresis (CE) or TNBSA Assay Check_DoP->CE_TNBSA Yes

Caption: Decision tree for selecting an analytical method for conjugation analysis.

References

Validating PROTAC Synthesis: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality.[1][2] These heterobifunctional molecules are designed to eliminate specific disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.[3] The successful synthesis of a PROTAC, which consists of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker, is a multi-step process where rigorous analytical validation is paramount to ensure the final compound's identity, purity, and structural integrity.[1]

This guide provides a comparative overview of the primary analytical techniques used to validate PROTAC synthesis: Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into their experimental protocols, present comparative data, and offer guidance for selecting the most appropriate method for your research needs.

The Central Role of Mass Spectrometry

Mass spectrometry is an indispensable tool in the PROTAC development pipeline, valued for its high sensitivity and ability to provide precise molecular weight information.[4][5] High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the gold standard for confirming the successful synthesis of the target PROTAC molecule. It can accurately verify the elemental composition and identify potential impurities or degradation products, even at very low concentrations.[5] Native MS is also emerging as a powerful method to characterize the formation of the crucial ternary complex (E3 ligase-PROTAC-target protein), which is essential for PROTAC efficacy.[6][7][8]

Key Advantages of Mass Spectrometry:
  • High Sensitivity: Capable of detecting and quantifying PROTACs at picogram-per-milliliter levels.[9]

  • High Specificity: Provides exact mass measurements, confirming elemental composition and unequivocally identifying the target compound.

  • Structural Information: Tandem MS (MS/MS) experiments can fragment the PROTAC molecule to help elucidate its structure and confirm the connectivity of the three components.[10]

  • Impurity Profiling: Effectively identifies synthesis byproducts, unreacted starting materials, and degradation products.

Alternative and Complementary Validation Methods

While mass spectrometry is powerful, a comprehensive validation strategy often incorporates orthogonal methods like HPLC and NMR to provide a complete analytical picture.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for determining the purity of synthesized PROTACs.[12][13] Typically coupled with an Ultraviolet (UV) detector, HPLC separates the PROTAC from impurities based on polarity.[14] The area of the resulting peak for the PROTAC relative to the total peak area provides a quantitative measure of its purity.

  • Quantitative Purity Assessment: HPLC is excellent for determining the percentage purity of the final compound.[5]

  • Method Development: It is a foundational technique for developing purification protocols.[14]

  • Stability Studies: Used to monitor the degradation of a PROTAC sample over time under various stress conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to provide detailed atomic-level structural information.[] For PROTACs, ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the final compound by analyzing the chemical environment of each atom.[16] It verifies that the warhead, linker, and E3 ligase ligand are correctly assembled and that the overall structure is as expected. Two-dimensional (2D) NMR techniques can further confirm the connectivity between different parts of the molecule.[][16]

  • Unambiguous Structure Elucidation: Provides definitive confirmation of the PROTAC's covalent structure.[]

  • Conformational Analysis: Can offer insights into the three-dimensional shape of the PROTAC in solution.

  • Interaction Studies: NMR can be used to study the binding interactions between the PROTAC and its target protein or the E3 ligase.[17][18]

Comparative Analysis of Techniques

Researchers must choose the appropriate analytical method based on the specific question they are asking. The following table summarizes the key characteristics of each technique for PROTAC synthesis validation.

ParameterMass Spectrometry (LC-MS)High-Performance Liquid Chromatography (HPLC-UV)Nuclear Magnetic Resonance (NMR)
Primary Information Molecular Weight, Elemental Formula, Impurity IDPurity (%), QuantificationCovalent Structure, Connectivity
Sensitivity Very High (pg-ng/mL)[9]Moderate (µg/mL)Low (mg/mL)
Resolution High (for mass)High (for separation)High (for structure)
Analysis Speed Fast (minutes per sample)[19]Fast (minutes per sample)[14]Slower (minutes to hours per sample)
Sample Requirement Low (nanograms)Low (micrograms)High (milligrams)
Key Advantage Definitive mass confirmationRobust purity determinationUnambiguous structural confirmation[]
Limitation Provides limited structural isomer informationRequires a UV chromophore; less specific than MSLower throughput, requires more sample

Experimental Protocols

Detailed and robust protocols are crucial for obtaining reliable and reproducible data. Below are representative methodologies for each technique.

LC-MS Protocol for PROTAC Molecular Weight Confirmation

This protocol is designed for confirming the identity and purity of a newly synthesized PROTAC.

  • Sample Preparation: Dissolve ~1 mg of the PROTAC sample in 1 mL of a suitable solvent (e.g., DMSO, Methanol, or Acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock to a working concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Chromatographic Separation:

    • System: An HPLC or UPLC system coupled to a mass spectrometer.[3]

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]

    • Gradient: A typical gradient would run from 5% B to 95% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Detection:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode is standard for PROTACs.[3]

    • Analyzer: A high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass measurement.

    • Scan Range: A mass range of m/z 150-2000 is typically sufficient to encompass the PROTAC and potential fragments.

  • Data Analysis: Extract the ion chromatogram for the theoretical m/z of the PROTAC. Compare the measured accurate mass from the resulting spectrum to the calculated theoretical mass. A mass error of <5 ppm is considered confirmation of the elemental composition.

HPLC-UV Protocol for PROTAC Purity Assessment

This protocol outlines the determination of PROTAC purity.

  • Sample Preparation: Prepare a stock solution of the PROTAC at approximately 1 mg/mL in a suitable solvent. Dilute as necessary to ensure the primary peak is within the linear range of the UV detector.

  • Chromatographic System:

    • System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.

    • Gradient: A linear gradient tailored to the polarity of the PROTAC, for example, 10% to 100% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at a wavelength where the PROTAC exhibits strong absorbance (e.g., 254 nm), determined from a UV scan.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the PROTAC by the total area of all peaks and multiplying by 100. Purity of >95% is often required for biological testing.[20]

¹H NMR Protocol for PROTAC Structural Confirmation

This protocol is for the definitive structural elucidation of the final PROTAC compound.

  • Sample Preparation: Dissolve 2-5 mg of the purified PROTAC sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[21]

  • NMR Spectrometer:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Experiment: A standard ¹H (proton) NMR experiment.

    • Parameters:

      • Number of Scans: 16-64 scans for good signal-to-noise.

      • Acquisition Time: 3-4 seconds.

      • Relaxation Delay: 1-2 seconds.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Calibrate the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[21] Integrate the peaks to determine the relative number of protons for each signal.[22] Analyze the chemical shifts (ppm), splitting patterns (e.g., singlet, doublet), and coupling constants to assign the signals to the specific protons in the PROTAC structure, confirming its identity.[22]

Visualizing the Workflow and Decision Process

To streamline the validation process, it is helpful to visualize the overall workflow and the logic for selecting a specific analytical technique.

PROTAC_Synthesis_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Analytical Validation Start Starting Materials (Warhead, Linker, E3 Ligand) Synthesis Chemical Synthesis (Coupling Reactions) Start->Synthesis Purification Purification (e.g., Prep-HPLC) Synthesis->Purification LCMS LC-MS Analysis (Identity & MW Check) Purification->LCMS Initial Check HPLC HPLC-UV Analysis (Purity Check >95%) Purification->HPLC NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR LCMS->HPLC If MW is correct HPLC->NMR If purity is high Final Validated PROTAC For Biological Assays NMR->Final If structure is correct Technique_Selection_Guide node_ans node_ans Q1 What is the primary analytical question? node_ans1 Use High-Resolution Mass Spectrometry (HRMS) Q1->node_ans1 Is the mass correct? node_ans2 Use NMR Spectroscopy (¹H, ¹³C, 2D) Q1->node_ans2 Is the structure correct? node_ans3 Use HPLC-UV Q1->node_ans3 How pure is my sample? node_ans1_detail Provides exact mass to confirm elemental composition. node_ans1->node_ans1_detail node_ans2_detail Provides unambiguous confirmation of covalent bonds and connectivity. node_ans2->node_ans2_detail node_ans3_detail Provides quantitative percentage of the main compound vs. impurities. node_ans3->node_ans3_detail

References

A Researcher's Guide to Confirming Targeted Protein Degradation by PROTACs: A Comparative Analysis of Key Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, researchers, scientists, and drug development professionals require robust and reliable methods to validate the efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of the primary biological assays used to confirm PROTAC-mediated protein degradation, complete with experimental data, detailed protocols, and visual workflows to aid in experimental design and interpretation.

PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by hijacking the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[3] The validation of this degradation is a critical step in the development of these next-generation therapeutics. This guide will delve into the most commonly employed assays: Western Blotting, Mass Spectrometry, Cellular Thermal Shift Assay (CETSA), and the HiBiT Lytic Assay.

Comparison of Key Biological Assays for PROTAC Validation

Choosing the appropriate assay for confirming targeted protein degradation depends on various factors, including the specific research question, required throughput, sensitivity, and available resources. The following tables provide a comparative overview of the most common techniques.

Assay Principle Primary Output Throughput Relative Cost Key Advantages Key Disadvantages
Western Blot Size-based separation of proteins followed by antibody-based detection.Semi-quantitative measurement of protein levels.LowLowWidely accessible, straightforward data interpretation.Labor-intensive, dependent on antibody quality, potential for low reproducibility.[4]
Mass Spectrometry (Proteomics) Identification and quantification of proteins and peptides based on mass-to-charge ratio.Unbiased, proteome-wide quantification of protein abundance.Low to MediumHighGold standard for selectivity and off-target analysis, high sensitivity.[5]Technically demanding, complex data analysis.[6]
Cellular Thermal Shift Assay (CETSA) Measures changes in protein thermal stability upon ligand binding.Confirmation of target engagement in a cellular context.Low to High (platform dependent)Medium to HighLabel-free, assesses direct target binding in intact cells.[7][8]Not all protein-ligand interactions result in a thermal shift, can have lower throughput.[9]
HiBiT Lytic Assay Bioluminescence-based detection of a small peptide tag (HiBiT) fused to the target protein.Quantitative measurement of protein levels in real-time or endpoint formats.HighMediumHigh sensitivity, broad dynamic range, no antibody requirement, suitable for high-throughput screening.[10]Requires genetic modification of the target protein.[11]

Quantitative Performance Metrics

The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The table below summarizes typical performance characteristics of the discussed assays in determining these values.

Assay Typical DC50 Range Typical Dmax Measurement Sensitivity Time to Result
Western Blot Sub-micromolar to micromolar[12]50-95%Nanogram range1-2 days
Mass Spectrometry (Proteomics) Nanomolar to micromolar[13]>90%Femtomole to attomole range2-3 days
CETSA Not directly measured (provides EC50 for target engagement)Not applicableTarget-dependent1-2 days
HiBiT Lytic Assay Picomolar to nanomolar[14]>95%Sub-picogram range< 1 hour (endpoint)

Signaling Pathways and Experimental Workflows

To effectively design and interpret experiments, a clear understanding of the PROTAC mechanism of action and the general workflow for its validation is essential.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ternary_Complex->E3_Ligase Recycling Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action.

The diagram above illustrates how a PROTAC molecule brings a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Experimental_Workflow cluster_workflow PROTAC Validation Workflow A Cell Culture and PROTAC Treatment B Sample Preparation (Lysis) A->B J Target Engagement Confirmation A->J C Protein Quantification B->C D Degradation Analysis C->D E Western Blot D->E F Mass Spectrometry D->F G HiBiT Assay D->G I Data Analysis (DC50 & Dmax) E->I F->I G->I H CETSA H->I J->H

General Experimental Workflow for PROTAC Validation.

This workflow outlines the key steps involved in assessing PROTAC-mediated protein degradation, from cell treatment to data analysis.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide step-by-step protocols for the key assays discussed.

Western Blot Protocol for PROTAC-Induced Degradation

This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.[3]

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound and a vehicle control for the desired time (e.g., 24 hours).[7]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[3]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection and Analysis: Add the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[3]

Mass Spectrometry-Based Proteomics for Proteome-Wide Selectivity

This protocol provides a general workflow for using quantitative mass spectrometry to assess the on-target and off-target effects of a PROTAC.[16]

Materials:

  • Cell culture reagents and PROTAC compound

  • Lysis buffer and protein digestion reagents (e.g., trypsin)

  • Isobaric labeling reagents (e.g., TMT or iTRAQ)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Proteomics data analysis software

Procedure:

  • Sample Preparation: Treat cells with the PROTAC or vehicle control. Lyse the cells and digest the proteins into peptides.[15]

  • Isobaric Labeling: Label the peptides from each condition with isobaric tags according to the manufacturer's protocol. This allows for the multiplexing of samples.[16]

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by LC-MS/MS.[11]

  • Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Determine the relative abundance of each protein in the PROTAC-treated samples compared to the vehicle control. Proteins with significantly reduced levels are potential targets or off-targets.[16]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes the general steps for performing a CETSA experiment to confirm that a PROTAC binds to its intended target within the cell.[6]

Materials:

  • Cell culture reagents and PROTAC compound

  • Heating block or PCR machine

  • Lysis buffer

  • Centrifuge

  • Protein quantification method (e.g., Western blot, ELISA)

Procedure:

  • Cell Treatment: Treat intact cells with the PROTAC or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.[6]

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.[6]

  • Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature using a detection method like Western blotting. A shift in the melting curve in the presence of the PROTAC indicates target engagement.

HiBiT Lytic Assay for Quantitative Protein Degradation

This protocol details the use of the HiBiT system for a high-throughput, quantitative assessment of PROTAC-induced protein degradation.[10]

Materials:

  • CRISPR/Cas9-edited cell line with the HiBiT tag knocked into the endogenous locus of the target protein.

  • White, opaque 96- or 384-well plates.

  • PROTAC compound.

  • HiBiT lytic detection reagent (containing LgBiT protein and substrate).

  • Luminometer.

Procedure:

  • Cell Plating: Plate the HiBiT-tagged cells in white, opaque multi-well plates.

  • Compound Addition: Prepare serial dilutions of the PROTAC compound and add them to the cells. Include a vehicle control.

  • Incubation: Incubate the plate for the desired time at 37°C and 5% CO2.

  • Lytic Measurement: Add the HiBiT lytic detection reagent to each well. This lyses the cells and allows the LgBiT protein to bind to the HiBiT-tagged target protein, generating a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of HiBiT-tagged protein. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[5]

Conclusion

The validation of targeted protein degradation is a cornerstone of PROTAC research and development. Each of the assays discussed in this guide offers unique advantages and is suited to different stages of the discovery and validation pipeline. While Western blotting remains a valuable and accessible tool, higher-throughput and more quantitative methods like HiBiT assays and mass spectrometry are becoming increasingly important for efficient and comprehensive PROTAC characterization.[4][17] CETSA provides an indispensable method for confirming target engagement in a physiological context.[7] A multi-assay approach, leveraging the strengths of each technique, will ultimately provide the most robust and reliable validation of PROTAC-mediated protein degradation.

References

The Pivotal Role of PEG Linkers in PROTAC Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in developing novel therapeutics. Among the key components of a PROTAC, the linker connecting the target protein binder and the E3 ligase ligand plays a multifaceted role that extends far beyond that of a simple spacer. This guide provides a comprehensive comparison of polyethylene (B3416737) glycol (PEG)-based linkers in PROTAC development, supported by experimental data and detailed methodologies to aid in the design and optimization of these powerful molecules.

PROTACs have emerged as a revolutionary therapeutic modality that leverages the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a warhead that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers these two elements.[3][4] The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is a prerequisite for the ubiquitination and subsequent degradation of the target protein.[1][5] The nature of the linker—its composition, length, and flexibility—is a decisive factor in the efficacy of a PROTAC.[1][6]

PEG linkers are frequently employed in PROTAC design due to their advantageous properties, including hydrophilicity, which can enhance the solubility of often lipophilic PROTAC molecules, biocompatibility, and the ease with which their length can be tuned.[3][7][8] However, the choice of a PEG linker and its specific length is not trivial and can profoundly impact a PROTAC's biological activity.

Comparative Analysis of PEG Linker Performance

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, which is quantified by the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[6][9] The linker's properties also influence crucial pharmacokinetic parameters such as cell permeability and aqueous solubility.

Impact on Degradation Efficacy

The length of the PEG linker is a critical determinant of a PROTAC's ability to form a stable and productive ternary complex.[1] A linker that is too short may cause steric hindrance, preventing the optimal orientation of the POI and the E3 ligase, while an excessively long linker might lead to a non-productive complex where ubiquitination sites are not accessible.[1][10] Therefore, an optimal linker length is crucial for efficient protein degradation.

Below is a summary of how PEG linker length can influence the degradation efficiency of PROTACs targeting various proteins.

Target ProteinE3 Ligase LigandLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineReference
Estrogen Receptor (ER)pVHLPEG9>1000~20MCF7[11]
Estrogen Receptor (ER)pVHLPEG12~500~60MCF7[11]
Estrogen Receptor (ER)pVHLPEG16~100~80MCF7[10][11]
Estrogen Receptor (ER)pVHLPEG19~500~50MCF7[11]
Estrogen Receptor (ER)pVHLPEG21>1000~30MCF7[11]
Bruton's Tyrosine Kinase (BTK)CereblonPEG412.5>95Mino[8]
Bruton's Tyrosine Kinase (BTK)CereblonPEG66.3>95Mino[8]
Bruton's Tyrosine Kinase (BTK)CereblonPEG83.1>95Mino[8]
Bruton's Tyrosine Kinase (BTK)CereblonPEG101.6>95Mino[8]
Bruton's Tyrosine Kinase (BTK)CereblonPEG123.1>95Mino[8]

Note: The data presented are illustrative and compiled from various sources. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Influence on Physicochemical Properties

A significant challenge in PROTAC development is their high molecular weight and lipophilicity, which can lead to poor aqueous solubility and limited cell permeability.[8][12] The hydrophilic nature of PEG linkers can significantly improve the solubility of PROTACs.[5][8] However, increasing the PEG linker length can also increase the molecule's polar surface area, which may negatively impact cell permeability beyond an optimal length.[12][13]

PROTAC LinkerAqueous Solubility (µM)Apparent Permeability (Papp, 10⁻⁶ cm/s)Reference
Alkyl Chain51.5[6]
PEG 2 units252.8[8]
PEG 4 units503.5[8]
PEG 6 units802.1[8]
PEG 8 units1201.2[8]

This table presents a generalized trend and the values are hypothetical to illustrate the concepts discussed in the cited literature.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and to evaluate the efficacy of PROTACs, it is essential to visualize the involved signaling pathways and the experimental workflows used for their characterization.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow Cell_Treatment 1. Cell Treatment with PROTAC Cell_Lysis 2. Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Densitometry and Data Analysis Detection->Analysis

Figure 2: Western blot experimental workflow for PROTAC evaluation.[9]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate assessment of PROTAC performance.

Protocol 1: Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[9]

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells with ice-cold PBS.

    • Add lysis buffer to each well, incubate on ice, and then scrape the cells.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.[9]

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.[9]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane multiple times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[9]

Protocol 2: Kinetic Solubility Assay

This protocol provides a method to determine the kinetic solubility of a PROTAC, which is a crucial parameter for early drug discovery.[8]

Materials:

  • PROTAC compound

  • DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well filter plates (e.g., 0.45 µm PVDF)

  • 96-well UV-transparent collection plates

  • Plate reader

Procedure:

  • Sample Preparation:

    • Prepare a high-concentration stock solution of the PROTAC in DMSO (e.g., 10 mM).

  • Solubility Measurement:

    • Add the PROTAC stock solution to PBS in a 96-well plate to achieve a final concentration (e.g., 200 µM) with a low percentage of DMSO (e.g., 1-2%).

    • Incubate the plate at room temperature with shaking for a defined period (e.g., 2 hours) to allow for precipitation of the compound.

  • Filtration:

    • Transfer the solutions to a 96-well filter plate placed on top of a collection plate.

    • Centrifuge the plates to separate the soluble fraction (filtrate) from the precipitated compound.

  • Quantification:

    • Measure the UV absorbance of the filtrate in the collection plate at the wavelength of maximum absorbance for the PROTAC.

    • Create a standard curve using known concentrations of the PROTAC in a DMSO/PBS mixture.

    • Calculate the concentration of the PROTAC in the filtrate by comparing its absorbance to the standard curve. This concentration represents the kinetic solubility.

Conclusion

The linker is a critical component in the design of effective PROTACs, with PEG-based linkers offering distinct advantages in terms of modulating solubility and providing synthetic tractability.[3][7] The length of the PEG linker has a profound impact on the formation of a productive ternary complex and, consequently, on the degradation efficacy of the PROTAC.[1][10] An optimal linker length must be empirically determined for each target protein and E3 ligase combination. While PEG linkers are a valuable tool, alternatives such as alkyl chains and more rigid linkers should also be considered to fine-tune the physicochemical and pharmacological properties of the PROTAC.[5][6] The systematic evaluation of different linker types and lengths, using robust experimental protocols, is paramount to unlocking the full therapeutic potential of targeted protein degradation.

References

Safety Operating Guide

Proper Disposal of Boc-N-Amido-PEG5-MS: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard and Safety Information

A thorough understanding of the potential hazards associated with Boc-N-Amido-PEG5-MS is the first step toward safe handling and disposal. The PEG component is generally considered to have low toxicity and is biodegradable.[3][4] However, the complete toxicological properties of the entire molecule have not been fully characterized.[5] Therefore, it is imperative to handle this compound with care, assuming it may be hazardous upon inhalation, ingestion, or skin contact.[5] For similar PEG compounds, hazard statements indicate potential for causing skin and eye irritation.

Personal Protective Equipment (PPE)

When handling this compound for any purpose, including disposal, appropriate Personal Protective Equipment (PPE) must be worn.[3][6] This includes:

  • Nitrile gloves

  • Safety glasses or goggles

  • A laboratory coat

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

1. Waste Segregation:

  • Solid Waste: Collect any solid this compound, as well as contaminated items such as pipette tips, weighing boats, and gloves, in a dedicated and clearly labeled hazardous waste container.[3]

  • Liquid Waste: If the compound is dissolved in a solvent, it should be collected in a designated container for chemical waste.[3] It is crucial not to mix this waste with incompatible materials.[6]

2. Container Management:

  • Use containers that are chemically compatible with the waste. The original container is often a suitable choice.[6]

  • Ensure the waste container is tightly sealed to prevent leaks or spills and is stored in a designated, well-ventilated, and secure area.[6]

  • Do not overfill containers; it is recommended to fill them to no more than 75% capacity.[6]

  • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[3]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.[3][5]

  • Wear appropriate PPE, including respiratory protection if necessary.[5]

  • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a commercial spill absorbent.[3][5]

  • Carefully collect the absorbed material and place it into the designated hazardous waste container.[3][5]

  • Decontaminate the affected surfaces by scrubbing with a suitable solvent, such as alcohol, followed by soap and water.[5][6] Collect all cleaning materials as hazardous waste.[3]

4. Disposal of Empty Containers:

  • Thoroughly rinse empty containers with a suitable solvent.[6]

  • The first rinseate must be collected and disposed of as hazardous chemical waste.[6]

  • After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste, in accordance with institutional guidelines.[6]

5. Final Disposal:

  • Crucially, do not dispose of this compound down the drain. [3]

  • Dispose of the contents and the container at an approved waste disposal plant.[6]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service to arrange for pickup and final disposal.[3][6] This is a mandatory step to ensure compliance with all federal, state, and local regulations.[5]

Summary of Disposal Procedures

Procedure Guideline
Personal Protective Equipment Nitrile gloves, safety glasses/goggles, lab coat.[3][6]
Solid Waste Collection Collect in a dedicated, labeled hazardous waste container.[3]
Liquid Waste Collection Collect in a designated chemical waste container; do not mix with incompatible materials.[3][6]
Container Labeling "Hazardous Waste," "this compound," and approximate concentration/quantity.[3]
Spill Cleanup Absorb with inert material, collect in hazardous waste, and decontaminate the area.[3][5]
Empty Container Disposal Triple rinse, collect first rinseate as hazardous waste, then deface label and dispose of container.[6]
Final Disposal Method Contact institutional EHS or a licensed chemical waste disposal service.[3][5][6]
What to Avoid DO NOT dispose of down the drain.[3]

Disposal Workflow

start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Solid or Liquid Waste? ppe->assess_form spill Spill Occurs ppe->spill solid_waste Collect in Labeled Solid Hazardous Waste Container assess_form->solid_waste Solid liquid_waste Collect in Labeled Liquid Chemical Waste Container assess_form->liquid_waste Liquid final_disposal Store Securely in Designated Area solid_waste->final_disposal liquid_waste->final_disposal spill->assess_form No spill_cleanup Absorb with Inert Material Collect as Hazardous Waste Decontaminate Area spill->spill_cleanup Yes spill_cleanup->final_disposal contact_ehs Contact EHS for Pickup and Final Disposal final_disposal->contact_ehs

Caption: Decision workflow for the proper disposal of this compound.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。